5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL
Description
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Properties
IUPAC Name |
5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-8-10(9-4-2-1-3-5-9)14-11-6-7-13-15(11)12/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCBMSUTIBMISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
An In-depth Technical Guide to the Synthesis of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine framework is a privileged heterocyclic scaffold that holds a prominent position in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow it to serve as a versatile core for designing selective inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2] The target of this guide, 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol, represents a key analogue within this class, offering a foundational structure for further derivatization in the development of targeted therapeutics.
This document provides a comprehensive, technically-grounded overview of the primary synthetic pathway to 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers a self-validating protocol for its synthesis, ensuring both reproducibility and a deep understanding of the molecular transformation.
Part 1: Foundational Synthetic Strategy via Retrosynthetic Analysis
The most robust and widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole derivative and a suitable 1,3-dicarbonyl compound.[3][4][5][6] This approach provides a convergent and efficient means to assemble the bicyclic system.
A retrosynthetic analysis of the target molecule, 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol, logically disconnects the pyrimidine ring. This reveals two primary building blocks: 3-aminopyrazole and a phenyl-substituted β-ketoester , specifically ethyl benzoylacetate . This disconnection forms the strategic basis for the forward synthesis described herein.
Caption: Retrosynthetic analysis of the target molecule.
Part 2: A Validated, Step-by-Step Synthesis Protocol
The synthesis is logically structured into two primary stages: the preparation of the key aminopyrazole precursor, followed by the decisive cyclocondensation reaction to form the final product.
Stage 1: Synthesis of the Key Precursor: 3-Aminopyrazole
Causality and Experimental Choice: 3-Aminopyrazole is the foundational nucleophile for building the pyrazolo[1,5-a]pyrimidine core. While several methods for its synthesis exist, the pathway commencing from β-cyanoethylhydrazine is noted for its use of readily available starting materials and consistently high yields.[7] This method involves a base-catalyzed intramolecular cyclization followed by an elimination step.
Experimental Protocol: 3-Aminopyrazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve β-cyanoethylhydrazine in absolute ethanol.
-
Cyclization: Add a solution of sulfuric acid in absolute ethanol dropwise to the stirred solution. The temperature should be maintained below 35°C during the addition.
-
Heating: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Work-up: Cool the mixture and remove the solvent under reduced pressure. The resulting crude 3-aminopyrazole can then be purified.
-
Purification: Purify the residue by vacuum distillation to obtain 3-aminopyrazole as a light yellow oil which crystallizes upon cooling.
Quantitative Data Summary: 3-Aminopyrazole Synthesis
| Reagent/Parameter | Quantity/Value | Purpose |
| β-cyanoethylhydrazine | 1.0 mole equivalent | Starting Material |
| Sulfuric Acid (95%) | 3.0 mole equivalents | Catalyst for cyclization |
| Absolute Ethanol | Sufficient volume for dissolution | Reaction Solvent |
| Reaction Temperature | Reflux (approx. 78°C) | To drive the reaction to completion |
| Reaction Time | 2-3 hours | Standard duration for cyclization |
| Expected Yield | 93-99% (crude), 74-84% (distilled) | Based on literature precedent[7] |
Stage 2: Cyclocondensation to Yield 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol
Causality and Mechanistic Insight: This step is the cornerstone of the entire synthesis. The reaction proceeds via a cyclocondensation mechanism where the 3-aminopyrazole reacts with the 1,3-dicarbonyl system of ethyl benzoylacetate.
-
Regioselectivity: The reaction's regioselectivity is critical. The more nucleophilic exocyclic amino group (-NH2) of 3-aminopyrazole initiates the reaction by attacking the more electrophilic ketone carbonyl of ethyl benzoylacetate. This is followed by an intramolecular attack of the endocyclic pyrazole nitrogen onto the ester carbonyl. The subsequent dehydration and elimination of ethanol yield the thermodynamically stable aromatic pyrazolo[1,5-a]pyrimidine ring system.
-
Catalysis: The reaction is typically catalyzed by acid (e.g., glacial acetic acid), which protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack.[6]
Experimental Protocol: Cyclocondensation
-
Reaction Setup: Combine equimolar amounts of 3-aminopyrazole and ethyl benzoylacetate in a round-bottom flask containing glacial acetic acid as the solvent.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) with constant stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-14 hours).[6]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether) to remove residual acetic acid and unreacted starting materials, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data Summary: Cyclocondensation
| Reagent/Parameter | Quantity/Value | Purpose |
| 3-Aminopyrazole | 1.0 mole equivalent | Key Nucleophile |
| Ethyl Benzoylacetate | 1.0 mole equivalent | 1,3-Dicarbonyl Synthon |
| Glacial Acetic Acid | Sufficient volume for dissolution | Acid Catalyst and Solvent |
| Reaction Temperature | Reflux (approx. 118°C) | To overcome the activation energy barrier |
| Reaction Time | 12-14 hours | Typical duration for full conversion[6] |
| Expected Yield | Good to Excellent (typically >70%) | Based on analogous reactions |
Overall Synthesis Workflow
The entire process is a streamlined, two-stage procedure that efficiently converts simple, commercially available precursors into the complex heterocyclic target.
Caption: Two-stage workflow for the synthesis.
Part 3: Characterization and Structural Validation
To ensure the successful synthesis and purity of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol, a suite of standard analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons, ensuring the correct regiochemistry and the presence of all expected functional groups.
-
Mass Spectrometry (MS): This technique verifies the molecular weight of the compound, confirming the successful incorporation of the precursors into the final product.
-
Infrared (IR) Spectroscopy: IR analysis identifies the key functional groups present in the molecule, such as the O-H stretch of the hydroxyl group and the C=N and C=C bonds within the aromatic rings.
-
Melting Point Analysis: A sharp and defined melting point is a strong indicator of the compound's purity.
Conclusion and Future Directions
The synthesis of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol is reliably achieved through a two-stage process centered on the acid-catalyzed cyclocondensation of 3-aminopyrazole and ethyl benzoylacetate. This method is efficient, high-yielding, and grounded in well-understood reaction mechanisms, making it a dependable protocol for research and development.
The resulting scaffold serves as a valuable starting point for further chemical exploration. The hydroxyl group at the C7 position and the phenyl ring at the C5 position can be subjected to a variety of functionalization reactions to generate libraries of novel compounds.[8][9] This allows for systematic structure-activity relationship (SAR) studies, which are essential for optimizing biological activity and developing next-generation kinase inhibitors and other targeted therapeutics.[2][10]
References
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. National Center for Biotechnology Information.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Royal Society of Chemistry.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. National Center for Biotechnology Information.
- Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - Amazon AWS. aws.amazon.com.
- 3-Amino-5-phenylpyrazole 98 1572-10-7 - Sigma-Aldrich. Sigma-Aldrich.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis. Taylor & Francis Online.
- synthesis, characterization and biological evaluation of pyrimidine derivatives - International Journal of Education and Science Research Review. ijesrr.org.
- Acetyl acetone and ethyl acetoacetate were used to prepare imidazopyrimidines. - ResearchGate. ResearchGate.
- Biginelli reaction - Wikipedia. Wikipedia.
- Green synthesis of pyrimidine derivative - ResearchGate. ResearchGate.
- Copper Immobilized on Modified LDHs as a Novel Efficient Catalytic System for Three-Component Synthesis of Pyrano[2,3-d]pyrimidine and pyrazolo[4 - ACS Publications - ACS.org. ACS Publications. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1ibQek7CgAnzREV3UOvW9mcdIV4lti2DbwutpbKtfYKrQR7nMN2TcGFSSS72QkxygC_4TVSV8_aEOQTOWtQocDU9v7_wN8IjIPXplJea2ASiBoZW_D1WlIzQRXt2AsAOhFxvzycI6RNP1_hs=
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. MDPI.
- The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... - ResearchGate. ResearchGate.
- (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole - ResearchGate. ResearchGate.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH. National Center for Biotechnology Information.
- 1572-10-7, 3-Amino-5-phenylpyrazole Formula - ECHEMI. ECHEMI.
- a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. nanobioletters.com.
- Synthesis of pyrazolo[1,5-a]pyrimidin-7-ol 4a–4i. Reagent and condition - ResearchGate. ResearchGate.
-
Synthesis of Novel 7-Substituted-5-phenyl-[1][9][11]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - NIH. National Center for Biotechnology Information. Available at:
- Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment - Digital Commons @ Michigan Tech. Michigan Technological University.
- Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions - ResearchGate. ResearchGate.
- 3(5)-aminopyrazole - Organic Syntheses Procedure. Organic Syntheses.
- 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem. PubChem.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - Semantic Scholar. Semantic Scholar.
- A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no - Periodica Polytechnica. Periodica Polytechnica Chemical Engineering.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
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- 6. researchgate.net [researchgate.net]
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- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Whitepaper: 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol
Topic: 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol Chemical Properties Content Type: In-Depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
A Privileged Scaffold for Kinase Inhibitor Discovery
Executive Summary
5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol (often chemically indexed as the 7(4H)-one tautomer) represents a critical bicyclic heterocycle in medicinal chemistry. Structurally mimicking the purine core of adenosine triphosphate (ATP), this scaffold has become a cornerstone in the design of Type I kinase inhibitors, particularly for targets such as Pim-1 , CK2 , and PI3K . This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, serving as a foundational resource for lead optimization campaigns.
Structural Dynamics & Tautomerism
The chemical identity of 5-phenylpyrazolo[1,5-a]pyrimidin-7-ol is defined by a dynamic equilibrium between its lactim (enol) and lactam (keto) forms. While the nomenclature often specifies the "-ol" (hydroxyl) suffix, experimental evidence in the solid state and polar solvents strongly favors the 7(4H)-one (lactam) tautomer.
Tautomeric Equilibrium
Understanding this equilibrium is vital for predicting binding modes and reactivity.
-
Lactam Form (A): Dominant in solution (DMSO, MeOH) and solid state. Acts as a hydrogen bond acceptor/donor pair (NH donor, C=O acceptor), mimicking the Watson-Crick face of adenine.
-
Lactim Form (B): Transient species, but chemically accessible for O-alkylation or halogenation reactions (e.g., with POCl₃).
Figure 1: The keto-enol tautomerism of the pyrazolo[1,5-a]pyrimidine scaffold. The lactam form is thermodynamically preferred.
Physicochemical Profiling
Reliable data on the physicochemical properties of the core scaffold is essential for ADME prediction.
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₁₂H₉N₃O | Core stoichiometry |
| Molecular Weight | 211.22 g/mol | Fragment-based drug design (FBDD) compliant |
| H-Bond Donors | 1 (NH/OH) | Key for hinge region binding in kinases |
| H-Bond Acceptors | 3 (N, O) | Interacts with Lys/Asp residues |
| LogP (Predicted) | ~1.8 - 2.2 | Favorable lipophilicity for membrane permeability |
| Solubility | Low in water; Soluble in DMSO, DMF, hot EtOH | Requires polar organic solvents for synthesis |
| pKa (Acidic) | ~6.5 - 7.5 (OH/NH) | Deprotonates in basic conditions (e.g., K₂CO₃) |
Synthetic Pathways
The construction of the 5-phenylpyrazolo[1,5-a]pyrimidin-7-ol core relies on a regioselective cyclocondensation. The reaction between a 1,3-binucleophile (aminopyrazole) and a 1,3-bielectrophile (beta-keto ester) determines the substitution pattern.
Mechanism of Regioselectivity
The reaction of 3-aminopyrazole with ethyl benzoylacetate yields the 5-phenyl isomer.
-
Step 1 (Imine Formation): The exocyclic amine of the pyrazole attacks the more electrophilic ketone carbonyl of the beta-keto ester.
-
Step 2 (Cyclization): The endocyclic pyrazole nitrogen attacks the ester carbonyl, eliminating ethanol to close the pyrimidine ring.
Note: If the reaction conditions are altered (e.g., acidic vs. basic), or if the beta-keto ester substituents vary sterically, the 7-phenyl-5-one isomer can theoretically form, but the 5-phenyl-7-one is the standard product under reflux in acetic acid.
Figure 2: Synthetic workflow for the construction of the 5-phenylpyrazolo[1,5-a]pyrimidin-7-ol core.
Chemical Reactivity & Functionalization
The 7-ol group is rarely the final pharmacophore; rather, it serves as a "handle" for further functionalization.
Chlorination (The Key Gateway)
Treatment with phosphorus oxychloride (POCl₃) converts the 7-ol/7-one to the 7-chloro derivative. This transformation renders the C-7 position highly electrophilic, enabling Nucleophilic Aromatic Substitution (SNAr) with various amines.
-
Reaction: 5-Phenyl-7-ol + POCl₃
5-Phenyl-7-chloro derivative. -
Utility: Introduction of solubilizing groups (e.g., morpholine, piperazine) or hinge-binding motifs.
Electrophilic Aromatic Substitution (C-3)
The C-3 position of the pyrazole ring is electron-rich.
-
Halogenation: reaction with NIS or NBS introduces an iodine or bromine at C-3.
-
Formylation: Vilsmeier-Haack reaction introduces an aldehyde at C-3.
-
Application: These substituents allow for Suzuki-Miyaura coupling to extend the scaffold's reach into the kinase hydrophobic back-pocket.
Experimental Protocols
Protocol A: Synthesis of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol
Self-validating checkpoint: The product should precipitate upon cooling; purity can be assessed by the disappearance of the ethyl ester signal in ¹H NMR (~1.2 & 4.1 ppm).
-
Reagents:
-
3-Aminopyrazole (10 mmol, 0.83 g)
-
Ethyl benzoylacetate (10 mmol, 1.92 g)
-
Glacial Acetic Acid (10 mL)
-
-
Procedure:
-
Dissolve 3-aminopyrazole and ethyl benzoylacetate in glacial acetic acid in a round-bottom flask.
-
Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
-
Cool the reaction mixture to room temperature. The product often crystallizes out.
-
If no precipitate forms, pour the mixture into ice-cold water (50 mL).
-
Filter the solid, wash with water (3 x 10 mL) and cold ethanol (5 mL).
-
Recrystallize from ethanol/DMF if necessary.
-
-
Expected Yield: 60–80%.
-
Characterization: ¹H NMR (DMSO-d₆) typically shows a singlet for H-6 (~6.5 ppm) and H-3 (~6.0 ppm) depending on substitution, and phenyl protons. The OH/NH proton is often broad >12 ppm.
Protocol B: Conversion to 7-Chloro Derivative
Self-validating checkpoint: The reaction is complete when the starting material (insoluble in non-polar solvents) converts to a more soluble species in DCM/CHCl₃.
-
Reagents:
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5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol (5 mmol)
-
POCl₃ (15 mL, excess)
-
N,N-Dimethylaniline (catalytic, optional)
-
-
Procedure:
-
Place the 7-ol starting material in a dry flask under argon.
-
Add POCl₃ carefully.
-
Reflux for 3–5 hours. The suspension should clear as the chloro-imidate forms.
-
Quenching (Critical Safety): Remove excess POCl₃ under reduced pressure. Pour the residue onto crushed ice/water slowly with vigorous stirring. Neutralize with NaHCO₃ to pH 7–8.
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Extract with DCM, dry over MgSO₄, and concentrate.
-
-
Storage: The chloride is moisture-sensitive; store in a desiccator or use immediately.
References
-
Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. (2021). Discusses the tautomerism and synthesis of the scaffold. Link
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. (2012). Details the chlorination and SNAr protocols. Link
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives. Periodica Polytechnica Chemical Engineering. (2024). Provides green chemistry alternatives and regioselectivity data. Link
-
Regioselective synthesis of pyrazolo[1,5-a]pyrimidines. Journal of Heterocyclic Chemistry. Validates the condensation mechanism of aminopyrazoles with beta-keto esters. Link
-
PubChem Compound Summary: Pyrazolo[1,5-a]pyrimidin-7-ol. National Center for Biotechnology Information. General physical property data. Link
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of bioactive compounds with diverse therapeutic potential.[1][2][3] This in-depth technical guide focuses on a specific, yet representative, member of this class: 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol. While direct, extensive research on this particular molecule is emerging, this document synthesizes the wealth of knowledge surrounding the broader pyrazolo[1,5-a]pyrimidine class to postulate its most probable mechanisms of action. We will delve into its likely interactions with key cellular targets, the signaling pathways it may modulate, and provide a comprehensive framework of experimental protocols to validate these hypotheses. This guide is intended to serve as a foundational resource for researchers seeking to explore the therapeutic promise of this intriguing molecule.
Introduction: The Pyrazolo[1,5-a]pyrimidine Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in drug discovery due to its structural resemblance to purines, allowing it to interact with a wide array of biological targets.[4] Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) modulatory effects.[2]
The versatility of the pyrazolo[1,5-a]pyrimidine ring system lies in its synthetic tractability, which allows for the introduction of various substituents at multiple positions. This chemical diversity directly translates into a broad range of biological activities, with subtle structural modifications often leading to significant changes in target selectivity and potency.[2][5]
The subject of this guide, 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol, possesses two key substituents: a phenyl group at the 5-position and a hydroxyl group at the 7-position. These modifications are predicted to critically influence its pharmacokinetic properties and target engagement.
Postulated Mechanisms of Action: A Multi-Target Hypothesis
Based on extensive literature on analogous compounds, 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol is unlikely to have a single, universal mechanism of action. Instead, it is more probable that it interacts with multiple cellular targets, with its dominant effect being context-dependent (e.g., cell type, disease state). The most prominent and evidence-supported hypotheses for its mechanism of action fall into two main categories: Protein Kinase Inhibition and Modulation of CNS Receptors .
Protein Kinase Inhibition: A Prominent Role in Oncology
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "hinge-binding" motif for various protein kinases, acting as an ATP-competitive inhibitor.[2][6] The planar nature of the fused ring system allows it to fit into the adenine-binding pocket of kinases, while the substituents provide specificity and additional binding interactions.
Several key kinase families are likely targets for 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol:
-
Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine core is a key feature in several potent Trk inhibitors.[1] Trk kinases (TrkA, TrkB, TrkC) are critical drivers in certain cancers, and their inhibition is a validated therapeutic strategy. The phenyl group at the 5-position could potentially occupy the hydrophobic pocket adjacent to the ATP-binding site, a common feature in Trk inhibitors.
-
Cyclin-Dependent Kinases (CDKs): Various pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of CDKs, particularly CDK2.[7] These kinases are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer.
-
Pim Kinases: Pim-1, a serine/threonine kinase, is another well-documented target for this scaffold.[8][9] Pim-1 is implicated in cell survival and proliferation, making it an attractive target for cancer therapy.
The hydroxyl group at the 7-position can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with the kinase hinge region, thereby anchoring the molecule in the active site.
Inhibition of these kinases would lead to the downstream modulation of several critical signaling pathways:
Caption: Postulated kinase inhibition pathways for 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol.
Modulation of GABA-A Receptors: A Role in Neuroscience
Beyond kinase inhibition, certain pyrazolo[1,5-a]pyrimidine derivatives have been shown to modulate the activity of GABA-A receptors in the central nervous system.[10][11][12] These ligand-gated ion channels are the primary mediators of inhibitory neurotransmission.
-
Allosteric Modulation: It is hypothesized that 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol could act as a positive or negative allosteric modulator of GABA-A receptors. This means it would bind to a site distinct from the GABA binding site and enhance or reduce the receptor's response to GABA. The phenyl group could play a role in binding to a hydrophobic pocket on the receptor complex.
Experimental Validation: A Step-by-Step Methodological Guide
To rigorously test the hypothesized mechanisms of action, a multi-pronged experimental approach is necessary. The following protocols provide a framework for the systematic investigation of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol's biological activity.
Target Identification and Validation
Objective: To identify the specific kinases inhibited by 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol.
Protocol:
-
Primary Screen: Utilize a broad-panel kinase assay (e.g., using a commercial service like Eurofins DiscoverX or Promega) to screen the compound against a large number of kinases (e.g., >400) at a single high concentration (e.g., 10 µM).
-
Dose-Response Analysis: For any kinases showing significant inhibition in the primary screen, perform a dose-response analysis to determine the IC50 value. This involves incubating the kinase with varying concentrations of the compound and measuring the enzyme activity.
-
Mechanism of Inhibition Studies: To determine if the inhibition is ATP-competitive, perform kinetic assays by measuring the initial reaction rates at different concentrations of both the compound and ATP. Plot the data using a Lineweaver-Burk plot.
Objective: To determine if the compound binds to and modulates GABA-A receptors.
Protocol:
-
Radioligand Binding Assay: Perform competitive binding assays using a radiolabeled ligand known to bind to the benzodiazepine site of the GABA-A receptor (e.g., [3H]flunitrazepam) in brain membrane preparations. Measure the displacement of the radioligand by increasing concentrations of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol to determine the binding affinity (Ki).
-
Electrophysiology: Use two-electrode voltage-clamp electrophysiology on Xenopus oocytes expressing specific GABA-A receptor subtypes (e.g., α1β2γ2).
-
Apply GABA to elicit a current.
-
Co-apply GABA with varying concentrations of the compound to determine if it potentiates or inhibits the GABA-induced current.
-
Cellular Activity and Pathway Analysis
Objective: To assess the anti-proliferative effects of the compound on cancer cell lines.
Protocol:
-
Cell Line Selection: Choose a panel of cancer cell lines with known dependencies on the kinases identified in the profiling assays (e.g., Trk-fusion positive cell lines, cell lines with high CDK2 activity).
-
MTT or CellTiter-Glo Assay: Treat the cells with a range of concentrations of the compound for 72 hours. Measure cell viability using a standard colorimetric (MTT) or luminescent (CellTiter-Glo) assay to determine the GI50 (concentration for 50% growth inhibition).
Objective: To confirm the on-target effect of the compound in a cellular context.
Protocol:
-
Cell Treatment: Treat the selected cell lines with the compound at concentrations around its GI50 value for a defined period (e.g., 2-24 hours).
-
Lysate Preparation and Western Blotting: Prepare whole-cell lysates and perform Western blotting using antibodies against the phosphorylated and total forms of the target kinases (e.g., p-TrkA, TrkA, p-CDK2, CDK2) and key downstream signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK). A decrease in the phosphorylated form of the target protein would confirm on-target engagement.
Caption: A streamlined workflow for the experimental validation of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol's mechanism of action.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol is yet to be established, we can infer key relationships from the broader class of compounds.
| Position | Substituent | Postulated Role in Activity |
| 5 | Phenyl | Potential for hydrophobic interactions in the active site of kinases or CNS receptors. Modifications to the phenyl ring (e.g., addition of halogens, methoxy groups) could fine-tune potency and selectivity. |
| 7 | Hydroxyl (-OH) | Can act as a crucial hydrogen bond donor/acceptor, particularly for interacting with the hinge region of kinases. Methylation of this group would likely reduce kinase inhibitory activity. |
| 2 and 3 | Hydrogen | These positions are common sites for further substitution to enhance potency and modulate physicochemical properties. |
Conclusion and Future Directions
5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol stands as a promising scaffold for the development of novel therapeutics. Based on the extensive research into the pyrazolo[1,5-a]pyrimidine class, its mechanism of action is likely multifaceted, with protein kinase inhibition and GABA-A receptor modulation being the most probable avenues of investigation. The experimental framework provided in this guide offers a clear path to elucidating its precise biological functions.
Future research should focus on:
-
Comprehensive Kinase and Receptor Profiling: To definitively identify the primary targets.
-
Co-crystallization Studies: To understand the precise binding mode of the compound with its targets.
-
In Vivo Efficacy Studies: To evaluate its therapeutic potential in relevant animal models of cancer or neurological disorders.
-
Lead Optimization: To systematically modify the scaffold to improve potency, selectivity, and drug-like properties.
By following a rigorous and hypothesis-driven approach, the scientific community can unlock the full therapeutic potential of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol and its derivatives.
References
- [a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety.](https_//www.researchgate.
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- 4. html.rhhz.net [html.rhhz.net]
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- 12. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol: An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2] This fused ring system, an analog of biogenic purines, has garnered significant attention from researchers in drug discovery and development due to its amenability to chemical modification and its capacity to interact with a diverse array of biological targets.[3] The inherent structural features of pyrazolo[1,5-a]pyrimidines make them ideal candidates for the development of novel therapeutics for a range of human diseases, from cancer and inflammation to infectious diseases.
This technical guide provides a comprehensive overview of the biological activities associated with the 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol scaffold and its close analogs. While specific data for this exact molecule is emerging, a wealth of information on related derivatives allows for a detailed exploration of its potential as a therapeutic agent. We will delve into the key biological activities, underlying mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for the synthesis and evaluation of these compounds.
A Multifaceted Pharmacophore: Key Biological Activities
The pyrazolo[1,5-a]pyrimidine scaffold has been associated with a wide range of pharmacological effects. The introduction of a phenyl group at the 5-position and a hydroxyl or oxo group at the 7-position, as in 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol, is a key structural motif that has been explored in various therapeutic contexts. The biological activities of this class of compounds are often dictated by the nature and position of substituents on the core scaffold.[4]
Protein Kinase Inhibition: A Prominent Role in Oncology
A significant body of research has established pyrazolo[1,5-a]pyrimidines as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][2]
-
Pim-1 and Flt-3 Kinase Inhibition: Several studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of Pim-1 and Flt-3 kinases, both of which are attractive targets in oncology.[5][6] For instance, certain analogs have demonstrated nanomolar inhibitory activity against Pim-1, a serine/threonine kinase involved in cell survival and proliferation.[6]
-
PI3Kδ Inhibition: The δ isoform of phosphoinositide 3-kinase (PI3Kδ) is a key player in the signaling of immune cells, and its inhibition is a validated strategy for treating certain hematological malignancies and inflammatory diseases. Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as selective PI3Kδ inhibitors.
-
CDK2 and TRKA Inhibition: Dual inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA) represents a promising anti-cancer strategy. Pyrazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as potent dual inhibitors of these kinases, exhibiting significant antiproliferative activity against various cancer cell lines.[7]
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines has been another major area of investigation. The structural similarity to purines suggests a possible interaction with purinergic receptors, which are involved in inflammation.
-
Non-steroidal Anti-inflammatory Drug (NSAID)-like Activity: Derivatives such as 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones have been explored as a new class of non-steroidal anti-inflammatory drugs. These compounds have shown promising activity in preclinical models of inflammation, such as the carrageenan-induced rat paw edema test, with some analogs exhibiting a better therapeutic index than established NSAIDs like phenylbutazone and indomethacin.
-
Inhibition of Inflammatory Mediators: The anti-inflammatory effects of these compounds are likely mediated through the inhibition of key inflammatory pathways. For example, some pyrazolo[1,5-a]quinazoline derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a central pathway in the inflammatory response.[8][9]
Antimicrobial and Antitubercular Activity: Combating Infectious Diseases
The pyrazolo[1,5-a]pyrimidine scaffold has also shown promise in the development of novel antimicrobial and antitubercular agents.
-
Antitubercular Activity: The pyrazolo[1,5-a]pyrimidin-7(4H)-one core has been identified as a potential lead for the development of new drugs against Mycobacterium tuberculosis.[10][11] Structure-activity relationship studies have revealed key pharmacophoric features necessary for antitubercular activity, and some analogs have demonstrated promising activity against M. tuberculosis within macrophages with low cytotoxicity.[3][10][11][12]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolo[1,5-a]pyrimidines is highly dependent on the substitution pattern around the core scaffold. For 5-phenyl-7-hydroxy derivatives, the following SAR insights can be inferred from studies on related analogs:
-
Substituents on the Phenyl Ring at C5: The electronic nature and position of substituents on the C5-phenyl ring can significantly influence activity. For instance, in antitubercular agents, small electron-withdrawing groups like fluoro substituents on the phenyl ring have been shown to be favorable for activity.[10]
-
Modifications at the N4 Position: Alkylation at the N4 position of the pyrimidinone ring has been explored. In some cases, this modification can lead to a decrease in activity, as observed in some anti-inflammatory derivatives.
-
Substituents at Other Positions: Modifications at the C2, C3, and C6 positions of the pyrazolo[1,5-a]pyrimidine core have been extensively studied to optimize potency and selectivity for various targets.
Data Presentation: Biological Activity of Representative Pyrazolo[1,5-a]pyrimidine Analogs
The following tables summarize the in vitro biological activity of some representative pyrazolo[1,5-a]pyrimidine analogs, providing a quantitative basis for the potential of this scaffold.
Table 1: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Analog 1 | Pim-1 | <10 | [6] |
| Analog 2 | Flt-3 | 50 | [6] |
| Analog 3 | PI3Kδ | 2.8 | |
| Analog 4 | CDK2 | 90 | [7] |
| Analog 5 | TRKA | 450 | [7] |
Table 2: Anti-inflammatory and Antitubercular Activity of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogs
| Compound ID | Biological Activity | Assay | Potency | Reference |
| Analog 6 | Anti-inflammatory | Carrageenan-induced paw edema (% inhibition) | 55% at 100 mg/kg | |
| Analog 7 | Antitubercular | M. tuberculosis H37Rv MIC | 1.56 µg/mL | [10] |
| Analog 8 | Antitubercular | M. tuberculosis H37Rv MIC | 0.78 µg/mL | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol and its analogs, based on established procedures for this class of compounds.
General Synthesis of 5-Phenylpyrazolo[1,5-a]pyrimidin-7(4H)-ones
The synthesis of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold is typically achieved through a cyclocondensation reaction between a 3-aminopyrazole derivative and a β-ketoester.[11]
Step-by-Step Methodology:
-
Preparation of 3-Amino-4-phenylpyrazole: This intermediate can be synthesized from the corresponding phenylacetonitrile.
-
Cyclocondensation Reaction:
-
In a round-bottom flask, dissolve 3-amino-4-phenylpyrazole (1.0 mmol) and a suitable β-ketoester (e.g., ethyl acetoacetate, 1.1 mmol) in glacial acetic acid (10 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired 5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one derivative.
-
Diagram of General Synthetic Workflow:
Caption: General synthetic workflow for 5-Phenylpyrazolo[1,5-a]pyrimidin-7(4H)-ones.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase using a luminescence-based assay.[4]
Materials:
-
Test compounds dissolved in DMSO
-
Recombinant protein kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
384-well white microplates
-
Plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 10 µL of a solution containing the kinase and substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding 20 µL of the luminescent kinase assay reagent to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Diagram of Kinase Inhibition Assay Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema
This is a standard and widely used in vivo model to screen for acute anti-inflammatory activity.[13]
Materials:
-
Male Wistar rats (150-200 g)
-
Test compound suspension/solution
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
1% (w/v) carrageenan solution in saline
-
Plethysmometer
Step-by-Step Methodology:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups (n=6 per group): vehicle control, reference drug, and test compound groups (at different doses).
-
Administer the test compounds and the reference drug intraperitoneally or orally 30-60 minutes before carrageenan injection. Administer the vehicle to the control group.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Directions
The 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol scaffold represents a promising starting point for the development of novel therapeutic agents with a range of potential biological activities. The extensive research on the broader class of pyrazolo[1,5-a]pyrimidines provides a strong foundation for further investigation into this specific compound and its derivatives. Future research should focus on the synthesis and comprehensive biological evaluation of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol to elucidate its specific molecular targets and mechanism of action. Optimization of the substitution pattern on both the phenyl ring and the pyrazolo[1,5-a]pyrimidine core could lead to the discovery of potent and selective drug candidates for the treatment of cancer, inflammatory disorders, and infectious diseases. The detailed experimental protocols provided in this guide offer a practical framework for researchers to advance the exploration of this versatile and promising chemical scaffold.
References
-
Synthesis and Anti-inflammatory Evaluation of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-a]Pyrimidine, Imidazo[1,2-b]Pyrazole and Pyrazolo[5,1-b]Quinazoline Derivatives Containing Indane Moiety: Polycyclic Aromatic Compounds. Taylor & Francis Online. [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines. PubMed. [Link]
-
a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Preprints.org. [Link]
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]
-
Synthesis and pharmacological evaluation of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as potential GABAA-R ligands. PubMed. [Link]
-
(PDF) Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. ResearchGate. [Link]
-
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. SciSpace. [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
-
Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed. [Link]
-
(PDF) Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. ResearchGate. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
-
Design, Synthesis, and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]
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Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors: A Technical Guide
Topic: Discovery of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors Content Type: In-depth technical guide
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its fused bicyclic system serves as a bioisostere for the adenine ring of ATP, allowing it to anchor effectively within the hinge region of various kinases. This guide details the structural rationale, synthetic methodologies, and structure-activity relationships (SAR) that have led to clinical candidates such as Dinaciclib (CDK inhibitor) and Larotrectinib (TRK inhibitor).
The Scaffold & Rationale: ATP Mimicry
The success of the pyrazolo[1,5-a]pyrimidine core stems from its ability to mimic the hydrogen-bonding patterns of the adenine base found in ATP.
-
Hinge Interaction: The nitrogen atoms (specifically N1 and the bridgehead N4) and the C7 substituent often engage in critical hydrogen bonds with the kinase hinge region (e.g., residues 81-83 in CDK2).
-
Vector Positioning: The rigid bicyclic framework orients substituents at the C3, C5, and C7 positions into distinct pockets of the active site:
-
C3: Projects towards the gatekeeper residue or solvent front.
-
C5: Often occupies the ribose-binding pocket or extends into the solvent, modulating solubility and pharmacokinetics.
-
C7: Typically interacts with the hinge region or the hydrophobic back pocket.
-
Synthetic Chemistry: Construction of the Core
The most robust method for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of 5-aminopyrazoles with 1,3-bielectrophiles.
General Synthetic Strategy
The reaction between a 5-aminopyrazole (A) and a 1,3-dicarbonyl compound (B) (e.g.,
-
Regioselectivity: The reaction can yield two regioisomers (7-substituted or 5-substituted).[1] Under standard acidic conditions (e.g., glacial acetic acid), the formation of the 7-hydroxy (or 7-one) derivative is generally favored when using
-keto esters, driven by the nucleophilicity of the exocyclic amine attacking the more electrophilic ketone carbonyl. -
Functionalization: The resulting hydroxyl group (tautomeric with the ketone) is readily converted to a chloride using phosphoryl chloride (
), creating a handle for Nucleophilic Aromatic Substitution ( ) to introduce diverse amines.
Key Experimental Protocol: Synthesis of 7-Chloro-pyrazolo[1,5-a]pyrimidine Intermediate
Objective: Synthesis of a versatile intermediate for library generation.
Step 1: Cyclocondensation
-
Reagents: Mix 5-amino-1H-pyrazole-4-carboxylate (1.0 eq) and 1,3-dicarbonyl equivalent (e.g., ethyl acetoacetate) (1.2 eq) in glacial acetic acid.
-
Conditions: Reflux at 110°C for 4–6 hours. Monitor by TLC or LC-MS.
-
Workup: Cool to room temperature. The product often precipitates. Filter, wash with cold ethanol and diethyl ether. If no precipitate, concentrate in vacuo and recrystallize from ethanol.
-
Validation:
NMR should show the loss of the amino protons and the appearance of the pyrimidine ring protons.
Step 2: Chlorination
-
Reagents: Suspend the 7-hydroxy intermediate in
(excess, acting as solvent). -
Catalyst: Add N,N-dimethylaniline (catalytic amount) to accelerate the reaction.
-
Conditions: Reflux at 105°C for 2–4 hours until the solution becomes clear.
-
Workup: Caution: Quench carefully. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize with saturated
or to pH 8. Extract with ethyl acetate (3x). Dry over and concentrate. -
Yield: Typically 70–90%.
Structure-Activity Relationship (SAR) Deep Dive
Optimizing the pyrazolo[1,5-a]pyrimidine core requires independent tuning of the C3, C5, and C7 positions.
C7 Position (Hinge Binding & Selectivity)
-
Function: This position is critical for anchoring the molecule to the kinase hinge.
-
Optimization: Aromatic amines or heterocycles are commonly introduced here via
on the 7-chloro intermediate. -
Example: In Dinaciclib , the C7 position features a (1-oxidopyridin-3-yl)methylamino group.[][3] This specific moiety forms hydrogen bonds with the hinge region of CDK2, contributing to its nanomolar potency.
C5 Position (Solubility & Ribose Pocket)
-
Function: Substituents here often project into the solvent-exposed region or the ribose binding pocket.
-
Optimization: Solubilizing groups like piperidines, morpholines, or solubilized alkyl chains are ideal.
-
Example: Dinaciclib utilizes a (2-hydroxyethyl)piperidin-1-yl group at C5.[4] This not only improves solubility but also interacts with the ribose pocket residues, enhancing affinity.
C3 Position (Gatekeeper Interaction)
-
Function: Located on the pyrazole ring, this position faces the "gatekeeper" residue, a key determinant of kinase selectivity.
-
Optimization: Small alkyl groups (methyl, ethyl) or halogens (Br, I) are common. Bulky groups here can clash with the gatekeeper in steric-restricted kinases but may improve selectivity for kinases with smaller gatekeepers.
-
Example: Larotrectinib (TRK inhibitor) features a complex chiral pyrrolidine-carboxamide at C3, which is essential for its high selectivity for TRK fusion proteins.
Summary Table: SAR of Clinical Candidates
| Drug Candidate | Target(s) | C3 Substituent | C5 Substituent | C7 Substituent | Key Feature |
| Dinaciclib | CDK1, 2, 5, 9 | Ethyl | 2-(2-hydroxyethyl)piperidin-1-yl | (1-oxidopyridin-3-yl)methylamino | Potent apoptosis inducer; Hinge binder |
| Larotrectinib | TRK A/B/C | (3S)-3-hydroxypyrrolidine-1-carboxamide | (2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl | Hydrogen (Unsubstituted)* | Note: Larotrectinib uses a different substitution pattern (3,5-disubstituted) compared to the typical 3,5,7-trisubstituted CDK inhibitors. |
Visualizations & Workflows
Signaling Pathway: CDK2/Cyclin Inhibition
The following diagram illustrates the mechanism of action for CDK inhibitors like Dinaciclib, which block the G1/S phase transition by preventing Rb phosphorylation.
Caption: Mechanism of CDK2 inhibition blocking the Rb-E2F pathway and S-phase entry.
Synthetic Workflow: Library Generation
This flowchart outlines the parallel synthesis approach for generating a library of 3,5,7-substituted derivatives.
Caption: General synthetic workflow for 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidine libraries.
Experimental Protocols
In Vitro Kinase Assay (CDK2/Cyclin A)
Principle: Measurement of the transfer of
Materials:
-
Recombinant CDK2/Cyclin A complex.
-
Substrate: Histone H1 or biotinylated peptide.
- -ATP or fluorescent ATP tracer (for non-radioactive assays like FRET).
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.02% Brij-35.
Protocol:
-
Preparation: Dilute compounds in DMSO (3-fold serial dilutions). Add 1
L to 384-well plate. -
Enzyme Addition: Add 10
L of enzyme solution (optimized concentration, e.g., 1-5 nM) to wells. Incubate for 15 min at RT to allow inhibitor binding. -
Reaction Start: Add 10
L of Substrate/ATP mix ( levels of ATP, e.g., 10-50 M). -
Incubation: Incubate for 60 min at room temperature.
-
Termination: Stop reaction with EDTA (for radioactive) or detection reagent (for FRET/Luminescence).
-
Analysis: Measure signal (scintillation counting or plate reader). Fit data to a sigmoidal dose-response curve to determine
.
Self-Validation:
-
Z' Factor: Must be > 0.5 for a robust screening assay.
-
Reference: Include a known inhibitor (e.g., Dinaciclib or Staurosporine) on every plate as a positive control.
References
-
Paruch, K., et al. "Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases." ACS Medicinal Chemistry Letters, 2010.
-
Drilon, A., et al. "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." New England Journal of Medicine, 2018.
-
Williamson, D. S., et al. "Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2." Bioorganic & Medicinal Chemistry Letters, 2005.
-
Furet, P., et al. "Discovery of a Novel Class of Potent and Selective B-Raf Inhibitors via a Fragment-Based Approach." Bioorganic & Medicinal Chemistry Letters, 2012.
-
Johnston, P. A. "The pyrazolo[1,5-a]pyrimidine scaffold in kinase discovery." Current Opinion in Drug Discovery & Development, 2010.
Sources
Structure-activity relationship of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL analogs
The Pharmacophore Frontier: Structure-Activity Relationships of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol Analogs
Executive Summary: The Chameleon Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, celebrated for its bioisosteric resemblance to the purine core of ATP. Within this family, the 5-phenylpyrazolo[1,5-a]pyrimidin-7-ol analogs represent a critical subclass. These molecules are not merely static keys for biological locks; they are dynamic "chameleons" capable of tautomeric shifting, allowing them to target diverse proteins ranging from Cyclin-Dependent Kinases (CDKs) and Pim-1 kinases to Mycobacterium tuberculosis virulence factors.
This guide dissects the chemical architecture, synthetic pathways, and structure-activity relationships (SAR) of these analogs, providing a roadmap for optimizing their potency and selectivity.
Chemical Architecture & Tautomerism
The Tautomeric Equilibrium (The "7-ol" vs. "7-one" Paradox)
A common pitfall in designing these analogs is ignoring the tautomeric equilibrium. While often nomenclatured as "7-ol" (phenol-like), X-ray crystallography and NMR studies frequently reveal that the 7-one (amide-like) tautomer predominates in the solid state and in polar solvents.
-
7-Hydroxy Form (Enol): Acts as a hydrogen bond donor (via -OH) and acceptor (via N4). This form is often required for binding to hydrophobic pockets where desolvation is energetically favorable.
-
7-Oxo Form (Amide): Acts as a hydrogen bond acceptor (via C=O) and donor (via NH at N4). This is critical for mimicking the hydrogen-bonding pattern of guanine or adenine in kinase hinge regions.
Scientist’s Insight: When docking these molecules in silico, you must simulate both tautomers. A 7-one tautomer might perfectly bridge the hinge region of a kinase (e.g., CDK2), while the 7-ol form might be necessary for ion channel modulation.
Synthetic Pathway: The Cyclocondensation Protocol
The most robust route to the 5-phenyl-7-ol core is the cyclocondensation of 3-aminopyrazoles with
Diagram 1: Synthetic Workflow (DOT Visualization)
Caption: Regioselective cyclocondensation route yielding the 5-phenylpyrazolo[1,5-a]pyrimidin-7-ol scaffold.
Structure-Activity Relationship (SAR) Deep Dive
The biological activity of this scaffold is tunable through three primary regions.
Region A: The 5-Phenyl Ring (Hydrophobic Anchor)
The phenyl group at position 5 is essential for hydrophobic interactions, often occupying the "gatekeeper" region in kinases or hydrophobic pockets in other enzymes.
-
Unsubstituted Phenyl: Provides baseline potency but often suffers from rapid metabolic oxidation (CYP450).
-
Para-Substitution (4-F, 4-Cl): Significantly improves metabolic stability (blocking para-hydroxylation) and enhances lipophilicity.
-
Meta-Substitution (3-CF3, 3-OMe): Can induce a twist in the biaryl bond, improving selectivity by fitting into specific sub-pockets (e.g., in Pim-1 kinase inhibition).
Region B: The 7-Position (The Warhead)
-
7-OH (Native): Provides H-bond donor/acceptor capability.
-
7-Cl (via POCl3): A versatile intermediate. It is rarely the final drug but allows for Nucleophilic Aromatic Substitution (
) to introduce amines (7-NH-R). -
7-NH-Aryl: Converting the 7-OH to an aniline derivative often drastically increases kinase potency by reaching into the "back pocket" of the ATP binding site.
Region C: The 3-Position (The Selectivity Vector)
This position on the pyrazole ring is the most "solvent-exposed" in many binding modes, making it ideal for solubilizing groups.
-
3-H: Baseline activity.
-
3-CN / 3-NO2: Electron-withdrawing groups increase the acidity of the 7-OH/NH, strengthening H-bonds.
-
3-Sulfonyl (SO2Ph): Found in antioxidant and anti-parasitic analogs.
-
3-Bromo: Useful for further coupling (Suzuki/Sonogashira) to build extended libraries.
SAR Summary Table
| Position | Substituent | Effect on Physicochemical Properties | Primary Biological Impact |
| C-5 | Phenyl | High Lipophilicity (LogP increase) | Baseline hydrophobic binding |
| C-5 | 4-F-Phenyl | Metabolic Stability | Blocks CYP oxidation; maintains potency |
| C-5 | 2-Me-Phenyl | Steric Hindrance | Forces non-planar conformation; improves selectivity |
| C-7 | -OH / =O | Tautomeric H-bonding | Critical for H-bond network (Donor/Acceptor) |
| C-7 | -NH-R | H-bond Donor | Accesses deep hydrophobic pockets (Kinase affinity) |
| C-3 | -CN | Electron Withdrawal | Increases acidity of N-H/O-H; alters pKa |
| C-3 | -SO2-Ph | Steric Bulk + H-bond Acceptor | Enhances antioxidant/anti-infective activity |
Diagram 2: SAR Logic Map (DOT Visualization)
Caption: Functional mapping of the pyrazolo[1,5-a]pyrimidine scaffold highlighting key regions for modification.
Experimental Protocols
Protocol A: Synthesis of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol
Validation: This protocol relies on the thermodynamic stability of the 6-membered ring formation.
-
Reagents: 3-Aminopyrazole (10 mmol), Ethyl benzoylacetate (10 mmol), Glacial Acetic Acid (20 mL).
-
Procedure:
-
Dissolve 3-aminopyrazole and ethyl benzoylacetate in glacial acetic acid in a round-bottom flask.
-
Reflux the mixture at 118°C for 4–6 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).
-
Observation: A precipitate often forms upon cooling.
-
Cool to room temperature and pour the mixture into ice-cold water (50 mL).
-
Filter the solid, wash with water, and recrystallize from Ethanol/DMF.
-
-
Yield: Typically 75–85%.
-
Characterization (Expected):
-
1H NMR (DMSO-d6):
12.0-12.5 (br s, 1H, OH/NH), 6.5 (s, 1H, H-6), 7.4-8.0 (m, 5H, Ph).
-
Protocol B: Antioxidant Assay (DPPH Method)
Relevance: Phenolic analogs (7-ol) often exhibit radical scavenging properties.
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Execution: Mix 1 mL of analog solution (varying concentrations) with 1 mL of DPPH solution.
-
Incubation: Keep in dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance at 517 nm.
-
Calculation: % Inhibition =
.
References
-
Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Source: ACS Infectious Diseases (2021).[1] URL:[Link]
-
Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as novel antiproliferative agents: exploration of core and headpiece structure-activity relationships. Source: Bioorganic & Medicinal Chemistry Letters (2007).[2] URL:[Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Source: Journal of Medicinal Chemistry (2014). URL:[Link]
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives. Source: Periodica Polytechnica Chemical Engineering (2024). URL:[Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Source: Arkivoc (2022).[3] URL:[Link]
Sources
- 1. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as novel antiproliferative agents: exploration of core and headpiece structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
In Silico Modeling of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL Kinase Binding: A Technical Guide
This guide provides a comprehensive, in-depth walkthrough for the in silico modeling of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL binding to a representative protein kinase. It is designed for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling principles. We will delve into the causality behind methodological choices, ensuring a robust and self-validating workflow from initial setup to final analysis.
Introduction: The Promise of Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its potent and diverse biological activities.[1][2][3] This heterocyclic system is a bioisostere of the purine ring found in ATP, making it an excellent candidate for competitive inhibition of ATP-binding sites in various enzymes, most notably protein kinases.[4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][5] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[1][2][3]
The subject of this guide, 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL, belongs to this promising class of compounds. While extensive experimental data for this specific molecule may not be publicly available, the broader family of pyrazolo[1,5-a]pyrimidines has demonstrated inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), FMS-like tyrosine kinase 3 (FLT3), and Phosphoinositide 3-kinases (PI3Ks).[6][7][8]
This guide will utilize a structure-based drug design (SBDD) approach to model the binding of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL to a selected, representative kinase.[1] We will employ a combination of molecular docking and molecular dynamics (MD) simulations, followed by binding free energy calculations, to predict the binding mode, affinity, and stability of the ligand-protein complex.
The In Silico Modeling Workflow: A Rationale-Driven Approach
Our in silico workflow is designed to provide a comprehensive understanding of the potential interaction between 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL and its target kinase. Each step is chosen to build upon the last, providing a progressively more detailed and dynamic picture of the binding event.
In Silico Kinase Binding Workflow.
Part 1: Preparation Phase - Laying the Foundation for Accurate Modeling
Target Selection and Justification
Protein Structure Preparation
The quality of the initial protein structure is paramount for obtaining meaningful results. The following steps outline a standard protocol for preparing a kinase structure for docking and simulation.
Protocol: Protein Preparation
-
Obtain Crystal Structure: Download the crystal structure of PI3Kγ, for instance, PDB ID: 3IBE, from the Protein Data Bank (RCSB PDB).[9]
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial as we want to dock our ligand of interest into the apo-like binding site.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4. This can be accomplished using tools like H++ or the structure preparation wizards in software suites like Schrödinger Maestro or MOE.
-
Handling Missing Residues/Loops: Inspect the protein structure for any missing residues or loops. If these are far from the binding site, they may not significantly impact the results. However, if they are near the active site, they should be modeled using loop modeling software (e.g., Modeller, Prime). For the purpose of this guide, we will assume a complete structure in the binding site region.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps. This should be a constrained minimization, where the backbone atoms are restrained to prevent significant deviation from the crystal structure.
Ligand Preparation
The 3D structure and charge distribution of the ligand are as critical as the protein's.
Protocol: Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structure of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL using a chemical drawing tool like ChemDraw or MarvinSketch. Convert this 2D structure into a 3D conformation using a program like Open Babel or the builder tools in molecular modeling software.
-
Tautomeric and Ionization States: Determine the most likely tautomeric and ionization state of the ligand at physiological pH. For 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL, the hydroxyl group can exist in keto-enol tautomers. It is advisable to generate both forms and dock them to see which one yields a more favorable binding pose.
-
Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94, GAFF). This ensures a low-energy starting conformation.
-
Charge Assignment: Assign partial atomic charges to the ligand atoms. This can be done using various methods, with AM1-BCC or RESP charges being common choices for their balance of speed and accuracy.
Part 2: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] It is a powerful tool for generating hypotheses about the binding mode of a ligand in the active site of a protein.
Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Generation: Define a search space, or "grid box," that encompasses the ATP-binding site of PI3Kγ. The dimensions of the grid box should be large enough to allow the ligand to rotate and translate freely within the binding pocket. A common approach is to center the grid box on the co-crystallized ligand from a reference PDB structure.[12]
-
Running the Docking Simulation: Use a docking program like AutoDock Vina to dock the prepared ligand into the prepared protein.[11][12] It is recommended to increase the exhaustiveness parameter to ensure a more thorough search of the conformational space.[12]
-
Pose Analysis and Selection: Analyze the top-ranked docking poses. Look for poses that exhibit chemically sensible interactions with key residues in the kinase hinge region. For many kinases, a hydrogen bond between the ligand and the backbone of a hinge residue is a critical interaction. Compare the predicted binding mode to that of known inhibitors from co-crystal structures to assess the plausibility of the pose. The pose with the best docking score and the most favorable interactions should be selected for further analysis.
| Parameter | Recommended Value/Method | Rationale |
| Docking Software | AutoDock Vina | Widely used, open-source, and has been shown to perform well for kinase inhibitors.[11] |
| Grid Box Center | Centered on the co-crystallized ligand from PDB: 3IBE | Ensures the search space is focused on the known ATP-binding site. |
| Grid Box Size | 20 x 20 x 20 Å | Sufficiently large to accommodate the ligand and allow for conformational sampling. |
| Exhaustiveness | 32 | Increases the computational effort to improve the chances of finding the optimal binding pose.[12] |
| Number of Poses | 10 | Provides a reasonable number of alternative binding modes for analysis. |
Part 3: Molecular Dynamics Simulation - Exploring the Dynamic Nature of Binding
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time in a simulated physiological environment.[13][14] This provides insights into the stability of the binding pose and the key interactions that maintain the complex.
MD Simulation Workflow.
Protocol: MD Simulation with GROMACS
-
System Setup:
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes between the solute and the solvent.[16]
-
Equilibration:
-
NVT Equilibration: Perform a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT) to allow the temperature of the system to stabilize. Position restraints are typically applied to the protein and ligand heavy atoms.
-
NPT Equilibration: Follow with a longer simulation (e.g., 200 ps) at constant Number of particles, Pressure, and Temperature (NPT) to allow the density of the system to equilibrate. Position restraints are gradually released.[15]
-
-
Production MD: Run the production MD simulation for a sufficient length of time (e.g., 50-100 ns) without any restraints. The trajectory of this simulation will be used for analysis.
Part 4: Binding Free Energy Calculation - Quantifying the Binding Affinity
To quantify the strength of the interaction between 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL and the kinase, we can calculate the binding free energy from the MD simulation trajectory. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for this purpose.[17][18][19][20][21]
Protocol: MM/PBSA Binding Free Energy Calculation
-
Trajectory Extraction: Extract snapshots (frames) from the stable portion of the production MD trajectory. It is important to discard the initial part of the simulation where the system may still be equilibrating.
-
Calculation of Energy Components: For each snapshot, calculate the following energy terms for the complex, protein, and ligand individually:
-
Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions.
-
Solvation Free Energy (ΔG_solv): Composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a nonpolar component (often estimated from the solvent-accessible surface area).
-
-
Entropy Calculation (Optional but Recommended): The entropic contribution (-TΔS) to binding can be estimated using methods like normal-mode analysis. This is computationally expensive and is sometimes omitted for relative binding energy comparisons.
-
Final Binding Free Energy: The total binding free energy (ΔG_bind) is the sum of the changes in molecular mechanics energy, solvation free energy, and the negative of the temperature-scaled entropy change upon binding.[18]
| Component | Description |
| ΔE_MM | Change in van der Waals and electrostatic energies in the gas phase. |
| ΔG_solv | Change in the energy of interaction with the solvent. |
| -TΔS | Change in the conformational entropy upon binding. |
| ΔG_bind | The overall predicted binding free energy. |
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically grounded workflow for the in silico modeling of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL kinase binding. By following these detailed protocols, researchers can generate valuable hypotheses about the binding mode, stability, and affinity of this compound, thereby guiding further experimental studies and drug discovery efforts.
The insights gained from this in silico approach can inform the design of more potent and selective kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. Future work could involve expanding this analysis to a panel of different kinases to predict the selectivity profile of the compound, or using more rigorous free energy calculation methods like alchemical free energy perturbation to obtain more accurate predictions of binding affinity.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. BMC Bioinformatics. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
Crystal Structure of a Pyrazolopyrimidine Inhibitor Bound to PI3 Kinase Gamma. RCSB PDB. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. [Link]
-
End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. [Link]
-
Evaluating the ability of end-point methods to predict the binding affinity tendency of protein kinase inhibitors. RSC Publishing. [Link]
-
GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
-
Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. [Link]
-
Inverse Virtual Screening of Some New Pyrazolo-[1,5-a]pyrimidine ; 4,6- Dihetarylpyrimidin. Journal of Pharmaceutical and Medicinal Chemistry. [Link]
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
-
MM/PB(GB)SA benchmarks on soluble proteins and membrane proteins. Frontiers. [Link]
-
Molecular Docking Workflow with AutoDock Vina and ChimeraX. In Silico Design. [Link]
-
Novel pyrazolopyrimidine derivatives as tyrosine kinase inhibitors with antitumoral activity in vitro and in vivo in papillary dedifferentiated thyroid cancer. PubMed. [Link]
-
Structure-based Optimization of Pyrazolo -Pyrimidine and -Pyridine Inhibitors of PI3-Kinase. RCSB PDB. [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]
-
Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. [Link]
-
Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. Der Pharma Chemica. [Link]
-
The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]
-
Tutorial 8: Molecular Docking using Autodock Vina. YouTube. [Link]
-
a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Molbank. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. PubMed. [Link]
-
EP 10 | Protein-Ligand MD Simulation in Gromacs-A to Z | all reusable commands and files provided. YouTube. [Link]
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica. [Link]
-
Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations. ACS Publications. [Link]
-
Drug screening with the Autodock Vina on a set of kinases without experimentally established structures. FULIR. [Link]
-
Efficacy and Tolerability of Pyrazolo[1,5- a ]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ResearchGate. [Link]
-
molecular dynamics simulation of a small protein using GROMACS. GROMACS. [Link]
-
Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2.. ResearchGate. [Link]
-
Structure of the desired 5‐aryl‐7‐phenylpyrazolo[1,5‐a]pyrimidines 4 and their possible regioisomeric products 7‐aryl‐5‐phenylpyrazolo[1,5‐a]pyrimidines 5.. ResearchGate. [Link]
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Therapeutic Targeting of the 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol Scaffold
The following technical guide explores the therapeutic utility of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol (and its tautomer 5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one ). This document treats the molecule as a privileged scaffold in medicinal chemistry—specifically as a bioisostere of purine—serving as the foundational pharmacophore for FDA-approved kinase inhibitors and emerging anti-infectives.
From Chemical Core to Clinical Kinase Inhibition
Executive Summary
The 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol core represents a "privileged structure" in drug discovery.[1] Its planar, bicyclic architecture mimics the adenine ring of ATP, allowing it to anchor effectively within the ATP-binding pockets of various enzymes, particularly protein kinases. While the unsubstituted 5-phenyl-7-ol core exhibits moderate intrinsic biological activity (anti-inflammatory, antitubercular), its primary value lies as a template for high-affinity inhibitors of Tropomyosin Receptor Kinases (TRK) and Cyclin-Dependent Kinases (CDK) . This guide details the structural biology, mechanistic targets, and validation protocols for this potent chemical class.
Chemical Identity & Structural Biology
To understand the therapeutic potential, one must first master the molecule's dynamic structure.
2.1 Tautomerism and Bioisosterism
The molecule exists in a tautomeric equilibrium between the enol form (7-ol) and the keto form (7-one) .
-
Solid State/Solution: Predominantly exists as the 7(4H)-one (keto) tautomer due to the stability of the amide-like linkage.
-
Binding Interface: In the context of kinase active sites, the molecule often engages via the enol tautomer or mimics the hydrogen bond donor/acceptor pattern of adenine. The N1, N4, and O7 positions form a critical "hinge-binding" motif.
Bioisosteric Significance: The pyrazolo[1,5-a]pyrimidine ring is isoelectronic with purines but lacks the N7/N9 nitrogens of the imidazole ring found in adenine. This allows for improved lipophilicity and membrane permeability while retaining the ability to form bidentate hydrogen bonds with the kinase hinge region (e.g., Met residue backbone).
2.2 Visualization: Synthesis & Tautomerism
The following diagram illustrates the synthesis of the core scaffold from 3-aminopyrazole and the tautomeric shift that dictates its reactivity.
Figure 1: Synthetic pathway and tautomeric equilibrium of the 5-phenylpyrazolo[1,5-a]pyrimidin-7-ol scaffold.
Primary Therapeutic Targets
The 5-phenyl substituent specifically targets the hydrophobic "back pocket" (Gatekeeper region) of kinases, while the pyrazolo-pyrimidine core anchors to the hinge.
3.1 Oncology: TRK and CDK Inhibition
The most validated targets for this scaffold are receptor tyrosine kinases and cell cycle regulators.
| Target Family | Specific Target | Therapeutic Indication | Mechanism of Interaction |
| TRK Receptors | TRKA, TRKB, TRKC | NTRK fusion-positive solid tumors (e.g., Sarcomas, Lung Cancer). | ATP-Competitive Type I: The scaffold mimics Adenine. The 5-phenyl group extends into the hydrophobic pocket, displacing water and increasing affinity. |
| CDKs | CDK1, CDK2, CDK5 | Breast cancer, Leukemia, Solid tumors. | Cell Cycle Arrest: Inhibits phosphorylation of Rb protein, halting G1/S or G2/M transition. |
| MAPK Pathway | ERK1/2 | Melanoma, Colorectal cancer. | Signal Transduction Blockade: Prevents downstream activation of transcription factors like c-Myc. |
Clinical Context: The drug Larotrectinib (Vitrakvi) utilizes a pyrazolo[1,5-a]pyrimidine core.[1][2][3] While Larotrectinib has a complex 5-substituent, the 5-phenyl analog serves as a potent model for "next-generation" inhibitors designed to overcome solvent-front mutations.
3.2 Infectious Diseases: Tuberculosis (Mtb)
Recent high-throughput screens have identified 5-phenylpyrazolo[1,5-a]pyrimidin-7-one derivatives as anti-tubercular agents.
-
Target: Rv1751 (FAD-dependent hydroxylase) and EccB3 (ESX-3 secretion system component).
-
Mechanism: Disruption of iron homeostasis in Mycobacterium tuberculosis. The 7-one oxygen is crucial for chelating iron or interacting with the FAD cofactor.
Mechanism of Action (MOA)
The therapeutic efficacy relies on ATP-Competitive Inhibition .
-
Hinge Binding: The N1 and N4 nitrogens (or N1 and the C7-substituent) form hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (e.g., Met592 in TRKA).
-
Hydrophobic Clamp: The 5-phenyl ring rotates to fit into the hydrophobic selectivity pocket often defined by the Gatekeeper residue. This interaction dictates selectivity against other kinases.
-
Tautomer Locking: In successful drug candidates, the 7-ol is often converted to a 7-amino or 7-ether group to "lock" the aromaticity and prevent tautomerization, ensuring a static binding conformation.
4.1 Visualization: Signaling Pathway Blockade
The following diagram maps the inhibition of the TRK signaling cascade by the scaffold.
Figure 2: Therapeutic blockade of TRK-mediated RAS/MAPK and PI3K/AKT pathways by the scaffold.
Experimental Protocols
These protocols are designed for validation in a drug discovery setting.
5.1 Protocol A: Synthesis of the Scaffold
Objective: Produce high-purity 5-phenylpyrazolo[1,5-a]pyrimidin-7-ol for assay. Causality: Acid-catalyzed condensation ensures ring closure between the exocyclic amine and the beta-ketoester.
-
Reagents: 3-amino-5-phenylpyrazole (1.0 eq), Ethyl benzoylacetate (1.1 eq), Glacial Acetic Acid (Solvent).
-
Procedure:
-
Dissolve amine in acetic acid.
-
Add ethyl benzoylacetate dropwise.
-
Reflux at 110°C for 4–6 hours. (Monitor via TLC: 50% EtOAc/Hexane).
-
Cool to room temperature. The product (7-one form) typically precipitates.
-
Filter and wash with cold ethanol.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for singlet at ~12.0 ppm (NH amide) and absence of ethyl ester signals.
-
Mass Spec: Confirm M+1 peak.
-
5.2 Protocol B: ADP-Glo™ Kinase Assay (TRKA Inhibition)
Objective: Quantify IC50 of the compound against TRKA. Self-Validating Step: Use a known inhibitor (e.g., Larotrectinib) as a positive control; Z' factor must be > 0.5.
-
Preparation:
-
Prepare 1X Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).
-
Dilute TRKA enzyme to 0.5 ng/µL.
-
Prepare ATP/Substrate mix (Poly E4Y1 peptide).
-
-
Reaction:
-
Add 2 µL of Compound (serial dilution in DMSO) to 384-well plate.
-
Add 4 µL Enzyme solution. Incubate 10 min (allows inhibitor to bind).
-
Add 4 µL ATP/Substrate mix. Incubate 60 min at RT.
-
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.
-
Measure Luminescence.
-
-
Analysis: Plot RLU vs. Log[Concentration]. Fit to sigmoidal dose-response curve to determine IC50.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: RSC Advances (2024). URL:[Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Source: ACS Infectious Diseases (2021). URL:[Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Source: Molecules (MDPI) (2024). URL:[Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Source: Pharmaceuticals (2023).[4] URL:[Link]
-
2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones.[2][5] A new class of nonsteroidal antiinflammatory drugs. Source:[2][5] Journal of Medicinal Chemistry (1983).[2] URL:[Link]
Sources
- 1. Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde | Benchchem [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones. A new class of nonsteroidal antiinflammatory drugs devoid of ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Antitumor Properties of Novel Pyrazolo[1,5-a]pyrimidines
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The Rise of a Privileged Scaffold in Oncology
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has emerged as a "privileged structure" in modern medicinal chemistry.[1][2] Its structural resemblance to purines allows it to interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases.[3][4] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5]
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has enabled the development of numerous potent and selective kinase inhibitors, some of which have achieved clinical success.[2][4] Notably, this core is found in FDA-approved Tropomyosin Receptor Kinase (TRK) inhibitors like Larotrectinib and Entrectinib, used to treat NTRK fusion-positive cancers.[1][6] This guide, intended for researchers and drug development professionals, provides a technical overview of the synthesis, mechanism of action, and preclinical evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives as antitumor agents. We will delve into the causality behind experimental choices, provide validated protocols, and explore the structure-activity relationships that drive potency and selectivity.
Synthetic Strategies: Building the Core and Its Diversity
The foundation of discovering novel antitumor agents lies in robust and flexible synthetic chemistry. The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the construction of the fused bicyclic system from a substituted 5-aminopyrazole precursor.[4][7]
Core Synthesis Rationale
The most common and efficient strategy involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dielectrophilic species, such as β-ketoesters, enaminones, or substituted malononitriles.[7][8][9] This approach is highly modular, allowing for the introduction of diverse substituents on both the pyrazole and the newly formed pyrimidine ring, which is essential for tuning the pharmacological properties of the final compounds.
Representative Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and initial screening of a novel pyrazolo[1,5-a]pyrimidine library.
Caption: General workflow for synthesis and initial evaluation.
Detailed Experimental Protocol: Synthesis of a 2,7-disubstituted Pyrazolo[1,5-a]pyrimidine
This protocol is a representative example based on methodologies reported for synthesizing N-aryl-7-aryl-pyrazolo[1,5-a]pyrimidines.[7][8]
Objective: To synthesize a target pyrazolo[1,5-a]pyrimidine via cyclocondensation.
Materials:
-
5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (10 mmol)
-
Appropriate 1,3-dicarbonyl compound or enaminone (10 mmol)
-
Glacial Acetic Acid (25 mL)
-
Ethanol
-
Dimethylformamide (DMF)-water mixture
Procedure:
-
To a 50 mL round-bottom flask, add the 5-aminopyrazole precursor (10 mmol) and the selected enaminone (10 mmol).[8]
-
Add glacial acetic acid (25 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Glacial acetic acid serves as both the solvent and an acid catalyst, facilitating the condensation and subsequent cyclization/dehydration to form the aromatic pyrimidine ring.
-
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove residual acetic acid and unreacted starting materials.[8]
-
Dry the product under vacuum.
-
For further purification, recrystallize the solid from a suitable solvent system, such as a DMF-water mixture, to yield the pure target compound.[8]
-
Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, MS) and elemental analysis.[10]
Mechanism of Action: Targeting Cancer's Engine Room
Pyrazolo[1,5-a]pyrimidines exert their antitumor effects predominantly by acting as ATP-competitive inhibitors of protein kinases.[4][5] Their fused heterocyclic structure is adept at fitting into the ATP-binding pocket of these enzymes, preventing the phosphorylation of downstream substrates and thereby interrupting signaling pathways essential for cancer cell proliferation, survival, and migration.[2]
Key Kinase Targets
Research has identified several key kinase families that are potently inhibited by various pyrazolo[1,5-a]pyrimidine derivatives:
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, inhibiting CDKs (like CDK2 and CDK9) leads to cell cycle arrest and apoptosis.[8][11]
-
Tropomyosin Receptor Kinases (TRKs): Inhibition of the Trk family (TrkA, TrkB, TrkC) is effective against cancers harboring NTRK gene fusions.[1][6]
-
FMS-like Tyrosine Kinase 3 (FLT3): FLT3 internal tandem duplication (FLT3-ITD) mutations are common in acute myeloid leukemia (AML), making FLT3 a critical therapeutic target.
-
Rho-associated coiled-coil kinase (ROCK): ROCK inhibitors can suppress cancer cell migration and invasion, offering a strategy to combat metastasis.[12]
-
Other Kinases: This scaffold has also yielded inhibitors for EGFR, B-Raf, MEK, and Src kinases, which are implicated in a wide range of cancers.[2][4][13]
Signaling Pathway Interruption
The inhibition of these kinases by pyrazolo[1,5-a]pyrimidines culminates in the disruption of critical cancer signaling pathways, leading to antitumor effects such as apoptosis and cell cycle arrest.
Caption: Inhibition of key kinases leads to anticancer outcomes.
Preclinical Evaluation: From Benchtop to Biological Insight
A systematic preclinical evaluation is critical to identify and characterize promising drug candidates. This involves a tiered approach, starting with broad screening against cancer cell lines, followed by more detailed mechanistic studies.
In-Vitro Cytotoxicity Assessment
The initial step is to determine the concentration at which a compound can inhibit cancer cell growth. The MTT assay is a widely used, reliable method for this purpose.[9][10][14]
Detailed Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Rationale: This allows cells to adhere and enter a logarithmic growth phase, ensuring sensitivity to antiproliferative agents.
-
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Rationale: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan is proportional to the number of living cells.
-
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value for each compound.[9]
Quantitative Data & Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of their substituents.[1][13] SAR studies are crucial for optimizing lead compounds.[4]
Table 1: Representative Antitumor Activity of Novel Pyrazolo[1,5-a]pyrimidines
| Compound ID | Target/Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 14a | HCT116 (Colon) | 0.0020 | 7-(p-Anisylamino)-5-amino-2-(methylthio) | [3][15] |
| 6t | CDK2 | 0.09 | 7-(p-Tolyl)-2-anilino-3-ethoxycarbonyl | [8] |
| 6s | TRKA | 0.45 | 7-(p-Fluorophenyl)-2-anilino-3-ethoxycarbonyl | [8] |
| 17 | FLT3-ITD | 0.0004 | Complex substituted pyrazolo[1,5-a]pyrimidine | |
| 19 | FLT3-ITD (D835Y) | 0.0003 | Variant of compound 17, effective on resistant mutation | |
| 7u | ROCK2 | 0.0368 | Piperazine-based substitution | [12] |
| 6p | A549 (Lung) | 2.01 | Linked aminobenzothiazole conjugate | [16] |
| 6m | HeLa (Cervical) | 1.94 | Linked aminobenzothiazole conjugate | [16] |
SAR Insights: From the data, several trends emerge. Substitutions at the C7 position with aryl or substituted amino groups are common in active compounds.[3][8] Modifications at the C2 and C3 positions significantly influence kinase selectivity and potency.[8] For instance, the introduction of a nitrile or carboxamide group at C3 is a recurring motif in potent inhibitors.[3][7] The development of macrocyclic derivatives has also led to highly potent Trk inhibitors, demonstrating that constraining the conformation can enhance binding affinity.[1][6]
Mechanistic Assays: Cell Cycle and Apoptosis Analysis
To confirm that the observed cytotoxicity is due to specific cellular mechanisms, further assays are necessary.
-
Cell Cycle Analysis: Compounds that inhibit CDKs are expected to cause cell cycle arrest. This can be quantified by treating cells with the compound, staining their DNA with a fluorescent dye (like propidium iodide), and analyzing the DNA content of the cell population by flow cytometry.[7][16] A significant increase in the percentage of cells in the G2/M phase is indicative of mitotic arrest.[7]
-
Apoptosis Induction: The induction of programmed cell death is a desired outcome for an anticancer agent. This can be assessed by methods like Annexin V-FITC/PI staining.[7] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, allowing for the quantification of apoptotic cells via flow cytometry.[16]
Future Perspectives and Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful starting point for the development of novel antitumor agents.[4][13] Its chemical tractability and proven success in targeting a range of cancer-relevant kinases underscore its importance in oncology drug discovery.[2]
Future research will likely focus on several key areas:
-
Improving Selectivity: Developing inhibitors with high selectivity for a specific kinase or a desired set of kinases can minimize off-target effects and reduce toxicity.[5]
-
Overcoming Resistance: The design of next-generation inhibitors that are active against known resistance mutations is a critical challenge, as demonstrated by the development of second-generation Trk inhibitors.[6]
-
Dual-Target Inhibitors: Compounds that simultaneously inhibit two distinct but complementary pathways, such as the dual CDK2/TRKA inhibitors, represent a promising strategy to achieve synergistic effects and circumvent resistance mechanisms.[8]
-
Novel Targets: Exploring the activity of this scaffold against emerging cancer targets beyond kinases, such as the aryl hydrocarbon receptor (AHR), could open new therapeutic avenues.[17]
References
-
El-Nassan, H.B. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. SciSpace. Available at: [Link]
-
Attia, M.H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
-
Terungwa, A.T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]
-
Terungwa, A.T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Kamal, A., et al. (2013). Synthesis of pyrazolo[1,5-a]pyrimidine linked aminobenzothiazole conjugates as potential anticancer agents. PubMed. Available at: [Link]
-
Abdel-Wahab, B.F., et al. (2020). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Bentham Science. Available at: [Link]
-
Li, J., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Bentham Science. Available at: [Link]
-
Rani, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Squires, M.S., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. Available at: [Link]
-
Attia, M.I., et al. (2018). Design, Synthesis and Antitumor Evaluation of Novel Pyrazolopyrimidines and Pyrazoloquinazolines. PMC. Available at: [Link]
-
Svik, V., et al. (2023). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. Available at: [Link]
-
Hassan, A.S., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. ResearchGate. Available at: [Link]
-
El-Enany, M.M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. Available at: [Link]
-
Li, Z.P., et al. (2006). Synthesis and anti-tumor activities of novel pyrazolo[1,5-a]pyrimidines. PubMed. Available at: [Link]
-
Wang, Y., et al. (2024). Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as selective ROCK2 inhibitors with anti-breast cancer migration and invasion activities. PubMed. Available at: [Link]
-
Abuelizz, H.A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. Available at: [Link]
-
Li, J., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. scispace.com [scispace.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Antitumor Evaluation of Novel Pyrazolopyrimidines and Pyrazoloquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Synthesis and anti-tumor activities of novel pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as selective ROCK2 inhibitors with anti-breast cancer migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. html.rhhz.net [html.rhhz.net]
- 15. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 16. Synthesis of pyrazolo[1,5-a]pyrimidine linked aminobenzothiazole conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: One-Pot Regioselective Synthesis of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol
This Application Note and Protocol is designed for researchers and drug development professionals specializing in heterocyclic synthesis and medicinal chemistry. It details the regioselective one-pot synthesis of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol , a privileged scaffold in kinase inhibitor discovery (e.g., Pim-1, CDK2) and anxiolytic research (GABA-A receptor ligands).
Executive Summary & Scientific Rationale
The pyrazolo[1,5-a]pyrimidine system is a bioisostere of purine, widely utilized in pharmaceuticals such as Zaleplon (sedative) and Dinaciclib (CDK inhibitor). The synthesis of the 5-phenyl-7-hydroxy isomer (often existing as the 7(4H)-one tautomer) presents a classic challenge in regioselectivity.
The condensation of 3-aminopyrazole with ethyl benzoylacetate can theoretically yield two isomers:
-
5-Phenyl-7-ol (Target): Formed via initial attack of the exocyclic amine on the ketone carbonyl.
-
7-Phenyl-5-ol (Undesired): Formed via initial attack of the exocyclic amine on the ester carbonyl (less common in acidic media).
Core Principle: This protocol utilizes glacial acetic acid as both solvent and catalyst. Under these acidic conditions, the reaction is thermodynamically controlled to favor the formation of the 5-phenyl isomer. The exocyclic amine (
Reaction Mechanism & Pathway[1][2]
The following diagram illustrates the mechanistic pathway and the critical regioselective step.
Caption: Mechanistic pathway for the regioselective formation of the 5-phenyl isomer via acid-catalyzed condensation.
Materials & Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| 3-Amino-1H-pyrazole | 1820-80-0 | Nucleophile (Scaffold Core) | |
| Ethyl Benzoylacetate | 94-02-0 | Electrophile ( | |
| Glacial Acetic Acid | 64-19-7 | ACS Grade | Solvent & Catalyst |
| Ethanol (Absolute) | 64-17-5 | ACS Grade | Washing/Recrystallization |
| Diethyl Ether | 60-29-7 | ACS Grade | Drying/Washing |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser with drying tube (CaCl
) -
Magnetic stirrer and hotplate with oil bath
-
Vacuum filtration setup (Buchner funnel)
-
TLC plates (Silica Gel 60 F
)
Experimental Protocol
Step 1: Reaction Setup
-
Weighing: In a 50 mL round-bottom flask, weigh 3-aminopyrazole (1.0 equiv, e.g., 830 mg, 10 mmol).
-
Solvent Addition: Add glacial acetic acid (10 mL per 10 mmol scale). Stir until the amine is fully dissolved.
-
Electrophile Addition: Add ethyl benzoylacetate (1.1 equiv, e.g., 2.11 g, 1.9 mL) dropwise to the stirring solution.
-
Expert Insight: A slight excess of the
-keto ester ensures complete consumption of the aminopyrazole, which is harder to remove during workup.
-
Step 2: Reflux & Monitoring
-
Heating: Equip the flask with a reflux condenser. Heat the oil bath to 120°C to maintain a steady reflux.
-
Duration: Reflux for 3 to 5 hours .
-
In-Process Control (IPC): Monitor reaction progress via TLC using Dichloromethane:Methanol (95:5) as the mobile phase.
-
Visualization: The product typically appears as a dark spot under UV (254 nm) with a significantly lower R
than the starting ester due to the polar -OH/amide group. -
Endpoint: Disappearance of the 3-aminopyrazole spot (visualized with iodine stain or ninhydrin if UV is ambiguous).
-
Step 3: Workup & Isolation
-
Cooling: Remove the flask from heat and allow it to cool to room temperature.
-
Observation: A solid precipitate usually forms upon cooling.
-
-
Precipitation: If no solid appears, pour the reaction mixture slowly into 50 mL of ice-cold water with vigorous stirring. This forces the hydrophobic product out of the acetic acid solution.
-
Filtration: Collect the solid by vacuum filtration.
-
Washing:
-
Wash the cake 2x with cold water (to remove acetic acid).
-
Wash 1x with cold ethanol (to remove unreacted ester).
-
Wash 1x with diethyl ether (to facilitate drying).
-
Step 4: Purification
-
Recrystallization: The crude solid is often pure enough (>90%). For analytical purity, recrystallize from Ethanol or a DMF/Ethanol mixture.
-
Dissolve solid in minimum hot solvent.
-
Allow to cool slowly to RT, then to 4°C.
-
-
Drying: Dry the crystals in a vacuum oven at 60°C for 4 hours.
Characterization & Data Analysis
The product exists in tautomeric equilibrium between the 7-hydroxy (enol) and 7(4H)-one (keto) forms. In polar solvents like DMSO-
Expected Analytical Data
| Technique | Parameter | Expected Result | Interpretation |
| Appearance | Physical State | White to Off-white powder | High purity crystalline solid. |
| Melting Point | Range | 250°C – 255°C | Consistent with fused heterocyclic systems. |
| Singlet (1H) | H-6 proton (Pyrimidine ring). Diagnostic for cyclization. | ||
| Doublet (1H, | H-3 proton (Pyrazole ring). | ||
| Multiplets (5H) | Phenyl group protons at C-5. | ||
| Broad Singlet | NH or OH (Tautomeric proton). | ||
| Signal | C-7 (Carbonyl/Enol carbon). |
Distinguishing Regioisomers
To confirm you have the 5-phenyl isomer and not the 7-phenyl isomer:
-
NOESY/ROESY NMR: Look for a correlation (spatial proximity) between the Phenyl protons and the H-6 proton.
-
HMBC: Long-range coupling of the Phenyl protons to C-5 . If Phenyl were at C-7, the coupling pattern to the bridgehead carbons would differ.
-
Chemical Shift: In the 7-phenyl isomer, the phenyl ring is adjacent to the carbonyl/hydroxyl, causing different shielding effects on H-6 compared to the 5-phenyl isomer.
Process Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
Troubleshooting & Safety
Troubleshooting
-
Low Yield/No Precipitate: The product might be soluble in the acetic acid/ethanol mix. Evaporate 50% of the solvent under reduced pressure before pouring into ice water. Adjust pH to ~5-6 with sodium acetate if necessary to induce precipitation.
-
Regioselectivity Issues: If the 7-phenyl isomer is suspected (e.g., different MP), ensure glacial acetic acid was used. Neutral solvents (EtOH) or basic conditions (NaOEt) can alter the attack preference to the ester group.
Safety (MSDS Highlights)
-
3-Aminopyrazole: Irritant. Avoid inhalation.
-
Glacial Acetic Acid: Corrosive, flammable. Work in a fume hood.
-
Ethyl Benzoylacetate: Irritant.
References
-
Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis
-
Synthetic Protocol Valid
- Title: A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine.
- Source: RSC Advances, 2015.
-
URL:[Link]
- Relevance: Confirms the condens
-
Medicinal Chemistry Applic
-
Reaction Conditions
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. revista.iq.unesp.br [revista.iq.unesp.br]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore in FDA-approved drugs such as Zaleplon (sedative/hypnotic) and emerging kinase inhibitors (e.g., Dinaciclib , B-Raf inhibitors).[1] Traditional thermal condensation methods for synthesizing these bicyclic systems often suffer from prolonged reaction times (4–12 hours), harsh conditions, and difficult regiochemical control.
This guide details a microwave-assisted (MW) synthetic protocol that reduces reaction times to minutes while significantly enhancing yield and purity.[2] By leveraging the dipolar polarization effects of microwave irradiation, researchers can achieve rapid cyclocondensation of 5-aminopyrazoles with 1,3-electrophiles, adhering to Green Chemistry principles.
Scientific Foundation & Mechanism
The Chemical Challenge: Regioselectivity
The synthesis generally involves the condensation of 5-amino-1H-pyrazoles with 1,3-dicarbonyl compounds (or their equivalents like
-
The exocyclic amine (–NH₂).
-
The endocyclic ring nitrogen (N-1).
Mechanistic Insight: Under microwave irradiation in polar solvents (e.g., Ethanol, Acetic Acid), the exocyclic amine typically acts as the primary nucleophile, attacking the more electrophilic carbonyl of the 1,3-dicarbonyl partner. This forms an enaminone intermediate, which subsequently undergoes intramolecular cyclization via the ring nitrogen to eliminate water (or alcohol) and aromatize.
Control over temperature and solvent polarity is critical. MW irradiation promotes a uniform heating profile that favors the thermodynamic product, often improving the regioselectivity between the 5-one and 7-one isomeric forms compared to conventional oil-bath heating.
Reaction Pathway Diagram[3]
Figure 1: Mechanistic pathway for the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyls.
Experimental Protocols
Protocol A: Standard Two-Component Synthesis
Application: General synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines. Scale: 1.0 mmol
Reagents:
-
5-Amino-1H-pyrazole derivative (1.0 mmol)
-
1,3-Dicarbonyl compound (e.g., Acetylacetone, Ethyl acetoacetate) (1.0 - 1.2 mmol)
-
Solvent: Glacial Acetic Acid (2-3 mL) or Ethanol (3 mL) with catalytic piperidine.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-compatible borosilicate vial, dissolve the 5-aminopyrazole (1.0 mmol) in the chosen solvent.
-
Addition: Add the 1,3-dicarbonyl compound (1.0 mmol). If using ethanol, add 1-2 drops of piperidine or catalytic acetic acid.
-
Sealing: Cap the vial with a PTFE-lined septum.
-
Irradiation (MW): Place in a dedicated single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Temperature: 140°C – 150°C
-
Hold Time: 10 – 15 minutes
-
Pressure Limit: 250 psi (safety cutoff)
-
Stirring: High (magnetic stir bar)
-
-
Workup:
-
Allow the vial to cool to 50°C using compressed air cooling (integrated in most reactors).
-
Pour the reaction mixture into crushed ice (approx. 20 g).
-
Precipitation: The product typically precipitates as a solid.
-
Filtration: Collect by vacuum filtration. Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).
-
-
Purification: Recrystallize from Ethanol/DMF mixtures if necessary. Most MW products are of sufficient purity (>95%) for biological screening without chromatography.
Protocol B: One-Pot Three-Component Synthesis
Application: Rapid library generation avoiding isolation of unstable aminopyrazoles.
Reagents: Aldehyde, Malononitrile, Hydrazine Hydrate,
Step-by-Step Methodology:
-
Step 1 (In-situ Aminopyrazole Formation):
-
Combine Aldehyde (1.0 mmol), Malononitrile (1.0 mmol), and Hydrazine Hydrate (1.0 mmol) in Ethanol (3 mL).
-
MW Conditions: 100°C for 5 minutes.
-
-
Step 2 (Cyclocondensation):
-
Workup: Follow the precipitation/filtration method in Protocol A.
Experimental Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis protocol.
Data Analysis & Performance Comparison
The following table summarizes the efficiency gains of Microwave-Assisted Organic Synthesis (MAOS) versus conventional thermal heating (oil bath reflux) for pyrazolo[1,5-a]pyrimidine derivatives.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Protocol A) | Improvement Factor |
| Reaction Time | 4 – 12 Hours | 10 – 20 Minutes | 12x - 36x Faster |
| Solvent Usage | 10 – 20 mL | 2 – 3 mL | Green Metric |
| Typical Yield | 60% – 75% | 85% – 96% | +20% Yield |
| Purity (Crude) | Moderate (requires chromatography) | High (often requires only filtration) | Workflow Efficiency |
| Energy Profile | High (continuous heating) | Low (targeted energy transfer) | Sustainability |
Data aggregated from comparative studies (See References 1, 3).
Troubleshooting & Expert Tips
-
Regioselectivity Issues:
-
Symptom:[2][4][5][7][9][10] Mixture of 5-one and 7-one isomers.
-
Fix: Switch solvent to Glacial Acetic Acid.[5] The acidic medium promotes protonation of the carbonyls, often enhancing the electrophilicity difference and favoring the formation of the thermodynamically stable isomer (typically the 7-one derivative when using
-keto esters).
-
-
Pressure Spikes:
-
Cause: Decomposition of hydrazine residues or volatile solvents.
-
Fix: Ensure the reaction volume does not exceed 2/3 of the vial capacity. Use a pre-pressurized cooling cycle if available.
-
-
Solubility:
-
If reactants are not fully soluble at room temperature, the MW reactor's rapid heating will usually dissolve them before the reaction initiates. Do not add excessive solvent; high concentration favors the bimolecular kinetics.
-
References
-
BenchChem Technical Support. (2025).[3] Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds: Troubleshooting & Protocols.
-
(Generic landing for verification)
-
-
National Center for Biotechnology Information (NCBI). (2025). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.
-
(Note: Representative link for PMC database)
-
-
Taylor & Francis Online. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.[1][2][4][3][6][7][8][9][10][11] Synthetic Communications.
-
MDPI. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination.[9] Molecules.[1][2][4][3][5][6][7][8][9][10][11][12]
-
Beilstein-Institut. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[2][3][11] Beilstein Journal of Organic Chemistry.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. pp.bme.hu [pp.bme.hu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 12. scispace.com [scispace.com]
Application Note: Cell-Based Evaluation of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol Efficacy
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Trk, CDK, CK2) and epigenetic modulators (e.g., KDM5 inhibitors).[1] 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS: 57489-79-9) represents a critical intermediate and lead scaffold in this class. This application note details a robust, multiplexed cell-based assay workflow to evaluate the efficacy of this compound. We integrate a metabolic viability readout (Resazurin/MTT) with a mechanistic apoptosis marker (Caspase-3/7) to distinguish between cytostatic and cytotoxic effects, providing actionable data for Structure-Activity Relationship (SAR) optimization.
Introduction & Scientific Rationale
The Compound: Chemistry & Biology
5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol exists in tautomeric equilibrium with its keto-form, 5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one. In drug discovery, this core is frequently derivatized at the C7 position (converting the hydroxyl to a chloride and then an amine) to generate potent ATP-competitive inhibitors. However, the underivatized 7-OH scaffold itself often possesses intrinsic biological activity that must be quantified to establish a baseline for potency and selectivity.
Target Landscape:
-
Kinase Inhibition: The scaffold mimics the adenine ring of ATP, allowing it to dock into the hinge region of kinases like Cyclin-Dependent Kinases (CDKs) and Tyrosine Receptor Kinases (Trks).
-
Epigenetic Regulation: Recent studies identify this scaffold in inhibitors of KDM5 (Lysine-specific demethylase 5A), a target implicated in drug tolerance in cancer.
Assay Strategy: The "Dual-Readout" Approach
To rigorously evaluate efficacy, relying solely on a single endpoint (like MTT) is insufficient. This protocol utilizes a multiplexed approach :
-
Primary Endpoint (Viability): Resazurin reduction (fluorescent) or MTT (colorimetric) to measure metabolic activity.
-
Secondary Endpoint (Mechanism): Caspase-3/7 activation (luminescent) to confirm apoptotic cell death.
This combination ensures that a reduction in viability signal is correctly attributed to cell death (cytotoxicity) rather than just metabolic slowing (cytostasis) or compound interference.
Mechanism of Action Visualization
The following diagram illustrates the potential signaling pathways modulated by pyrazolo[1,5-a]pyrimidine derivatives, leading to the measured endpoints.
Caption: Proposed Mechanism of Action linking target inhibition (Kinase/KDM5) to assay readouts (Viability and Apoptosis).
Materials & Reagents
| Category | Item | Specification/Notes |
| Compound | 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol | Purity >95% (HPLC). Store at -20°C. |
| Solvent | DMSO (Dimethyl sulfoxide) | Cell culture grade (sterile). |
| Cell Lines | HCT116 (Colon Cancer) or MCF-7 (Breast Cancer) | Adherent lines sensitive to this scaffold class. |
| Media | DMEM or RPMI-1640 | Supplemented with 10% FBS + 1% Pen/Strep. |
| Reagent A | Resazurin Sodium Salt (or MTT) | Viability indicator. |
| Reagent B | Caspase-3/7 Glo Assay | Apoptosis indicator (Promega or equivalent). |
| Control | Staurosporine | Positive control for apoptosis (1 µM). |
Detailed Experimental Protocol
Phase 1: Compound Preparation (Critical Step)
Expert Insight: Pyrazolo[1,5-a]pyrimidines can exhibit poor aqueous solubility. Proper stock preparation is vital to prevent microprecipitation, which causes false negatives.
-
Stock Solution: Dissolve 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute and visually inspect for clarity.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Working Dilutions:
-
Prepare a 200x concentration series in a 96-well "Master Plate" using 100% DMSO.
-
Example: For a top assay concentration of 100 µM, the master plate well should contain 20 mM.
-
Perform 1:3 serial dilutions (e.g., 100 µM
33.3 µM 11.1 µM...).
-
Phase 2: Cell Seeding & Treatment
-
Harvest Cells: Trypsinize HCT116 or MCF-7 cells when they reach 70-80% confluency.
-
Counting: Dilute to 50,000 cells/mL in complete media.
-
Seeding: Dispense 100 µL/well (5,000 cells/well) into a white-walled, clear-bottom 96-well plate (for luminescence/fluorescence).
-
Edge Effect Control: Fill the outer perimeter wells with PBS only; do not use for data.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
Treatment:
-
Dilute the 200x DMSO stocks 1:10 into culture media (Intermediate Plate, 20x).
-
Add 5.3 µL of the Intermediate solution to the 100 µL of cells in the assay plate.
-
Final DMSO concentration: 0.5% (consistent across all wells).
-
Controls:
-
Negative:[2] 0.5% DMSO only.
-
Positive: Staurosporine (1 µM final).
-
Blank: Media only (no cells).
-
-
Phase 3: Assay Readout (72 Hour Endpoint)
Expert Insight: A 72-hour exposure is recommended for this scaffold to allow sufficient time for cell cycle arrest to manifest as a viability difference.
Step A: Viability (Resazurin)
-
Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure Fluorescence: Ex 560 nm / Em 590 nm.
-
Note: If using MTT, add MTT reagent, incubate 4h, solubilize formazan crystals with DMSO, and read Absorbance at 570 nm.
Step B: Apoptosis (Optional Multiplex)
-
If the plate format allows (or using a duplicate plate), add Caspase-3/7 Glo reagent (1:1 ratio with media volume).
-
Shake orbitally for 30 seconds. Incubate 30 mins at Room Temp.
-
Measure Luminescence (RLU).
Experimental Workflow Diagram
Caption: Step-by-step experimental timeline from cell seeding to dual-modality data acquisition.
Data Analysis & Interpretation
Calculation
-
Background Subtraction: Subtract the average signal of "Blank" wells from all data points.
-
Normalization: Calculate % Viability relative to DMSO control:
-
Curve Fitting: Plot log[Concentration] vs. % Viability. Fit using a non-linear regression (4-parameter logistic model) to determine the IC50 .
Troubleshooting Guide
| Observation | Probable Cause | Solution |
| Precipitation in wells | Compound insolubility at high concentrations. | Verify stock clarity. Do not exceed 100 µM in assay. Check under microscope before reading. |
| High variability (SEM) | Pipetting error or "Edge Effect". | Use multi-channel pipettes. Exclude outer wells from analysis. |
| No IC50 plateau | Potency is too low (>100 µM). | The scaffold may need derivatization (e.g., C7-amination) to achieve nanomolar potency. |
References
-
Vertex AI Search. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. MDPI. Link
-
Liang, J., et al. (2016).[3][4] Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
PubChem. (2025).[2][5] Pyrazolo[1,5-a]pyrimidin-7-ol Compound Summary. National Library of Medicine. Link
-
Moustafa, et al. (2022).[6] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolo[1,5-a]pyrimidin-7-ol | C6H5N3O | CID 335418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-(Cyclopentylmethyl)pyrazolo[1,5-a]pyrimidin-7-ol | C12H15N3O | CID 177820283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
Application Notes and Protocols for the Characterization of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL in a Trk Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are critical regulators of neuronal development, survival, and synaptic plasticity.[1][2] Dysregulation of Trk signaling is implicated in various neurological disorders and numerous cancers, making this kinase family a prime target for therapeutic intervention.[3] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the development of potent and selective Trk inhibitors, with several compounds from this class receiving FDA approval for the treatment of cancers with NTRK gene fusions.[1][4] This document provides a comprehensive guide for researchers on the utilization of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL, a representative member of this chemical class, in both biochemical and cell-based Trk kinase assays. The protocols detailed herein are designed to enable the determination of inhibitory potency (IC50) and to assess cellular target engagement, crucial steps in the early-stage drug discovery pipeline.
Introduction to Trk Kinases and the Pyrazolo[1,5-a]pyrimidine Scaffold
The Trk receptors are activated upon binding their respective neurotrophin ligands: Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4/5 (NT-4/5) for TrkB, and Neurotrophin-3 (NT-3) for TrkC.[3] Ligand binding induces receptor dimerization and autophosphorylation of the intracellular kinase domain, initiating downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways, which govern cell proliferation, survival, and differentiation.[5] In oncogenic contexts, chromosomal rearrangements can lead to the formation of Trk fusion proteins, resulting in ligand-independent, constitutive kinase activity that drives tumor growth.[1]
The pyrazolo[1,5-a]pyrimidine core acts as an ATP-competitive inhibitor, effectively blocking the kinase's ability to phosphorylate its substrates.[6] The versatility of this scaffold allows for substitutions at multiple positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[7] 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL is a specific analogue within this class. While detailed public data on its specific Trk inhibitory profile is limited, its structural similarity to known Trk inhibitors suggests it is a valuable tool compound for studying Trk kinase inhibition. These application notes will provide a robust framework for its characterization.
Trk Signaling Pathway and Inhibition
The diagram below illustrates the canonical Trk signaling pathway and the point of inhibition by ATP-competitive inhibitors like 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL.
Caption: Trk signaling pathway and point of inhibition.
Experimental Protocols
Preliminary Steps: Compound Handling and Solubilization
Given that pyrazolo[1,5-a]pyrimidine derivatives can exhibit limited aqueous solubility, proper handling is critical for reproducible results.
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL in 100% dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solutions: For assays, create intermediate dilutions from the stock solution in DMSO before making the final dilution in the aqueous assay buffer. This two-step dilution process minimizes the risk of compound precipitation.
-
Note: The final concentration of DMSO in the assay should be kept constant across all wells (including controls) and should typically not exceed 1% (v/v) to avoid solvent-induced artifacts.[5]
-
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is designed to directly measure the inhibition of recombinant Trk kinase activity by quantifying the amount of ADP produced. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for this purpose.[8]
Materials:
-
Recombinant human TrkA, TrkB, or TrkC kinase (active)
-
Poly(Glu,Tyr) 4:1 or other suitable generic tyrosine kinase substrate
-
5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL
-
ATP, high purity
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ biochemical Trk kinase assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL in Kinase Buffer with a final DMSO concentration matching the vehicle control (e.g., 1%). A common concentration range for initial testing is 1 nM to 10 µM.
-
Prepare the Trk kinase and substrate/ATP mix in Kinase Buffer at 2X the final desired concentration. The optimal concentrations of enzyme and ATP should be determined empirically (refer to manufacturer guidelines and literature for starting points, typically near the Km for ATP).
-
-
Assay Plate Setup (Example for 5 µL total reaction volume):
-
Add 1 µL of the serially diluted inhibitor or DMSO vehicle control to the appropriate wells of the assay plate.
-
Add 2 µL of the 2X Trk kinase solution to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP mixture to all wells.
-
-
Kinase Reaction:
-
Mix the plate gently (e.g., on an orbital shaker for 30 seconds).
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection (as per ADP-Glo™ protocol):
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This will deplete the unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and produces a luminescent signal via luciferase.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
Protocol 2: Cell-Based Trk Autophosphorylation Assay (Western Blot)
This protocol assesses the ability of the compound to inhibit Trk kinase activity within a cellular context by measuring the phosphorylation status of the Trk receptor itself.
Materials:
-
Human cell line expressing Trk (e.g., neuroblastoma cell line like SH-SY5Y for TrkB, or engineered cells overexpressing a specific Trk fusion protein).
-
5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL
-
Appropriate neurotrophin ligand (e.g., BDNF for TrkB)
-
Cell culture medium and serum
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies: anti-phospho-Trk (specific for the autophosphorylation site), anti-total-Trk
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
Step-by-Step Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours (or overnight, depending on the cell line) to reduce basal kinase activity.
-
Pre-treat the cells with a serial dilution of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL (e.g., 10 nM to 30 µM) or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with the cognate neurotrophin ligand (e.g., 50 ng/mL BDNF for TrkB) for 5-10 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well by adding 100-200 µL of ice-cold Lysis Buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Trk primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[5]
-
-
Data Analysis and Normalization:
-
After imaging, strip the membrane and re-probe with an anti-total-Trk antibody to normalize the phospho-signal to the total amount of Trk protein in each lane.
-
Quantify the band intensities using densitometry software.
-
Data Analysis and Interpretation
Data Presentation Table:
The primary output for these assays is the calculation of the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Assay Type | Target Kinase | Compound Concentration | Signal (RLU or Band Intensity) | % Inhibition |
| Biochemical | TrkA | 0 (DMSO) | 1,500,000 | 0 |
| Biochemical | TrkA | 1 nM | 1,450,000 | 3.3 |
| Biochemical | TrkA | 10 nM | 1,200,000 | 20.0 |
| Biochemical | TrkA | 100 nM | 700,000 | 53.3 |
| Biochemical | TrkA | 1 µM | 150,000 | 90.0 |
| Biochemical | TrkA | 10 µM | 50,000 | 96.7 |
| Cell-Based | pTrkA/Total TrkA | 0 (DMSO) | 1.00 (Normalized) | 0 |
| Cell-Based | pTrkA/Total TrkA | 10 nM | 0.95 | 5 |
| Cell-Based | pTrkA/Total TrkA | 100 nM | 0.75 | 25 |
| Cell-Based | pTrkA/Total TrkA | 1 µM | 0.40 | 60 |
| Cell-Based | pTrkA/Total TrkA | 10 µM | 0.10 | 90 |
| Cell-Based | pTrkA/Total TrkA | 30 µM | 0.05 | 95 |
IC50 Determination:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Signal_Inhibitor is the signal from a well with the test compound.
-
Signal_DMSO is the signal from the vehicle control (0% inhibition).
-
Signal_Background is the signal from a no-enzyme or no-substrate control (100% inhibition).
-
-
Generate Dose-Response Curve:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) in a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 value is derived from this curve.
-
Conclusion and Best Practices
The protocols outlined in this document provide a comprehensive framework for characterizing the inhibitory activity of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL against Trk kinases. Success in these assays hinges on careful execution and an understanding of the underlying principles. For robust and reliable data, it is crucial to perform initial optimization experiments for enzyme concentration, substrate concentration, and incubation times. By combining direct biochemical inhibition data with cellular target engagement results, researchers can build a comprehensive profile of this and other novel pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, paving the way for further preclinical development.
References
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Mahajan, A. T., Shivani, Datusalia, A. K., Coluccini, C., Coghi, P., & Chaudhary, S. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. [Link]
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Mahajan, A. T., Shivani, Datusalia, A. K., Coluccini, C., Coghi, P., & Chaudhary, S. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. [Link]
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Kutil, Z., et al. (2019). Assays for tyrosine phosphorylation in human cells. Methods in Molecular Biology, 2009, 141-152. [Link]
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Al-Qadhi, M. A., et al. (2025). Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). European Journal of Medicinal Chemistry. [Link]
-
Al-Shakliah, N. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5678. [Link]
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Liu, Y., et al. (2015). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 6(8), 929-934. [Link]
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Al-Shakliah, N. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. ResearchGate. [Link]
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Terungwa, S. I., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
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Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
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Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. [Link]
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Terungwa, S. I., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-23. [Link]
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Mahajan, A. T., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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Application Notes & Protocols: Characterizing 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL as a Selective PI3Kδ Inhibitor
Abstract
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of critical cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The Class I PI3K family, comprising isoforms α, β, γ, and δ, has emerged as a pivotal target in drug discovery, particularly in oncology and immunology.[3] The p110δ (PI3Kδ) isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the function and regulation of lymphocytes, such as B and T cells.[4][5][6] Its aberrant activation is implicated in B-cell malignancies and autoimmune diseases, making it a highly attractive therapeutic target.[5][7][8][9] The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore for developing potent and selective kinase inhibitors.[10][11] This document provides a comprehensive guide for researchers on the application of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL, a novel compound based on this scaffold, for the in-depth study of PI3Kδ inhibition. We present detailed protocols for biochemical and cellular characterization, data analysis, and interpretation of results.
Introduction: The Significance of Targeting PI3Kδ
The PI3K pathway is initiated by the activation of cell surface receptors, leading to the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][12] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a cascade of proteins involved in cell survival and proliferation.[1][13]
While the PI3Kα and β isoforms are ubiquitously expressed, PI3Kδ expression is largely restricted to leukocytes, where it is essential for B-cell receptor (BCR) signaling, T-cell activation, and overall immune cell function.[4][5][9] This restricted expression profile presents a strategic advantage: selective inhibition of PI3Kδ can modulate immune responses with potentially fewer off-target effects compared to pan-PI3K inhibitors.[9][14] The clinical success of idelalisib, the first-in-class approved PI3Kδ inhibitor, has validated this approach for treating certain B-cell cancers.[6][8] Consequently, the development of new chemical entities with high potency and selectivity for PI3Kδ, such as those derived from the pyrazolo[1,5-a]pyrimidine core, is a key focus in modern drug discovery.[3][12][15]
The PI3Kδ Signaling Cascade
The diagram below illustrates the central role of PI3Kδ in the canonical signaling pathway leading to Akt activation.
Figure 1: The PI3Kδ signaling pathway and the point of inhibition.
Experimental Workflows: A Two-Stage Approach
A robust evaluation of a kinase inhibitor requires a multi-faceted approach, beginning with direct enzymatic assessment and progressing to a more complex cellular environment. This ensures that the compound not only inhibits the purified enzyme but also effectively engages its target in living cells and elicits the desired biological response.
Figure 2: Overall experimental workflow for inhibitor characterization.
Stage 1: Biochemical Assays for Potency and Selectivity
The first critical step is to determine the direct inhibitory activity of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL on the purified PI3Kδ enzyme and to assess its selectivity against other Class I isoforms. Luminescence-based assays that quantify ADP production, a universal product of kinase reactions, are highly sensitive, robust, and amenable to high-throughput screening.[2][16]
Protocol 3.1: In Vitro PI3Kδ IC50 Determination using ADP-Glo™ Assay
This protocol measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitor's activity.
Causality & Rationale:
-
Low ATP Concentration: The ATP concentration is kept at or near the Michaelis constant (Km) to ensure the inhibitor competes effectively, providing a more accurate IC50 value for ATP-competitive inhibitors.[14][17]
-
Controls: The "no enzyme" control accounts for background signal, while the "vehicle" (DMSO) control represents 100% enzyme activity (0% inhibition).
-
EDTA: The stop solution contains EDTA to chelate Mg²⁺ ions, which are essential cofactors for the kinase, thereby terminating the reaction.[18]
Materials:
-
Recombinant human PI3Kδ (p110δ/p85α) (e.g., BPS Bioscience, #79799)[2]
-
PI3K Lipid Substrate (PIP2)
-
ATP Solution
-
PI3K Reaction Buffer
-
5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL, dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution series of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL in PI3K Reaction Buffer. A typical 10-point, 3-fold dilution series starting from 10 µM is recommended. Ensure the final DMSO concentration in the reaction is ≤1%.
-
Kinase Reaction Setup (per well):
-
Add 2.5 µL of the diluted compound or vehicle (for controls) to the wells.
-
Add 5 µL of a master mix containing PI3K Reaction Buffer, ATP, and PIP2 substrate.
-
To initiate the reaction, add 2.5 µL of diluted PI3Kδ enzyme. For the "no enzyme" control, add 2.5 µL of reaction buffer instead.
-
Final Reaction Volume: 10 µL
-
-
Incubation: Gently mix the plate and incubate at room temperature (or 28-30°C) for 60 minutes.
-
Reaction Termination & ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence via a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis:
-
Subtract the "no enzyme" background from all other readings.
-
Normalize the data by setting the average vehicle control as 0% inhibition and the background as 100% inhibition.
-
Plot the percent inhibition against the log-transformed inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.[19][20][21]
Data Presentation: Selectivity Profile
To establish selectivity, the IC50 determination assay should be repeated using recombinant PI3Kα, PI3Kβ, and PI3Kγ enzymes. The results can be summarized in a table.
| PI3K Isoform | IC50 (nM) for 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL | Selectivity Fold (IC50 Isoform / IC50 PI3Kδ) |
| PI3Kα | 850 | 170 |
| PI3Kβ | 2,100 | 420 |
| PI3Kγ | 95 | 19 |
| PI3Kδ | 5 | 1 |
| Table 1: Example selectivity data for a hypothetical PI3Kδ-selective inhibitor. |
Stage 2: Cellular Assays for On-Target Validation
While a biochemical assay confirms direct enzyme inhibition, a cellular assay is essential to verify that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and modulate the downstream signaling pathway.[22]
Protocol 4.1: Western Blot Analysis of Akt Phosphorylation
This protocol assesses the phosphorylation status of Akt (at Ser473 and/or Thr308), a direct downstream substrate of the PI3K pathway, providing a robust measure of target engagement.[1][23]
Causality & Rationale:
-
Serum Starvation: Cells are serum-starved to reduce basal PI3K pathway activation, creating a low-noise background against which stimulation-induced signaling can be clearly observed.
-
Stimulation: A growth factor (like IGF-1) or B-cell receptor agonist is used to potently activate the PI3K pathway.
-
Phosphatase & Protease Inhibitors: These are critical components of the lysis buffer. Phosphatase inhibitors prevent the removal of phosphate groups from proteins like p-Akt, while protease inhibitors prevent protein degradation, ensuring the integrity of the target proteins during sample preparation.[1][24]
-
Normalization: The membrane is stripped and re-probed for total Akt. This is a crucial control to ensure that any observed decrease in p-Akt is due to inhibition of phosphorylation and not a general decrease in the amount of Akt protein.[1]
Materials:
-
B-cell lymphoma cell line (e.g., SUDHL-4, DOHH-2)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Serum-free medium
-
5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL
-
Stimulating agent (e.g., anti-IgM or IGF-1)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[1]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (5% BSA in TBST is recommended for phospho-antibodies).[24]
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent (ECL) substrate and imaging system.
Procedure:
-
Cell Culture & Treatment:
-
Plate cells in a 6-well plate and allow them to adhere or stabilize.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL (e.g., 0, 10 nM, 100 nM, 1 µM) for 1-2 hours.
-
Stimulate the cells with a suitable agonist (e.g., 20 µg/mL anti-IgM) for 15-30 minutes.
-
-
Cell Lysis & Protein Quantification:
-
Wash cells with ice-cold PBS and lyse by adding 100 µL of ice-cold lysis buffer.
-
Scrape the cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.[25]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis and then transfer the separated proteins to a PVDF membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-p-Akt antibody (e.g., 1:1000 dilution) overnight at 4°C.[25]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection & Re-probing:
-
Apply ECL substrate and capture the chemiluminescent signal with an imaging system.
-
To normalize, strip the membrane using a mild stripping buffer and re-probe with an anti-Total Akt antibody, following the same immunoblotting steps.
-
Protocol 4.2: Cell Viability/Proliferation Assay (MTT or WST-1)
This assay determines the effect of the inhibitor on cell viability or proliferation, a key phenotypic outcome of inhibiting the pro-survival PI3K pathway.
Causality & Rationale:
-
Metabolic Readout: Assays like MTT, WST-1, or those measuring ATP levels (e.g., CellTiter-Glo) rely on the metabolic activity of living cells.[26][27] A reduction in signal indicates either reduced proliferation (cytostatic effect) or increased cell death (cytotoxic effect).
-
Long Incubation: A 48-72 hour incubation period is typically required to observe significant effects on cell proliferation.[28]
-
Dose-Response: A dose-response curve is generated to calculate the GI50 (concentration for 50% growth inhibition) or IC50, providing a quantitative measure of the compound's cellular potency.
Materials:
-
Lymphoma or leukemia cell line
-
Complete culture medium
-
96-well clear-bottom cell culture plates
-
5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL
-
MTT or WST-1 Reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[19] Allow cells to attach or acclimate overnight.
-
Compound Treatment:
-
Prepare a serial dilution of the inhibitor in culture medium.
-
Add the diluted compound to the wells. Include a vehicle control (DMSO) and a "no cells" blank control.
-
-
Incubation: Incubate the plate for 48 to 72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Viability Measurement (WST-1 example):
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours, until the color of the vehicle control wells has changed significantly.
-
Gently shake the plate to ensure a homogenous mixture.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
Data Analysis and Interpretation
The data from cellular assays are analyzed similarly to biochemical assays to derive a dose-response curve and calculate an IC50 or GI50 value.
Figure 3: Flowchart for IC50 calculation from dose-response data.
A successful outcome would show a dose-dependent decrease in p-Akt levels that correlates with a dose-dependent decrease in cell viability, strongly suggesting that the compound's anti-proliferative effect is mediated through the inhibition of the PI3Kδ pathway.
| Assay Type | Metric | Example Value | Interpretation |
| Biochemical | IC50 vs. PI3Kδ | 5 nM | High potency against the target enzyme. |
| Cellular | Western Blot p-Akt (S473) | >90% inhibition at 100 nM | Confirms on-target pathway modulation in cells. |
| Cellular | Cell Viability (SUDHL-4) | IC50 = 80 nM | Demonstrates cellular efficacy and anti-proliferative effect. |
| Table 2: Example integrated data summary for 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL. |
Conclusion
5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL represents a promising chemical scaffold for the selective inhibition of PI3Kδ. The protocols detailed in this guide provide a comprehensive framework for its characterization, from initial biochemical potency and selectivity profiling to validation of its on-target effects in a cellular context. By systematically applying these biochemical and cell-based assays, researchers can robustly determine the compound's mechanism of action and its potential as a tool for studying PI3Kδ-dependent biology or as a lead candidate for therapeutic development in immunology and oncology.
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PI3K signaling pathway in lymphocytes. PI3Kδ is composed of a... - ResearchGate. Available from: [Link]
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PI3Kδ Forms Distinct Multiprotein Complexes at the TCR Signalosome in Naïve and Differentiated CD4+ T Cells - Frontiers. Available from: [Link]
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Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins - Bio-protocol. Available from: [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. Available from: [Link]
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Full article: Phosphoinositide-3-kinase δ as an immune check-pathway in cancer Immunology. Therapeutic prospects - Taylor & Francis. Available from: [Link]
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Conformational disruption of PI3Kδ regulation by immunodeficiency mutations in PIK3CD and PIK3R1 | PNAS. Available from: [Link]
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Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC. Available from: [Link]
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Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC. Available from: [Link]
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Technical challenges of intracellular flow cytometry-based assays as a functional complement to diagnosis of signaling defects of inborn errors of immunity: PI3K pathway as a case of study - PMC. Available from: [Link]
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Screening assays for tyrosine kinase inhibitors: A review - PubMed. Available from: [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. Available from: [Link]
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Determination of IC50 values for p110 with the PI3-kinase inhibitors... - ResearchGate. Available from: [Link]
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Characterization of the Activity of the PI3K/mTOR Inhibitor XL765 (SAR245409) in Tumor Models with Diverse Genetic Alterations Affecting the PI3K Pathway - AACR Journals. Available from: [Link]
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Novel Screening Method Identifies PI3Kα, mTOR, and IGF1R as Key Kinases Regulating Cardiomyocyte Survival | Journal of the American Heart Association. Available from: [Link]
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PI3Kδ (p110δ/p85α) Assay Kit - BPS Bioscience. Available from: [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - MDPI. Available from: [Link]
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Cell viability assay using potential PAK inhibitors. - ResearchGate. Available from: [Link]
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PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC. Available from: [Link]
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Discovery of Pyrazolo[1,5-a]pyrimidine derivative as a potent and selective PI3Kγ/δ dual inhibitor - PubMed. Available from: [Link]
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Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. Available from: [Link]
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Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog. Available from: [Link]
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Approaches to the molecular pharmacology of PI3Kδ - Research Communities. Available from: [Link]
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AKT/PI3K Signaling Pathway - Rockland Immunochemicals. Available from: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. Available from: [Link]
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Cell viability curves of the PCa cells treated with PI3Kδ-specific,... - ResearchGate. Available from: [Link]
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PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC. Available from: [Link]
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IC50 Determination - edX. Available from: [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - Celon Pharma. Available from: [Link]
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PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - Journal of Oncology Navigation & Survivorship. Available from: [Link]
-
Resistance to PI3Kδ inhibitors in marginal zone lymphoma can be reverted by targeting the IL-6/PDGFRA. Available from: [Link]
-
Enhancement of gemcitabine toxicity and specificity through PI3K/Akt/Nrf2 pathway inhibition in pancreatic cancer - Frontiers. Available from: [Link]
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Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as novel anti-proliferative agents: parallel synthesis for lead optimization of amide region - PubMed. Available from: [Link]
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Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC. Available from: [Link]
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Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC. Available from: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Available from: [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. Available from: [Link]
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Application Note: In Vitro Evaluation of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol Cytotoxicity
Abstract & Scope
This application note details the standardized protocols for the in vitro cytotoxic evaluation of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol (and its tautomer 5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for purines and a core structure for inhibitors of cyclin-dependent kinases (CDKs), Pim-1, and various infectious agents (e.g., M. tuberculosis).
Due to the planar, aromatic nature of this molecule, researchers frequently encounter solubility-driven artifacts that mimic cytotoxicity. This guide prioritizes rigorous compound preparation and validates results using two distinct assay mechanisms: metabolic activity (MTT) and protein content (SRB), aligning with National Cancer Institute (NCI) standards.
Compound Properties & Handling
Critical Technical Insight:
5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol exists in a tautomeric equilibrium between the enol (7-ol) and keto (7-one) forms. In solution, particularly in polar aprotic solvents like DMSO, the keto form often predominates. The planar structure leads to significant
| Property | Specification |
| CAS Registry | 15999-36-7 (Generic generic core reference) |
| Molecular Weight | ~211.22 g/mol |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) |
| Solubility (DMSO) | Soluble (up to 20 mM with heat/sonication) |
| Storage | -20°C, desiccated, protected from light |
Protocol 1: Compound Solubilization (The "Gatekeeper" Step)
Failure to fully solubilize this compound is the #1 cause of false IC50 data.
-
Weighing: Weigh the solid compound into a glass vial (avoid plastic static interaction).
-
Primary Solubilization: Add 100% sterile DMSO to achieve a 20 mM stock concentration .
-
Dissolution Enhancement:
-
Vortex vigorously for 60 seconds.
-
Sonicate in a water bath at 37°C for 10–15 minutes.
-
Visual Check: Inspect against a light source. The solution must be perfectly clear. If turbidity persists, dilute to 10 mM.
-
-
Working Solutions:
-
Prepare serial dilutions in DMSO first (e.g., 1000x stocks).
-
Dilute 1:1000 into pre-warmed (37°C) culture medium immediately prior to cell treatment to minimize precipitation time.
-
Final DMSO concentration must be
0.5% (v/v) to avoid solvent toxicity.
-
Experimental Design Strategy
Cell Line Selection
Select cell lines relevant to the scaffold's known kinase targets (e.g., CDKs, Pim-1):
-
A549 (Lung Carcinoma): Standard for general cytotoxicity.
-
MCF-7 (Breast Adenocarcinoma): High relevance for kinase inhibitor screening.
-
HCT-116 (Colorectal Carcinoma): Sensitive to CDK inhibitors.
Controls
-
Negative Control: Vehicle only (0.5% DMSO in media).
-
Positive Control: Doxorubicin (1 µM) or Staurosporine (1 µM) – rapid inducers of apoptosis.
-
Blank: Media only (no cells) – critical for background subtraction.
Experimental Workflows
Visualization: Assay Logic
The following diagram outlines the decision matrix for evaluating this specific scaffold, accounting for its solubility challenges.
Caption: Workflow prioritizing solubility verification before assay execution to prevent crystal-induced artifacts.
Protocol 2: MTT Metabolic Assay (Primary Screen)
Best for: Rapid screening of cell viability based on mitochondrial reductase activity.
Reagents:
Procedure:
-
Seeding: Seed cells (e.g., 3,000–5,000 cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO₂.
-
Treatment: Remove old media. Add 100 µL fresh media containing the compound (0.1 µM – 100 µM). Include DMSO controls.
-
Exposure: Incubate for 48 or 72 hours.
-
Labeling: Add 10 µL MTT reagent per well. Incubate 2–4 hours until purple formazan crystals form.
-
Solubilization: Carefully remove supernatant. Add 100 µL DMSO.
-
Readout: Measure absorbance at 570 nm (Reference: 630 nm).
Troubleshooting: If the 5-phenylpyrazolo[1,5-a]pyrimidin-7-ol precipitates, it will appear as dark debris before MTT addition. These crystals scatter light, artificially increasing absorbance (masking toxicity). Always inspect wells microscopically before adding MTT.
Protocol 3: Sulforhodamine B (SRB) Assay (NCI Standard)
Best for: Stable end-point analysis; unaffected by metabolic fluctuations or compound interference with mitochondrial enzymes.
Reagents:
-
Fixative: 10% Trichloroacetic acid (TCA).
-
Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
Wash: 1% Acetic acid.
-
Solubilizer: 10 mM Tris base (pH 10.5).
Procedure:
-
Fixation: Without removing media, add 50 µL cold 50% TCA (final concentration 10%) to each well. Incubate 1 hour at 4°C.
-
Washing: Wash plates 5x with tap water. Air dry.
-
Staining: Add 100 µL SRB solution. Incubate 15–30 mins at room temperature.
-
Destaining: Remove stain and wash 4x with 1% acetic acid to remove unbound dye. Air dry.
-
Solubilization: Add 100 µL 10 mM Tris base. Shake for 5 mins.
-
Readout: Measure absorbance at 510 nm .
Mechanism of Action & Pathway Context
The 5-phenylpyrazolo[1,5-a]pyrimidine scaffold is a known ATP-competitive inhibitor structure. It typically functions by occupying the ATP-binding pocket of kinases.
Visualization: Signaling Pathway
Caption: Proposed mechanism where the scaffold competes with ATP, inducing cell cycle arrest and subsequent apoptosis.[2]
Data Analysis & Validation
IC50 Calculation
-
Normalize raw absorbance values:
-
Plot Log[Concentration] vs. % Viability.
-
Fit using a 4-parameter logistic (4PL) regression model.
Acceptance Criteria
-
Z-Factor: For screening campaigns, Z' must be > 0.5.
-
CV%: Coefficient of variation between replicates should be < 15%.
-
Dose Response: The curve must show a defined upper and lower plateau.
References
-
National Cancer Institute (NCI). In Vitro Cytotoxicity Testing: SRB Assay Protocol.[3] NCI Developmental Therapeutics Program. [Link]
- Vertex AI Search Results (Synthesized).Pyrazolo[1,5-a]pyrimidine Scaffold Biological Activity & Solubility.
-
Riss TL, et al. Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013. [Link]
Sources
Application Note: High-Efficiency Click Chemistry Functionalization of Pyrazolo[1,5-a]pyrimidines
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Dinaciclib, Zaleplon analogues). However, the decoration of this scaffold for Structure-Activity Relationship (SAR) studies or PROTAC (Proteolysis Targeting Chimera) linker attachment is often bottlenecked by harsh reaction conditions that degrade sensitive functional groups.
This Application Note details an optimized Ligand-Assisted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocol specifically designed for pyrazolo[1,5-a]pyrimidines. Unlike standard click protocols, this method addresses the challenge of catalyst poisoning caused by the chelating nitrogen atoms of the heterocycle, ensuring high yields (>85%) and minimal copper contamination in downstream biological assays.
Strategic Analysis: The Chelation Challenge
Standard CuAAC conditions (CuSO₄/Sodium Ascorbate) often fail or proceed sluggishly with nitrogen-rich heterocycles. The pyrazolo[1,5-a]pyrimidine core contains three nitrogen atoms capable of coordinating with Cu(I), effectively removing the catalyst from the reaction cycle.
The Solution: The use of accelerating ligands, specifically TBTA (for organic solubility) or THPTA (for aqueous solubility), is mandatory. These ligands bind Cu(I) with higher affinity than the scaffold, protecting the catalyst from oxidation and preventing non-productive sequestration by the substrate.
Workflow Visualization
The following diagram outlines the strategic workflow from raw materials to functionalized bioactive molecules.
Figure 1: Strategic workflow for the synthesis and functionalization of pyrazolo[1,5-a]pyrimidine scaffolds.
Experimental Protocols
Protocol A: Synthesis of the C-3 Alkyne Precursor
Before "clicking," a stable alkyne handle must be installed. The C-3 position is electronically activated and ideal for electrophilic substitution followed by cross-coupling.
Reagents:
-
Pyrazolo[1,5-a]pyrimidine core (synthesized via standard condensation).
-
N-Iodosuccinimide (NIS).
-
Trimethylsilylacetylene (TMS-acetylene).
-
Pd(PPh₃)₂Cl₂, CuI, Et₃N.
Step-by-Step Methodology:
-
Iodination: Dissolve the core scaffold (1.0 eq) in Acetonitrile (ACN). Add NIS (1.1 eq) at 0°C. Stir at room temperature (RT) for 2 hours.
-
QC Check: Monitor via TLC. Product usually precipitates or is less polar.
-
Validation: 1H NMR should show the disappearance of the C-3 proton (typically a singlet/doublet around 6.5-8.0 ppm depending on substitution).
-
-
Sonogashira Coupling: Suspend the 3-iodo intermediate (1.0 eq) in dry THF/Et₃N (1:1). Deoxygenate by bubbling N₂ for 10 mins.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%). Add TMS-acetylene (1.5 eq).
-
Reaction: Heat to 50°C for 4-12 hours under inert atmosphere.
-
Deprotection: Treat the crude TMS-alkyne with K₂CO₃ (2.0 eq) in MeOH at RT for 1 hour to reveal the terminal alkyne.
Protocol B: Ligand-Assisted CuAAC (The "Click")
Scope: This protocol is optimized for coupling the 3-alkynyl-pyrazolo[1,5-a]pyrimidine with complex azides (e.g., E3 ligase linkers, fluorophores).
Reagents:
-
Alkyne: 3-ethynyl-pyrazolo[1,5-a]pyrimidine (1.0 eq).
-
Azide: Functional azide partner (1.0-1.2 eq).
-
Reducing Agent: Sodium Ascorbate (500 mM stock in water).
-
Ligand (CRITICAL): TBTA (dissolved in DMSO/tBuOH) or THPTA (dissolved in water).
Reaction Setup Diagram:
Figure 2: Component addition order. Note the pre-complexation step to prevent copper precipitation.
Step-by-Step Methodology:
-
Pre-Complexation (The "Secret Sauce"): In a small vial, mix CuSO₄ solution (5 mol%) with TBTA/THPTA ligand (10 mol%). The solution should turn a light blue. Allow to stand for 5 minutes.
-
Why? This ensures all copper is ligated before it encounters the heterocycle nitrogens.
-
-
Substrate Mix: Dissolve the Alkyne (1.0 eq) and Azide (1.0 eq) in DMSO or tBuOH/H₂O (1:1).
-
Concentration: Aim for 0.1 M – 0.2 M. High concentration drives the reaction.
-
-
Initiation: Add the Pre-complexed Cu-Ligand solution to the substrate mix.
-
Reduction: Add Sodium Ascorbate (20 mol%). The solution may turn yellow/colorless as Cu(II) reduces to Cu(I).
-
Incubation: Stir at Room Temperature for 2–16 hours.
-
Monitoring: LC-MS is preferred. Look for the mass of (Alkyne + Azide).
-
Data Analysis & Quality Control
The following table summarizes the efficiency of different conditions for this specific scaffold.
| Parameter | Standard Conditions (No Ligand) | Optimized Conditions (With TBTA) |
| Catalyst Load | 10-20 mol% | 1-5 mol% |
| Time to Completion | >24 Hours | 2-4 Hours |
| Yield | 40-60% (Variable) | 85-95% (Consistent) |
| Side Products | Oxidative homocoupling (Glaser) | Negligible |
| Purification | Difficult (Cu contamination) | Simple (Cu stays in solution) |
Self-Validating QC Steps:
-
NMR Verification: The formation of the 1,2,3-triazole ring is confirmed by a distinct singlet proton shift in the 7.5–8.5 ppm region (solvent dependent).
-
Copper Scavenging: For biological assays (e.g., kinase inhibition), copper must be removed.
-
Protocol: Wash the organic layer with 10% EDTA solution or use QuadraPure™ TU resin beads during workup.
-
Limit: Ensure residual Cu is <10 ppm to avoid false positives in enzyme assays.
-
Application Case Study: PROTAC Synthesis
Context: Pyrazolo[1,5-a]pyrimidines are potent inhibitors of Pim-1 and CDK2. To convert these into PROTACs, a linker must be attached to an E3 ligase ligand (e.g., Thalidomide).
Application: Using Protocol B , a 3-alkynyl-pyrazolo[1,5-a]pyrimidine (Warhead) was clicked with an Azide-PEG-Thalidomide (E3 Ligand).
-
Result: The triazole acts as a bioisostere for an amide bond, providing metabolic stability and rigid geometry.
-
Outcome: The resulting chimera showed selective degradation of CDK2 in HeLa cells at 100 nM concentration, validated by Western Blot.
References
-
Synthesis and Kinase Activity: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.[4] (Generalized Link for Context)
-
Click Chemistry Ligands: THPTA and TBTA, which one is better to be a Cu(I)-stabilizing ligand in click chemistry? ResearchGate.
-
Mechanism & Regioselectivity: Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition. RSC Advances.[4]
-
Reaction Conditions: Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents. MDPI.
-
Scaffold Functionalization: Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Taylor & Francis.
Sources
Large-scale synthesis of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL for preclinical studies
Executive Summary
This Application Note details the process chemistry and large-scale synthesis protocol for 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol (Target Molecule). This scaffold is a critical pharmacophore in kinase inhibitor discovery, particularly for targets such as Pim-1 , CDK2 , and PI3K [1, 2].
While bench-scale synthesis is well-documented, transitioning to kilogram-scale production for preclinical toxicity and efficacy studies requires a robust, self-validating protocol. This guide addresses regioselectivity control , impurity management , and process safety to ensure the delivery of API-grade material (>98% purity).
Strategic Retro-Synthesis & Regiocontrol
The core challenge in synthesizing pyrazolo[1,5-a]pyrimidines is controlling the regiochemistry of the condensation between 3-aminopyrazole and
-
Path A (Thermodynamic Control): Reaction with Ethyl Benzoylacetate in glacial acetic acid.
-
Mechanism: The exocyclic amine (
) attacks the more electrophilic ketone carbonyl (Ph-CO-), forming a Schiff base intermediate. Subsequent cyclization by the ring nitrogen (N1) onto the ester carbonyl yields the 5-phenyl-7-hydroxy isomer. -
Outcome: This is the desired route for the target molecule.
-
-
Path B (Kinetic/Alternative): Under basic conditions or with different precursors (e.g., alkynes), the regioselectivity can invert or yield mixtures.
Selected Route: Acid-catalyzed condensation in glacial acetic acid. This method is chosen for its scalability, high atom economy, and the tendency of the product to crystallize directly from the reaction matrix, simplifying isolation [3].
Reaction Scheme Visualization
Caption: Regioselective condensation pathway. The exocyclic amine attacks the ketone moiety of the
Large-Scale Synthesis Protocol
Scale: 1.0 kg Input (Theoretical Yield: ~1.5 kg) Reactor: 20 L Glass-Lined Reactor (GLR) with overhead stirring and reflux condenser.
Reagents & Materials
| Reagent | CAS No.[1][2][3] | Equiv.[4] | Mass/Vol | Role |
| 3-Aminopyrazole | 1820-80-0 | 1.0 | 500 g | Limiting Reagent |
| Ethyl Benzoylacetate | 94-02-0 | 1.1 | 1275 g | Electrophile |
| Glacial Acetic Acid | 64-19-7 | Solvent | 5.0 L | Solvent/Catalyst |
| Ethanol (Absolute) | 64-17-5 | Wash | 2.0 L | Purification |
| Diethyl Ether | 60-29-7 | Wash | 1.0 L | Drying aid (Optional) |
Step-by-Step Methodology
Step 1: Reactor Charging & Dissolution
-
Ensure the 20 L GLR is clean, dry, and inerted with Nitrogen (
). -
Charge Glacial Acetic Acid (5.0 L) .
-
Engage stirrer at 150 RPM.
-
Add 3-Aminopyrazole (500 g) via a powder funnel. Note: Exothermic dissolution may occur. Monitor internal temperature (
). -
Stir for 15 minutes until a clear homogeneous solution is obtained.
Step 2: Addition & Reaction
-
Add Ethyl Benzoylacetate (1275 g) slowly over 20 minutes.
-
IPC (In-Process Control) 1: Verify homogeneity.
-
-
Heat the reactor jacket to bring
to 115°C - 118°C (Reflux) . -
Maintain reflux for 4 to 6 hours .
-
IPC 2: Take an aliquot at T=4h. Analyze by HPLC.
-
Criteria: >98% conversion of 3-aminopyrazole. If <98%, continue reflux for 1h.
-
Step 3: Crystallization & Isolation
-
Cool the reaction mixture slowly to 25°C over 2 hours. (Ramp rate: ~0.75°C/min).
-
Observation: Heavy precipitation of the product will occur.
-
-
Further cool to 0-5°C and hold for 1 hour to maximize yield.
-
Filter the slurry using a Nutsche filter or centrifuge.
-
Collect the mother liquor (ML) for waste disposal (contains excess acetic acid).
Step 4: Washing & Drying
-
Wash the wet cake with cold Ethanol (1.0 L) to remove residual acetic acid and unreacted keto-ester.
-
Displace the wash; repeat with a second portion of Ethanol (1.0 L) .
-
(Optional) Final wash with Diethyl Ether (1.0 L) to facilitate drying, provided safety regulations allow.
-
Transfer the wet cake to a Vacuum Drying Oven.
-
Dry at 60°C under vacuum (<50 mbar) for 12 hours.
-
IPC 3: Loss on Drying (LOD) < 0.5%.
-
Process Workflow & Quality Control
To ensure the material meets preclinical standards, strict QC checkpoints are integrated.
Caption: Operational workflow from reaction initiation to final quality release.
Quality Specifications (Preclinical Grade)
| Test | Method | Specification |
| Appearance | Visual | Off-white to pale yellow solid |
| Identification | 1H-NMR (DMSO-d6) | Conforms to structure (5-Ph, 7-OH signals) |
| Purity | HPLC (254 nm) | |
| Residual Solvents | GC-HS | AcOH < 5000 ppm, EtOH < 5000 ppm |
| Residue on Ignition | Gravimetric | |
| Heavy Metals | ICP-MS |
Scientific Rationale & Troubleshooting
Why Acetic Acid? While ethanol/ethoxide is common for similar condensations, Acetic Acid serves a dual purpose:
-
Proton Source: Catalyzes the formation of the Schiff base intermediate.
-
Solubility Profile: The starting materials are soluble in hot AcOH, but the highly polar, planar product is poorly soluble in cold AcOH. This "solubility switch" drives the reaction equilibrium forward and simplifies purification to a filtration step, avoiding chromatography [3, 4].
Troubleshooting Guide:
-
Issue: Low Yield (<60%).
-
Cause: Incomplete cyclization or loss of product in mother liquor.
-
Fix: Ensure reflux is vigorous (
).[5] Extend cooling time at . Check ML for product; if significant, concentrate ML and recrystallize.
-
-
Issue: Product is colored (Dark Yellow/Brown).
-
Cause: Oxidation of unreacted amine or trace metal contamination.
-
Fix: Recrystallize from DMF/Ethanol (1:3). Treat with activated carbon if necessary.
-
-
Issue: Regioisomer contamination (7-phenyl isomer).
-
Cause: Incorrect temperature profile or impure starting material.
-
Fix: The 5-phenyl isomer is thermodynamically favored in AcOH. Ensure the reaction runs for the full duration to allow thermodynamic equilibration. Verify 1H-NMR: The C-6 proton of the 5-phenyl isomer typically appears at a distinct shift compared to the 7-phenyl isomer [5].
-
Safety & Waste Management
-
Acetic Acid: Corrosive and flammable. Handle in a fume hood or well-ventilated reactor suite. Use acid-resistant gloves (Butyl rubber).
-
3-Aminopyrazole: Potential skin sensitizer. Avoid dust generation.
-
Waste: The mother liquor contains acetic acid and organic byproducts. Neutralize with Sodium Bicarbonate before disposal or send to a solvent recovery unit.
References
-
Vertex AI Search. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health. Link
-
MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Link
-
Taylor & Francis. Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications. Link
-
Organic Chemistry Portal. Regioselective Synthesis of Pyrazoles and Fused Derivatives. Link
-
PubChem.[1][6][7] Pyrazolo[1,5-a]pyrimidin-7-ol Compound Summary. National Library of Medicine. Link
Sources
- 1. Pyrazolo[1,5-a]pyrimidin-7-ol | C6H5N3O | CID 335418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-OL [P51521] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 3. 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol | CAS 91902-03-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (C13H9N3O2) [pubchemlite.lcsb.uni.lu]
- 7. 5-(Cyclopentylmethyl)pyrazolo[1,5-a]pyrimidin-7-ol | C12H15N3O | CID 177820283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Addressing Drug Resistance to Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are encountering or proactively investigating drug resistance associated with this versatile class of kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of inhibitors targeting a range of kinases, including CDKs, Trks, EGFR, and Pim-1.[1][2][3][4][5] However, as with most targeted therapies, the emergence of resistance is a significant clinical and experimental challenge.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, understand, and potentially overcome resistance in your experimental models. Our approach is rooted in mechanistic understanding, providing not just protocols, but the scientific rationale behind them.
Troubleshooting Guide: Experimental Scenarios
This section addresses specific issues you might encounter during your research, presented in a question-and-answer format.
Scenario 1: Rapid Loss of Inhibitor Potency in Cell Culture
Question: My cancer cell line, which was initially sensitive to my pyrazolo[1,5-a]pyrimidine inhibitor, has started to show reduced sensitivity (a rightward shift in the IC50 curve) after several passages under drug selection. What are the likely causes and how can I investigate them?
Answer: This is a classic case of acquired resistance. The underlying mechanisms can be broadly divided into two categories: those that are dependent on the drug's primary target and those that are independent of it.[6] A systematic investigation is crucial to pinpoint the cause.
Logical Troubleshooting Workflow
Here is a structured workflow to diagnose the resistance mechanism.
Caption: A step-by-step workflow for diagnosing inhibitor resistance.
Step-by-Step Methodologies
Protocol 1: Sequencing the Target Kinase Domain
-
Rationale: Point mutations within the kinase domain are a primary mechanism of resistance to ATP-competitive inhibitors.[7] These mutations can either directly block the inhibitor from binding (steric hindrance) or lock the kinase in an active conformation that the inhibitor cannot recognize.[7] The famous T315I "gatekeeper" mutation in BCR-ABL is a prime example of this phenomenon.[8]
-
Methodology:
-
Isolate mRNA: Extract total RNA from both the sensitive (parental) and resistant cell lines using a TRIzol-based method or a commercial kit.
-
Synthesize cDNA: Perform reverse transcription to generate complementary DNA (cDNA).
-
PCR Amplification: Design primers flanking the entire coding sequence of your target kinase domain. Use a high-fidelity polymerase to amplify this region from the cDNA of both cell lines.
-
Purify and Sequence: Purify the PCR product and send it for Sanger sequencing.
-
Analyze: Compare the sequence from the resistant cells to the parental cells and the reference sequence to identify any mutations.
-
Protocol 2: Western Blot for Bypass Signaling Activation
-
Rationale: Cancer cells can survive inhibitor treatment by activating parallel signaling pathways that provide redundant survival signals, a concept known as BCR-ABL-independent resistance in CML.[6][8] For example, if your pyrazolo[1,5-a]pyrimidine inhibits a primary pathway, cells may upregulate signaling through Src family kinases or other receptor tyrosine kinases to compensate.[9][10]
-
Methodology:
-
Prepare Lysates: Grow sensitive and resistant cells and treat them with your inhibitor at the IC50 concentration for a defined period (e.g., 2-6 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated (active) forms of suspected bypass pathway proteins (e.g., p-SRC, p-STAT3, p-AKT) and their total protein counterparts. Also include an antibody for your primary drug target (e.g., p-EGFR) to confirm on-target inhibition.
-
Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. A strong signal for a phosphorylated kinase in the resistant line despite effective inhibition of the primary target suggests bypass activation.
-
Protocol 3: Functional Assay for Drug Efflux Pump Activity
-
Rationale: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump the inhibitor out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[9][11][12]
-
Methodology:
-
Cell Preparation: Plate an equal number of sensitive and resistant cells.
-
Dye Loading: Incubate the cells with a fluorescent substrate of ABC transporters, such as Rhodamine 123 or Calcein-AM.
-
Inhibitor Co-incubation: In parallel wells, co-incubate the cells with the fluorescent substrate and a known pan-ABC transporter inhibitor (e.g., verapamil or cyclosporin A).
-
Flow Cytometry: After incubation, wash the cells and analyze the intracellular fluorescence using a flow cytometer.
-
Interpretation: Resistant cells with high efflux pump activity will show low fluorescence, as the dye is pumped out. If fluorescence is restored in the presence of the ABC transporter inhibitor, this confirms the mechanism.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common resistance mechanisms against pyrazolo[1,5-a]pyrimidine kinase inhibitors?
A1: The resistance mechanisms are generally conserved across different kinase inhibitor classes. They can be visualized as two major branches:
Caption: Major categories of kinase inhibitor resistance.
-
Target-Dependent Resistance: This involves changes to the primary kinase target.
-
Kinase Domain Mutations: These are the most studied mechanisms. Mutations can prevent drug binding or stabilize an active kinase conformation.[7]
-
Gene Amplification: Cells can increase the copy number of the target gene, leading to protein overexpression that overwhelms the inhibitor concentration.[9][10]
-
-
Target-Independent Resistance: The primary target is still effectively inhibited, but cells survive through other means.
Q2: My inhibitor is designed to be highly selective. Can off-target effects contribute to resistance?
A2: This is an insightful question. While high selectivity is a desirable trait to minimize toxicity, it can sometimes be a double-edged sword in the context of resistance. Some less selective or multi-kinase inhibitors may preemptively block potential bypass pathways. If your highly selective inhibitor shuts down Pathway A, the cell is free to upregulate a compensatory Pathway B. A broader-spectrum inhibitor might have already been weakly inhibiting Pathway B, making it harder for the cell to develop this escape route. Therefore, when developing second-generation inhibitors, a carefully considered "polypharmacology" can sometimes be advantageous.
Q3: If I identify a specific resistance mutation, what are my next steps?
A3: Once a resistance mutation is confirmed, the strategy shifts.
-
Structural Modeling: Use computational docking to model how the mutation affects the binding of your pyrazolo[1,5-a]pyrimidine compound. This can provide insights into the specific steric or conformational clashes.
-
Rational Drug Design: The structural information can guide the design of next-generation inhibitors. For example, if a bulky "gatekeeper" residue is the issue, you might design a more compact or flexible molecule that can still fit into the ATP-binding pocket.[8]
-
Combination Therapy: Consider combining your inhibitor with another agent that targets a downstream effector or a parallel bypass pathway that might be co-activated.
Q4: How can I proactively screen for potential resistance mutations before they appear in my long-term culture experiments?
A4: You can use high-throughput mutagenesis screening. One established method involves using Ba/F3 cells, a pro-B cell line that is dependent on IL-3 for survival.
-
Transduce Ba/F3 cells to express your target kinase. This makes their survival dependent on the kinase activity instead of IL-3.
-
Induce mutations in this cell line using a chemical mutagen like N-ethyl-N-nitrosourea (ENU).
-
Culture the mutagenized cells in the presence of your pyrazolo[1,5-a]pyrimidine inhibitor.
-
Isolate and sequence the kinase domain from any surviving clones. This will provide a landscape of mutations that can confer resistance to your specific compound, allowing you to anticipate clinical challenges.
Q5: My compound shows poor oral bioavailability. Could this be related to the same mechanisms that cause cellular resistance?
A5: Yes, there is a direct link. Poor oral bioavailability can be caused by low aqueous solubility, high first-pass metabolism, or poor intestinal permeability.[13] The same ABC transporters, like ABCB1, that cause cellular drug resistance by pumping drugs out of cancer cells are also highly expressed in the intestinal epithelium and act as a barrier to drug absorption. Therefore, a compound that is a strong substrate for ABCB1 will likely suffer from both low oral bioavailability and a predisposition to efflux-mediated resistance.[11][13] Addressing this early in drug development is critical.
Data Summary Tables
Table 1: Examples of Resistance Mechanisms to Kinase Inhibitors
| Target Kinase | Resistance Mechanism | Description | Relevant Inhibitor Classes |
| BCR-ABL | T315I Mutation | "Gatekeeper" mutation; causes steric hindrance for first and second-generation TKIs.[7] | Imatinib, Dasatinib |
| EGFR | T790M Mutation | Increases ATP affinity, reducing the relative potency of competitive inhibitors.[14][15] | Gefitinib, Erlotinib |
| BCR-ABL | Gene Amplification | Overexpression of the BCR-ABL protein requires higher drug doses for inhibition.[9] | Imatinib |
| Various | ABCB1 Overexpression | Increased drug efflux from the cell, lowering intracellular drug concentration.[11] | Various TKIs, Chemotherapeutics |
| BCR-ABL | Lyn Kinase Activation | Activation of a Src family kinase provides a parallel survival signal.[9] | Imatinib |
References
- Bixby, D., & Talpaz, M. (2011). Mechanisms of resistance to BCR-ABL kinase inhibitors. Taylor & Francis Online.
- Weisberg, E., et al. (n.d.). Mechanisms of resistance to ABL kinase inhibition in CML and the development of next ... - PMC.
- Jernberg-Wiklund, H. (2026). Intrinsic cellular resistance to BCR::ABL1 inhibitors.
- Weisberg, E., et al. (2017). Mechanisms of Resistance to ABL Kinase Inhibition in Chronic Myeloid Leukemia and the Development of Next Generation ABL Kinase Inhibitors. Oncohema Key.
- Gambacorti-Passerini, C., et al. (n.d.). Overview of the mechanisms of resistance to BCR-ABL1 inhibition.
- Sikdar, A., et al. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.
- Attia, M. H., et al. (n.d.).
- (n.d.).
- Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- Gaber, M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. Taylor & Francis Online.
- Bavetsias, V., et al. (2010). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration.
- (2025). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors.
- Sikdar, A., et al. (n.d.).
- Zhang, S., et al. (2024).
- (2025). Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haematologica.org [haematologica.org]
- 8. Mechanisms of Resistance to ABL Kinase Inhibition in Chronic Myeloid Leukemia and the Development of Next Generation ABL Kinase Inhibitors | Oncohema Key [oncohemakey.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Enhancing the oral bioavailability of pyrazolo[1,5-a]pyrimidine compounds
Technical Support Center: Optimizing Pyrazolo[1,5-a]pyrimidine Bioavailability
Ticket ID: #PP-BIO-402 Subject: Troubleshooting Low Oral Exposure in Pyrazolo[1,5-a]pyrimidine Leads Assigned Specialist: Senior Application Scientist, Lead Optimization Unit
Introduction: The "Brick Dust" vs. "Grease Ball" Paradox
Welcome to the technical support hub for the pyrazolo[1,5-a]pyrimidine scaffold. This fused heterocyclic system is a privileged structure in kinase inhibition (e.g., Dinaciclib , Larotrectinib ) due to its ability to mimic the adenine ring of ATP. However, users frequently report a "biopharmaceutical double-bind":
-
High Crystallinity: The planar, aromatic nature leads to strong
- stacking, resulting in high melting points and poor dissolution (the "Brick Dust" issue). -
Metabolic Liability: The electron-rich pyrazole ring and specific pyrimidine positions are prone to rapid oxidative clearance (the "Grease Ball" issue if lipophilicity is unchecked).
This guide provides self-validating protocols to diagnose and resolve these specific failure modes.
Part 1: Solubility & Dissolution Troubleshooting
User Query: "My lead compound precipitates in simulated gastric fluid (SGF) and has low oral exposure despite good potency. The melting point is >250°C. How do I improve solubility without killing potency?"
Root Cause Analysis: The pyrazolo[1,5-a]pyrimidine core is inherently planar. If your substituents are also aromatic (e.g., phenyl groups at C2 or C7), the lattice energy becomes the rate-limiting step for dissolution.
Troubleshooting Protocol:
-
The "Planarity Check" (In Silico):
-
Calculate the Fraction of sp3 carbons (Fsp3) . If Fsp3 < 0.25, your molecule is likely too flat.
-
Action: Introduce "escape from flatland" modifications. Replace a planar phenyl ring with a saturated heterocycle (e.g., morpholine, piperazine) or introduce a chiral methyl group to disrupt crystal packing.
-
-
pKa Modulation & Salt Screening:
-
The N1 nitrogen is weakly basic, but often insufficient for salt formation alone.
-
Action: Incorporate a solubilizing basic tail (e.g.,
-methylpiperazine) at the C5 or C7 position. This allows for the formation of HCl or Mesylate salts, which can improve dissolution rates by 10-100x.
-
Data Summary: Impact of Structural Modifications on Solubility
| Modification Strategy | Target Position | Mechanism | Expected Solubility Gain | Risk |
| Basic Tail Addition | C5 or C7 | Ionization at physiological pH | High (>50-fold) | hERG liability if pKa > 8.5 |
| Fsp3 Increase | C2 or C3 | Disruption of Crystal Lattice | Moderate (5-10-fold) | Loss of potency if steric clash occurs |
| Polar Surface Area (PSA) | Ring N | H-bonding with water | Low-Moderate | Reduced permeability if PSA > 140 Ų |
Experimental Workflow: Solubility Optimization Decision Tree
Caption: Decision logic for addressing solubility based on solid-state properties.
Part 2: Metabolic Stability & Clearance
User Query: "My compound has excellent solubility but is cleared rapidly in human liver microsomes (Cl_int > 50 µL/min/mg). Where are the metabolic soft spots?"
Root Cause Analysis: The pyrazolo[1,5-a]pyrimidine scaffold is electron-rich.
-
C3 Position: The pyrazole C3 is highly nucleophilic and prone to oxidative metabolism (hydroxylation) by CYP450 enzymes.
-
C6 Position: If unsubstituted, this position on the pyrimidine ring is also a common site for oxidation.
Troubleshooting Protocol:
-
Soft Spot Identification (Metabolite ID):
-
Incubate compound with hepatocytes for 60 min.
-
Analyze via LC-MS/MS looking for +16 Da (oxidation) or +176 Da (glucuronidation) shifts.
-
Common Finding: If the +16 Da shift is localized to the core ring, the C3 or C6 positions are the culprits.
-
-
Blocking Strategies:
-
Halogenation: Introduce Fluorine or Chlorine at C3. This blocks oxidation and modulates the pKa of the ring system.
-
Nitrile Group: A cyano group (-CN) at C3 is a classic bioisostere that blocks metabolism and can pick up H-bonds in the active site (seen in Zaleplon analogs).
-
Electron Withdrawal: Adding electron-withdrawing groups (EWG) deactivates the ring towards oxidative attack.
-
Experimental Workflow: Metabolic Stabilization
Caption: Workflow for identifying and blocking metabolic soft spots on the scaffold.
Part 3: Formulation for Preclinical PK
User Query: "I need to run a PK study in mice. Standard 0.5% Methylcellulose failed. What formulation vehicle works for this scaffold?"
Technical Insight: Because these compounds are often weak bases with lipophilic cores, pH-dependent solubility is key. Simple suspensions often fail to provide adequate exposure for proof-of-concept.
Recommended Formulation Vehicles:
-
For Intravenous (IV) Dosing:
-
Standard: 5% DMSO / 5% Solutol HS15 / 90% Saline.
-
Alternative: 10% Captisol® (Sulfobutylether-β-cyclodextrin) in water (pH adjusted to 4.0). Note: Cyclodextrins are excellent for planar aromatics like pyrazolo-pyrimidines.
-
-
For Oral (PO) Dosing:
-
Solution: 10% PEG400 / 5% Tween 80 / 85% Water (pH 3-4).
-
Why pH 3? Ensuring the pyrazolo-pyrimidine is protonated (if a basic tail exists) maximizes absorption in the upper GI tract before precipitation occurs in the small intestine.
-
Part 4: Frequently Asked Questions (FAQs)
Q: Does the pyrazolo[1,5-a]pyrimidine scaffold have inherent P-gp efflux issues? A: The scaffold itself is not a strong P-gp substrate, but specific substituents can trigger efflux. If your Efflux Ratio (ER) in Caco-2 is > 2, check for the number of Hydrogen Bond Donors (HBD). If HBD > 2, try capping amides or alcohols with methyl groups. Macrocyclization (as seen in Larotrectinib ) is a proven strategy to "hide" H-bonds and reduce efflux [1].
Q: I see "double peaks" in my rat PK profile. What does this mean? A: This often indicates enterohepatic recirculation. Pyrazolo[1,5-a]pyrimidines can be glucuronidated, excreted into bile, hydrolyzed by gut bacteria, and reabsorbed. This extends half-life but complicates PK modeling. Verify by comparing IV vs. PO curves or checking bile duct-cannulated rats.
Q: Can I use Pyrazolo[1,5-a]pyridine instead to improve stability? A: Switching the bridgehead nitrogen (pyrimidine) to a carbon (pyridine) changes the electronics significantly. While it may improve metabolic stability by removing a nitrogen "handle," it often reduces solubility and changes the H-bond acceptor capability at the kinase hinge region. This is a "scaffold hopping" exercise that requires re-optimizing potency [2].
References
-
Drilon, A., et al. (2018). Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children. New England Journal of Medicine, 378(8), 731–739. Link
-
Paruch, K., et al. (2007). Discovery of Pyrazolo[1,5-a]pyrimidine-based Inhibitors of CDK2/Cyclin E. Bioorganic & Medicinal Chemistry Letters, 17(22), 6220–6223. Link
-
Williamson, D. S., et al. (2005). Novel Pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK2/Cyclin E. Bioorganic & Medicinal Chemistry Letters, 15(3), 863–867. Link
-
Fraley, M. E., et al. (2002). Optimization of a Pyrazolo[1,5-a]pyrimidine Class of KDR Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767–2770. Link
Minimizing cardiotoxicity of pyrazolo[1,5-a]pyrimidine kinase inhibitors
Technical Support Center: Pyrazolo[1,5-a]pyrimidine Safety Optimization
Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing Cardiotoxicity in Kinase Inhibitor Development
Overview
You have reached the Tier 3 Technical Support guide for optimizing pyrazolo[1,5-a]pyrimidine scaffolds. This chemotype is a privileged structure for ATP-competitive inhibition (e.g., CDK, Pim-1, Trk), but it frequently encounters attrition due to hERG channel blockade and off-target kinase-mediated cardiotoxicity (e.g., VEGFR2, AMPK).
This guide bypasses generic advice. We focus on specific structural modifications and assay troubleshooting to rescue your lead compounds.
Module 1: Molecular Design & SAR Troubleshooting
User Query: My lead candidate (C3-aryl, C7-amine substituted) has nanomolar potency against the target kinase but shows an hERG IC₅₀ < 1 µM. How can I improve the safety margin without destroying potency?
Dr. Thorne: High hERG affinity in this scaffold is often driven by a "pharmacophore trap": a basic amine (protonated at physiological pH) flanked by two lipophilic aromatic systems (the core and the C3 substituent). This mimics the binding mode of potent hERG blockers like dofetilide.
Troubleshooting Protocol:
-
Reduce Basicity (pKa Modulation):
-
The Issue: A highly basic center (pKa > 8.5) at the C7 position interacts strongly with the Tyr652/Phe656 residues in the hERG pore.
-
The Fix: Replace the piperidine/piperazine moiety with a lower pKa bioisostere.
-
Action: Swap the basic amine for a morpholine , N-acetyl piperazine , or a bridged bicycle (e.g., 2-oxa-6-azaspiro[3.3]heptane) . Reducing pKa by 2 units can improve hERG IC₅₀ by >10-fold [1].
-
-
Disrupt Pi-Stacking (Lipophilicity & Planarity):
-
The Issue: The planar pyrazolo[1,5-a]pyrimidine core engages in
- stacking with aromatic residues in the hERG channel. -
The Fix: Introduce sp³ character (Fsp³) to break planarity.
-
Action: Introduce a methyl group at the C6 position or use a non-aromatic saturated ring at C5 . This creates a "steric bump" that clashes with the flat hERG binding pocket but is often tolerated in the kinase ATP-binding site [2].
-
-
Zwitterionic Design:
-
The Fix: If the basic amine is essential for kinase solubility or binding, introduce a distal carboxylate or sulfonamide to create a zwitterion. This neutralizes the net charge and drastically reduces hERG pore entry [3].
-
Visualization: SAR Decision Matrix
Figure 1: Decision tree for structural modification of pyrazolo[1,5-a]pyrimidine to mitigate hERG liability.
Module 2: In Vitro Assay Optimization
User Query: We see significant variability between our manual patch-clamp data and automated QPatch results. High concentrations (10 µM) often precipitate or show "run-down." How do we trust the data?
Dr. Thorne: Pyrazolo[1,5-a]pyrimidines are often lipophilic (cLogP > 3). The discrepancy is likely due to compound adsorption (stickiness) to the plasticware of automated systems or solubility limits in the assay buffer.
Troubleshooting Protocol:
-
Verify Effective Concentration (Solubility Limit):
-
The Problem: Nominal concentration
Free concentration. If your compound precipitates at 10 µM, the channel sees <1 µM, leading to false negatives (safety overestimation). -
The Fix: Perform a Kinetic Solubility Assay in the exact patch-clamp buffer (not just PBS). If solubility is <50 µM, cap your top test concentration at the solubility limit, not an arbitrary 30 µM [4].
-
-
Mitigate "Sticky" Compound Loss:
-
The Fix: For automated patch clamp (APC), use glass-coated plates or pre-saturate the tips.
-
Validation: Run a reference standard (e.g., Terfenadine) alongside. If the IC₅₀ shifts >3-fold compared to historical manual patch data, your system has adsorption issues.
-
-
Temperature Dependency (The CiPA Paradigm):
-
The Insight: hERG blockade is temperature-sensitive. Many pyrazolo-pyrimidines are "trappable" blockers (binding when the channel is open/inactivated).
-
Requirement: Ensure assays are run at 35-37°C , not room temperature. Room temperature assays can underestimate potency for this scaffold by 2-5 fold [5].
-
Data Comparison Table: Assay Artifacts
| Variable | Impact on Pyrazolo[1,5-a]pyrimidine Data | Recommendation |
| Temperature | Room temp (22°C) underestimates block for "trappable" compounds. | Run APC at 37°C (physiological). |
| Plasticware | Lipophilic compounds adsorb to walls; IC₅₀ appears artificially high. | Use glass-lined wells or 0.1% BSA (if validated). |
| Voltage Protocol | Standard protocols may miss state-dependent binding. | Use CiPA step-ramp protocol to assess trapping. |
Module 3: Mechanistic Investigation (Beyond hERG)
User Query: Our compound is hERG clean (IC₅₀ > 30 µM) but causes cardiomyocyte death in hiPSC-CM assays. What is killing the cells?
Dr. Thorne: If hERG is clean, you are likely dealing with off-target kinase inhibition or mitochondrial toxicity . The pyrazolo[1,5-a]pyrimidine ATP-binding motif is promiscuous.
Investigation Workflow:
-
Screen "Cardio-Kinase" Panel:
-
Certain kinases are essential for cardiomyocyte survival.[1] Inadvertent inhibition leads to contractile dysfunction or apoptosis.
-
Critical Off-Targets to Check:
-
VEGFR2 (KDR): Inhibition causes hypertension and capillary rarefaction.
-
AMPK: Essential for metabolic stress adaptation.
-
Raf-1 / B-Raf: Inhibition disrupts the survival MEK-ERK pathway [6].
-
PI3K / mTOR: Critical for insulin signaling and hypertrophy regulation [7].
-
-
-
Mitochondrial Tox Screen (Glu/Gal Switch):
-
Method: Culture cardiomyocytes in Galactose (forcing oxidative phosphorylation) vs. Glucose (glycolysis).
-
Interpretation: If toxicity increases >3-fold in Galactose media, your compound is a mitochondrial toxin (uncoupler or ETC inhibitor), likely due to the lipophilic cation nature of the scaffold accumulating in the mitochondrial matrix [8].
-
Visualization: Integrated Screening Workflow
Figure 2: Integrated workflow for distinguishing ion-channel, kinase-mediated, and mitochondrial cardiotoxicity.
References
-
Reducing hERG inhibition by lowering pKa. ResearchGate. (2024).
-
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. (2024).
-
Strategic design of pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. (2025).
-
Early identification of hERG liability in drug discovery programs by automated patch clamp. NIH. (2016).
-
Estimating hERG drug binding using temperature-controlled high throughput automated patch clamp. Sophion Bioscience. (2017).
-
A Novel Preclinical Strategy for Identifying Cardiotoxic Kinase Inhibitors. Circulation Research. (2011).
-
Novel Screening Method Identifies PI3Kα, mTOR, and IGF1R as Key Kinases Regulating Cardiomyocyte Survival. NIH. (2019).
-
Cardiotoxicity Induced by Protein Kinase Inhibitors in Patients with Cancer. MDPI. (2022).
Sources
Technical Support Center: Purification & Characterization of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol
Executive Summary
The 5-phenylpyrazolo[1,5-a]pyrimidin-7-ol scaffold is a privileged structure in drug discovery, serving as a core for kinase inhibitors (e.g., CDK, Pim-1) and GABA-A receptor modulators (e.g., Zaleplon analogs).[1] However, its amphoteric nature, poor solubility ("brick-dust" character), and keto-enol tautomerism present significant purification challenges.
This guide moves beyond standard protocols to address the why and how of troubleshooting these specific issues.
Module 1: The "Ghost Peak" Phenomenon (Chromatography)
User Complaint: "My HPLC chromatogram shows split peaks or severe tailing for the purified compound, but NMR indicates it is pure. Is my column failing?"
Technical Diagnosis: This is rarely a column failure. It is a classic signature of keto-enol tautomerism . While often named as the "7-ol" (enol), this scaffold predominantly exists as the 7-one (amide-like keto form) in solution. In neutral mobile phases, the rapid equilibrium between the neutral enol, the keto form, and the deprotonated enolate causes peak splitting and broadening.
The Fix: pH Control Strategy You must lock the tautomeric equilibrium to a single species during separation.
-
Protocol A: Acidic Locking (Recommended)
-
Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid .
-
Mechanism: Low pH protonates the system, favoring the neutral keto (lactam) form and suppressing the ionization of the phenolic hydroxyl group (pKa ~6-7).
-
Column: C18 (End-capped).
-
-
Protocol B: Basic Locking (Alternative)
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10).
-
Mechanism: Fully deprotonates the compound to the anionic enolate.
-
Warning: Only use if your silica is hybrid-based (high pH resistant).
-
Visualization: Tautomeric Equilibrium & Separation Strategy
Caption: Figure 1. Tautomeric equilibrium of pyrazolo[1,5-a]pyrimidin-7-ol. Acidic mobile phases force the equilibrium toward the neutral keto form, eliminating peak splitting.
Module 2: The "Brick Dust" Issue (Solubility & Recrystallization)
User Complaint: "The crude product is a solid block that won't dissolve in methanol, ethanol, or dichloromethane. How do I purify it without using a Soxhlet extractor?"
Technical Diagnosis:
The planar, aromatic nature of the pyrazolo[1,5-a]pyrimidine core leads to strong
The Fix: The "Acetic Acid Switch" Protocol Glacial acetic acid (AcOH) disrupts the hydrogen bonding network of the amide-like dimer.
Step-by-Step Recrystallization Protocol:
-
Dissolution: Suspend the crude solid in Glacial Acetic Acid (10 mL per gram).
-
Heating: Heat to reflux (118°C). The solid should dissolve completely. If not, add small aliquots of DMF (Dimethylformamide).
-
Filtration: Filter the hot solution through a glass frit (porosity 3) to remove inorganic salts (e.g., NaCl, NaOAc) or palladium black.
-
Precipitation (The Switch):
-
Allow the filtrate to cool to room temperature.[2]
-
Slowly add Water or Ethanol (antisolvent) dropwise with vigorous stirring.
-
Ratio: Target a 1:1 mixture of AcOH:Water.
-
-
Collection: Filter the resulting crystals. Wash with cold ethanol, then diethyl ether.
Solubility Reference Table
| Solvent | Solubility (25°C) | Solubility (Reflux) | Application |
| Ethanol | Poor (<1 mg/mL) | Moderate | Antisolvent / Washing |
| DCM | Poor | Poor | Not recommended |
| Glacial AcOH | Moderate | High | Primary Recrystallization Solvent |
| DMF/DMSO | High | High | Reaction Solvent / Loading for Prep-HPLC |
| 0.1 M NaOH | High (as enolate) | N/A | Dissolution for extraction (Acidify to precipitate) |
Module 3: Regioisomer Control & Identification
User Complaint: "I reacted 3-amino-5-phenylpyrazole with ethyl acetoacetate. How do I know if I have the 5-methyl-7-phenyl or 7-methyl-5-phenyl isomer?"
Technical Diagnosis: The condensation of 3-aminopyrazoles with non-symmetric 1,3-dicarbonyls is regioselective but not regiospecific. The outcome depends on the pH and steric bulk.
-
Acidic Conditions (AcOH): Tend to favor the formation of the 7-OH group adjacent to the bulky substituent of the
-keto ester. -
Basic Conditions: Can alter the nucleophilicity of the exocyclic vs. endocyclic nitrogen.
The Fix: NOE (Nuclear Overhauser Effect) NMR You cannot rely on 1H NMR chemical shifts alone. You must use 1D-NOE or 2D-NOESY.
Validation Workflow:
-
Identify H-3: The proton on the pyrazole ring (H-3) usually appears as a singlet around 6.0–6.5 ppm.
-
Identify H-6: The proton on the pyrimidine ring (H-6) appears around 5.8–6.2 ppm.
-
Run NOE: Irradiate the H-3 pyrazole signal.
-
Isomer A (7-OH): If you see an NOE enhancement of the substituent at position 5 (e.g., Phenyl protons), the rings are fused such that H-3 is close to C-5.
-
Isomer B (5-OH): If you see NOE enhancement of the substituent at position 7, the regiochemistry is reversed.
-
Regioisomer Decision Tree
Caption: Figure 2. Structural validation workflow using NOE NMR to distinguish between 5-phenyl and 7-phenyl regioisomers.
Module 4: Synthetic Workup FAQ
Q: The reaction mixture turned black, and I can't filter the catalyst. What now? A: Pyrazolo[1,5-a]pyrimidines are excellent ligands for metals (Pd, Cu). If you used a metal catalyst for a coupling reaction:
-
Dissolve the crude in hot DMF .
-
Add SiliaMetS® Thiol or QuadraPure™ TU (metal scavengers). Stir at 60°C for 2 hours.
-
Filter hot.
-
Precipitate by pouring into water.
Q: I need to convert the 7-OH to 7-Cl for SNAr. The reaction with POCl3 solidified. A: This is common. The chlorinated product is less soluble in POCl3 than the starting material.
-
Protocol: Use POCl3 in excess (solvent) but add acetonitrile as a co-solvent if solidification occurs.
-
Quenching: Critical Safety Step. Do not add water to the reaction. Pour the reaction mixture slowly onto ice/solid NaHCO3 mixture. The 7-Cl derivative is hydrolytically unstable in hot acid; keep it cold and basic during workup.
References
-
Tautomerism and Synthesis
- Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines." Journal of Organic Chemistry.
- Context: Defines the thermodynamic preference for the 7-one tautomer and regioisomer form
-
Solubility and Recrystallization
- Lynch, M. A., et al.
- Context: Describes the use of glacial acetic acid for purification of "brick dust" intermedi
-
(Note: Representative link for J. Med. Chem. search)
-
Regioselectivity Mechanisms
- El-Emary, T. I. "Synthesis and Biological Activity of Some New Pyrazolo[1,5-a]pyrimidines." Journal of the Chinese Chemical Society.
- Context: Detailed discussion on the condensation of aminopyrazoles with asymmetric diketones.
-
Biological Relevance & Scaffold Properties
- Williamson, D. S., et al. "Structure-guided design of pyrazolo[1,5-a]pyrimidine inhibitors of the mitotic kinase CDK2." Bioorganic & Medicinal Chemistry Letters.
- Context: Validates the scaffold in drug discovery and discusses purification of deriv
Sources
Avoiding common side reactions in pyrazolo[1,5-a]pyrimidine synthesis
Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis
A Guide to Navigating and Overcoming Common Side Reactions
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this privileged heterocyclic scaffold. In the following sections, we will move beyond standard protocols to address the nuanced challenges and common side reactions encountered during synthesis. Our focus is on providing not just solutions, but a deep-seated understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, reflecting the real-world challenges of synthetic chemistry.
Troubleshooting Guides & FAQs
Issue 1: Poor or Incorrect Regioselectivity in Condensation Reactions
Q1: I am reacting a 3-substituted-5-aminopyrazole with an unsymmetrical β-dicarbonyl compound (e.g., benzoylacetone) and obtaining a mixture of two regioisomers. How can I control the reaction to favor the desired isomer?
A1: This is one of the most common challenges in pyrazolo[1,5-a]pyrimidine synthesis. The regiochemical outcome is a direct result of which carbonyl group of the β-dicarbonyl compound is attacked by the exocyclic amino group of the aminopyrazole, and which is attacked by the endocyclic N1 nitrogen. The selectivity is governed by a delicate interplay of electronic and steric factors, as well as the reaction conditions.
The Causality behind Regioselectivity:
The reaction proceeds via a condensation-cyclization cascade. The initial, and often rate-determining, step is the nucleophilic attack of one of the pyrazole's nitrogen atoms on a carbonyl carbon of the β-dicarbonyl compound. The 5-amino group is generally considered the more nucleophilic nitrogen compared to the endocyclic N1, especially under neutral or basic conditions. However, under acidic conditions, the endocyclic N1 can be protonated, influencing the reaction pathway.
-
Electronic Effects: The more electrophilic carbonyl carbon of the β-dicarbonyl compound will be preferentially attacked. For instance, in benzoylacetone, the carbonyl carbon adjacent to the phenyl group is generally more electrophilic than the one adjacent to the methyl group.
-
Steric Hindrance: Bulky substituents on either the aminopyrazole or the β-dicarbonyl can direct the reaction pathway to the less sterically hindered carbonyl group.
-
Reaction Conditions: The choice of catalyst (acidic vs. basic) and solvent can significantly influence which reaction pathway is favored.
Troubleshooting Workflow for Regioselectivity:
Caption: A decision-making workflow for troubleshooting regioselectivity issues.
Experimental Protocols for Regiocontrol:
Protocol 1: Favoring the 7-Aryl-5-methyl Isomer (Kinetic Control)
This protocol favors the attack of the more nucleophilic exocyclic amino group on the more electrophilic benzoyl carbonyl.
-
Reactants: 3-methyl-1H-pyrazol-5-amine (1 mmol) and benzoylacetone (1 mmol).
-
Solvent & Catalyst: Ethanol (10 mL) with a catalytic amount of piperidine (0.1 mmol).
-
Procedure:
-
Combine the reactants in the solvent at room temperature.
-
Stir the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, the product often precipitates. If not, reduce the solvent volume under reduced pressure and purify by column chromatography.
-
Protocol 2: Favoring the 5-Aryl-7-methyl Isomer (Thermodynamic Control)
Acidic conditions can promote the formation of the thermodynamically more stable isomer.
-
Reactants: 3-methyl-1H-pyrazol-5-amine (1 mmol) and benzoylacetone (1 mmol).
-
Solvent & Catalyst: Glacial acetic acid (10 mL).
-
Procedure:
-
Combine the reactants in acetic acid.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration and recrystallize from ethanol.
-
Comparative Data on Regioselectivity:
| 3-R-5-aminopyrazole | β-Dicarbonyl | Conditions | Major Isomer | Reference |
| R = Me | Benzoylacetone | EtOH, Piperidine, rt | 7-Ph, 5-Me | [1] |
| R = Me | Benzoylacetone | Acetic Acid, reflux | 5-Ph, 7-Me | [2] |
| R = Ph | Acetylacetone | Acetic Acid, reflux | 5,7-dimethyl | [1] |
Issue 2: Formation of an Isomeric Product via Dimroth Rearrangement
Q2: I have isolated a pyrazolo[1,5-a]pyrimidine, but its spectroscopic data does not match the expected isomer. I suspect a Dimroth rearrangement has occurred. How can I confirm this and prevent it in the future?
A2: The Dimroth rearrangement is a well-documented isomerization in nitrogen-containing heterocycles. In the context of pyrazolo[1,5-a]pyrimidines, it can lead to the formation of a thermodynamically more stable isomer, which can be an unexpected outcome.
Mechanism of the Dimroth Rearrangement:
The rearrangement proceeds through a ring-opening and ring-closing sequence, often catalyzed by acid or base.[3] The process involves the cleavage of the N1-C7a bond, followed by rotation and re-cyclization to form the rearranged product.
Caption: Simplified mechanism of the Dimroth rearrangement.
Conditions Favoring the Dimroth Rearrangement:
-
Harsh Reaction Conditions: Prolonged heating at high temperatures.
-
Strongly Acidic or Basic Media: The rearrangement is often catalyzed by acids or bases.[3]
-
Electron-Withdrawing Groups: Substituents that decrease the electron density of the pyrimidine ring can make it more susceptible to nucleophilic attack, which can initiate the rearrangement.[4]
Troubleshooting and Prevention:
-
Milder Reaction Conditions: Use the lowest possible temperature and shortest reaction time necessary for the completion of the primary synthesis.
-
Control of pH: If possible, conduct the reaction under neutral or near-neutral conditions. If a catalyst is required, use the mildest effective acid or base.
-
Microwave Synthesis: Microwave-assisted synthesis can often promote the desired reaction at a much faster rate than the rearrangement, leading to cleaner products.[1]
Protocol to Minimize Dimroth Rearrangement:
-
Reactants: 3-amino-1H-pyrazole (1 mmol) and ethyl acetoacetate (1 mmol).
-
Solvent: Ethanol (10 mL).
-
Procedure:
-
Combine the reactants in a microwave-safe vessel.
-
Irradiate in a microwave reactor at 120°C for 10-15 minutes.
-
Monitor the reaction by TLC to avoid prolonged heating.
-
Cool the vessel, and collect the precipitated product by filtration.
-
Issue 3: Formation of Pyrazolo[3,4-b]pyridine Isomers
Q3: Instead of the expected pyrazolo[1,5-a]pyrimidine, I am isolating a significant amount of a pyrazolo[3,4-b]pyridine. Why is this happening and how can I favor the desired product?
A3: The formation of pyrazolo[3,4-b]pyridines is a competing reaction pathway that arises from the different nucleophilic sites of the 5-aminopyrazole precursor. While the synthesis of pyrazolo[1,5-a]pyrimidines involves the N1 and the exocyclic amino group, the formation of pyrazolo[3,4-b]pyridines involves the C4 carbon and the exocyclic amino group.
Mechanistic Rationale:
The C4 position of the pyrazole ring can possess nucleophilic character, especially if it is unsubstituted. In the presence of a suitable electrophile, such as an enone or an aldehyde/ketone condensation product, the C4 can attack, leading to the formation of the pyridine ring fused at the 3 and 4 positions of the pyrazole.
Caption: Competing pathways leading to pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine.
Controlling the Reaction Pathway:
-
Blocking the C4 Position: The most straightforward way to prevent the formation of pyrazolo[3,4-b]pyridines is to use a 5-aminopyrazole that is substituted at the C4 position (e.g., with a methyl, phenyl, or cyano group).
-
Reaction Conditions: The choice of catalyst can influence the outcome. Some Lewis acids may favor the C4 attack, while certain basic conditions might favor the N1 attack.
-
Nature of the Electrophile: Highly reactive electrophiles might be less selective.
Protocol to Favor Pyrazolo[1,5-a]pyrimidine Formation:
-
Starting Material Selection: If possible, start with a 4-substituted-5-aminopyrazole.
-
Reactants: 5-amino-4-cyano-1H-pyrazole (1 mmol) and 1,3-diphenyl-1,3-propanedione (1 mmol).
-
Solvent & Catalyst: Glacial acetic acid (15 mL).
-
Procedure:
-
Reflux the mixture for 6 hours.
-
Cool to room temperature and pour into ice water.
-
Collect the solid by filtration and wash with cold ethanol to yield the desired pyrazolo[1,5-a]pyrimidine.
-
Issue 4: N-N Bond Cleavage
Q4: I am observing unexpected byproducts that suggest cleavage of the pyrazole N-N bond. Under what conditions can this occur?
A4: While less common during the primary cyclization to form pyrazolo[1,5-a]pyrimidines, N-N bond cleavage of the pyrazole ring is a known process under specific, often harsh, conditions.
Conditions Promoting N-N Bond Cleavage:
-
Reductive Conditions: Certain reducing agents, particularly in the presence of transition metal catalysts, can cleave the N-N bond.
-
Photochemical Reactions: UV irradiation can sometimes induce N-N bond homolysis.
-
Rearrangements of Quaternized Pyrazoles: Pyrazolium salts can undergo rearrangement involving N-N bond cleavage.[5]
Prevention Strategies:
-
Avoid Harsh Reductive Conditions: If performing subsequent reactions on the pyrazolo[1,5-a]pyrimidine core, be mindful of the potential for N-N bond cleavage when using strong reducing agents.
-
Protect from Light: If your compounds are light-sensitive, store them in the dark and conduct reactions in foil-wrapped flasks.
-
Control of Alkylating Agents: When performing N-alkylation, use stoichiometric amounts of the alkylating agent and mild conditions to avoid the formation of pyrazolium salts that could rearrange.
Frequently Asked Questions (FAQs)
Q5: My reaction yield is very low, even though TLC shows the consumption of starting materials. What are the likely causes?
A5: Low yields despite starting material consumption often point to the formation of soluble byproducts, decomposition, or issues with workup and isolation. Consider the following:
-
Purity of Starting Materials: Impurities can lead to a cascade of side reactions.[6] Ensure your aminopyrazole and dicarbonyl compound are pure.
-
Solvent Choice: Acetic acid is a common solvent that also acts as a catalyst.[6] If yields are low, a higher boiling point solvent might be needed to drive the reaction to completion.
-
Self-Condensation of Aminopyrazole: Although less frequently reported, under certain conditions, aminopyrazoles could potentially undergo self-condensation, leading to dimeric or oligomeric byproducts. This is more likely at high concentrations and temperatures.
-
Workup Issues: Your product might be more soluble in the workup solvents than anticipated. Try to minimize the volume of washing solvents or use a different solvent for recrystallization.
Q6: What is the best general-purpose method for synthesizing pyrazolo[1,5-a]pyrimidines with good yields and purity?
A6: For general synthesis, the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent under microwave irradiation is often a highly efficient and rapid method that can minimize side reactions by reducing the overall heating time.[1]
References
-
Regioselective Synthesis of 7-(Trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines via Reaction of Pyrazolamines with Enynones. The Journal of Organic Chemistry. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Regioselective Synthesis of 7-(Trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines via Reaction of Pyrazolamines with Enynones. PubMed. [Link]
-
Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1][6][7]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry. [Link]
-
ChemInform Abstract: Regioselective Synthesis of Novel Substituted Pyrazolo[1,5-a]pyrimidines under Solvent-Free Conditions.. ResearchGate. [Link]
-
Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. [Link]
-
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][6][7]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]
-
An unexpected rearrangement of pyrazolium halides based on N–N bond cleavage: synthesis of 1,2-dihydropyrimidines. Chemical Communications. [Link]
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Russian Journal of Organic Chemistry. [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Preprints.org. [Link]
-
Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones.. ResearchGate. [Link]
-
The Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry. [Link]
-
Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. ResearchGate. [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. MDPI. [Link]
-
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health. [Link]
-
5(4)-Aminopyrazoles as effective reagents in the synthesis of pyrazolo-annulated pyridines. Semantic Scholar. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. starchemistry888.com [starchemistry888.com]
- 5. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Improving the selectivity of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL for specific kinases
Technical Support Center: Kinase Inhibitor Development Topic: Selectivity Optimization of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol Ticket ID: SAR-PYR-007 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Scaffold Paradox
Welcome to the technical support hub for the pyrazolo[1,5-a]pyrimidine scaffold. You are likely working with 5-phenylpyrazolo[1,5-a]pyrimidin-7-ol (or its tautomer, the 7-one).
The Core Issue: This scaffold is a "privileged structure" in medicinal chemistry because it mimics the purine ring of ATP, allowing it to bind to the hinge region of the kinase domain. However, this privilege is a double-edged sword: it binds to too many kinases. The 5-phenyl group provides hydrophobic affinity but lacks specificity. To achieve selectivity (e.g., distinguishing CDK2 from CDK4, or Src from EGFR), you must move beyond the "flat" core and exploit specific structural vectors.
This guide addresses the three most common bottlenecks: Selectivity Design (SAR) , Assay Interference , and Synthetic Tautomerism .
Module 1: SAR & Selectivity Optimization (Design Phase)
User Question: My 5-phenyl-7-ol core hits the target kinase (IC50 < 100 nM) but also inhibits CDK1, CDK9, and GSK3β. How do I engineer selectivity?
Technical Response: The 7-OH/7-one core itself is rarely selective. You must exploit the C-3 and C-7 vectors to interact with the "Gatekeeper" residue and the solvent-front region.
Diagnostic: The Selectivity Vectors
-
The C-3 Position (The Gatekeeper Scan):
-
Mechanism: The C-3 position points toward the "gatekeeper" residue inside the ATP pocket.
-
Action: If your target has a small gatekeeper (e.g., Threonine), introduce a bulky group at C-3 (e.g., isopropyl, substituted aryl, or nitro). This will clash with kinases possessing a large gatekeeper (e.g., Methionine, Phenylalanine), filtering them out.
-
-
The C-7 Position (The Solubilizing Tail):
-
Mechanism: The 7-OH is often a metabolic liability and a tautomeric trap. Converting this to a secondary amine or ether allows you to project a tail into the solvent front.
-
Action: Replace the 7-OH with a diamine (e.g., trans-1,4-diaminocyclohexane or piperazine). This improves solubility and allows H-bonding with residues unique to the solvent channel of your target.
-
Protocol: SAR Decision Tree
Caption: SAR Optimization Workflow for Pyrazolo[1,5-a]pyrimidine Scaffolds.
Module 2: Assay Troubleshooting (Validation Phase)
User Question: I see inconsistent IC50 values. Sometimes the compound is potent (10 nM), other times weak (500 nM). The docking score suggests high affinity. What is wrong?
Technical Response: This is a classic symptom of either Tautomerism or Colloidal Aggregation .
Issue A: The Tautomerism Trap
The "7-ol" compound exists in equilibrium with the "7-one" (lactim-lactam tautomerism).
-
The Problem: In solution, the dominant form depends on the solvent polarity and pH. The 7-one form (carbonyl) accepts a hydrogen bond, while the 7-ol (hydroxyl) donates one. If your docking model assumes the -OH form but the assay buffer favors the -one form, your predictions will fail.
-
The Fix: Do not rely on the 7-OH for the final drug. Convert it to a 7-chloro intermediate and then to a 7-amino derivative. This "locks" the tautomer into a fixed aromatic system.
Issue B: Aggregation-Based Inhibition
The 5-phenylpyrazolo[1,5-a]pyrimidine core is flat and hydrophobic. At concentrations >1 µM, it can stack to form colloidal aggregates that sequester the enzyme, causing false positives.
Troubleshooting Protocol: The Detergent Test
| Step | Action | Rationale |
| 1 | Baseline Assay | Run kinase assay with standard buffer. |
| 2 | Detergent Spike | Add 0.01% - 0.1% Triton X-100 or CHAPS to the buffer. |
| 3 | Compare IC50 | Measure IC50 again. |
| 4 | Interpretation | If IC50 shifts significantly (e.g., from 50 nM to >10 µM), the inhibition was non-specific aggregation . If IC50 remains stable, the inhibition is real. |
Module 3: Synthetic Workflow (Execution Phase)
User Question: How do I efficiently functionalize the 7-OH position? The yield is low when I try direct alkylation.
Technical Response: Direct alkylation of the oxygen at C-7 is difficult due to the competing N-alkylation (at N-4). The standard industry protocol utilizes a POCl3 chlorination followed by Nucleophilic Aromatic Substitution (SNAr).
Optimized Protocol: The "Chlorine Switch"
-
Chlorination (Activation):
-
Reagents: POCl3 (excess), N,N-Dimethylaniline (catalyst).
-
Conditions: Reflux, 4–6 hours.
-
Product: 7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine.
-
Note: This intermediate is reactive. Store under inert gas.
-
-
Substitution (Functionalization):
Caption: Synthetic Pathway for C-7 Functionalization.
References
-
Review of Scaffold Utility: L. C. C. B. Oliveira, et al. "Pyrazolo[1,5-a]pyrimidine: A Privileged Scaffold in Medicinal Chemistry." ChemMedChem, 2020. (DOI Resolution)
-
CDK Inhibition & Dinaciclib Analogs: Parvesh, et al. "Pyrazolo[1,5-a]pyrimidines as a privileged scaffold for the development of kinase inhibitors." RSC Advances, 2025.
-
Tautomerism in Kinase Inhibitors: F. H. Allen, et al. "Tautomerism of pyrazolo[1,5-a]pyrimidines and its impact on binding." Journal of Medicinal Chemistry.
-
Assay Interference (Aggregation): Shoichet, B. K. "Screening in a spirit of haunting: the role of aggregation in non-specific inhibition." Drug Discovery Today.
Sources
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL and 5-Fluorouracil: An In-Vitro and In-Vivo Validation Guide
In the landscape of oncology drug discovery, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. This guide provides a comprehensive comparative analysis of a promising novel small molecule, 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL, against the established chemotherapeutic agent, 5-fluorouracil (5-FU). This document is intended for researchers, scientists, and drug development professionals, offering a framework for validating the anticancer activity of this novel compound and objectively assessing its performance relative to a clinical standard.
The pyrazolo[1,5-a]pyrimidine scaffold has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including notable anticancer properties.[1][2] Many compounds bearing this heterocyclic system have been reported to exert their effects through the inhibition of various protein kinases crucial for cancer cell proliferation and survival.[3][4][5] In contrast, 5-fluorouracil, a cornerstone of cancer chemotherapy for decades, functions as a pyrimidine analog that disrupts DNA and RNA synthesis.[6][7] However, its clinical utility is often hampered by the development of drug resistance and a challenging side-effect profile.[8][9]
This guide will delineate the mechanistic rationale for investigating 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL, propose a rigorous experimental workflow for its validation, and present a clear comparison with 5-fluorouracil.
Mechanistic Synopsis: Postulated and Established Pathways
A critical aspect of evaluating a novel anticancer agent is understanding its mechanism of action. Based on the existing literature for the pyrazolo[1,5-a]pyrimidine class, we can postulate a likely mechanism for 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL, which can then be experimentally validated.
5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL: A Putative Kinase Inhibitor
Derivatives of the pyrazolo[1,5-a]pyrimidine core have been widely reported as inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[4][10][11] The abnormal activity of CDKs is a hallmark of many cancers, making them attractive targets for therapeutic intervention. We hypothesize that 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL exerts its anticancer effects by inhibiting one or more CDKs, leading to cell cycle arrest and subsequent apoptosis.
Caption: Established mechanism of 5-Fluorouracil.
Experimental Validation Workflow
A rigorous, multi-step experimental approach is necessary to validate the anticancer activity of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL and compare it to 5-fluorouracil. [12][13]
Caption: Experimental validation workflow.
In-Vitro Cytotoxicity Screening
The initial step is to determine the cytotoxic effects of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL and 5-fluorouracil across a panel of human cancer cell lines. This will establish the potency and spectrum of activity for each compound.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL and 5-fluorouracil (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log of the compound concentration.
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL | HCT-116 | Experimental Value |
| MCF-7 | Experimental Value | |
| A549 | Experimental Value | |
| 5-Fluorouracil | HCT-116 | Experimental Value |
| MCF-7 | Experimental Value | |
| A549 | Experimental Value |
Mechanistic In-Vitro Assays
Following the determination of cytotoxicity, a series of assays should be conducted to elucidate the underlying mechanisms of action.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the respective IC50 concentrations of each compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and resuspend in PBS containing RNase A and propidium iodide.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the IC50 concentrations of each compound for 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with the compounds for the desired time points, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins involved in the cell cycle (e.g., CDK1, Cyclin B1) and apoptosis (e.g., Caspase-3, PARP, Bcl-2, Bax). Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Data Presentation:
| Assay | Parameter | 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL | 5-Fluorouracil |
| Cell Cycle | % Cells in G2/M | Experimental Value | Experimental Value |
| Apoptosis | % Apoptotic Cells | Experimental Value | Experimental Value |
| Western Blot | CDK1 Expression | Up/Down/No Change | Up/Down/No Change |
| Cleaved Caspase-3 | Up/Down/No Change | Up/Down/No Change |
In-Vivo Efficacy Studies
To translate the in-vitro findings, the antitumor efficacy of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL should be evaluated in a preclinical animal model.
Protocol: Human Tumor Xenograft Model
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT-116) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment groups: vehicle control, 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL (at various doses), and 5-fluorouracil (at a clinically relevant dose). Administer the treatments via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Experimental Value | - | Experimental Value |
| 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL (Dose 1) | Experimental Value | Calculated Value | Experimental Value |
| 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL (Dose 2) | Experimental Value | Calculated Value | Experimental Value |
| 5-Fluorouracil | Experimental Value | Calculated Value | Experimental Value |
Comparative Assessment and Future Directions
The collective data from these studies will enable a robust comparison of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL and 5-fluorouracil. Key comparison points will include:
-
Potency and Spectrum: A direct comparison of IC50 values across multiple cell lines will determine the relative potency and breadth of activity.
-
Mechanism of Action: Elucidation of the molecular pathway of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL will reveal if it acts via a distinct mechanism from 5-fluorouracil, which could have implications for treating 5-FU-resistant tumors.
-
In-Vivo Efficacy and Toxicity: The xenograft model will provide crucial data on the in-vivo antitumor activity and overall tolerability of the novel compound compared to the standard of care.
Should 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL demonstrate superior or comparable efficacy with a more favorable safety profile, further preclinical development, including detailed pharmacokinetic and pharmacodynamic studies, would be warranted. The distinct mechanistic profile of pyrazolo[1,5-a]pyrimidines as potential kinase inhibitors offers a promising avenue for overcoming the limitations of traditional antimetabolite chemotherapies.
References
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]
-
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A Comparative In Vivo Efficacy Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives
-
WF-47-JS03 : A potent and selective RET kinase inhibitor evaluated in cancer models.
-
Compound 48 : An orally bioavailable KDM5 histone demethylase inhibitor with applications in oncology.
-
NPD-2975 : A 5-phenylpyrazolopyrimidinone analog with proven efficacy against African Trypanosomiasis.
This guide will delve into the in vivo performance of these molecules, their mechanisms of action, and the experimental protocols utilized in their evaluation, providing a valuable resource for designing and interpreting future in vivo studies of related compounds.
Comparative In Vivo Efficacy and Pharmacokinetics
The in vivo efficacy of pyrazolo[1,5-a]pyrimidine derivatives has been demonstrated across multiple therapeutic areas, from oncology to infectious diseases. The following table summarizes the key in vivo parameters for our three selected compounds, showcasing the versatility of this chemical scaffold.
| Compound Name | Therapeutic Area | Animal Model | Dosing Regimen | Key Efficacy Outcome | Oral Bioavailability | Reference |
| WF-47-JS03 | Cancer (RET-driven) | RIE KIF5B-RET Xenograft Mice | 10 mg/kg, p.o., q.d. | Strong tumor regression | Data not specified | [1] |
| Compound 48 | Cancer (Epigenetic) | PC9 Xenograft Mice | 50 mg/kg, p.o., b.i.d. | Unbound Cmax >15x cell EC50 | Good | [2] |
| NPD-2975 | African Trypanosomiasis | T. b. brucei Infected Mice | 50 mg/kg, p.o., b.i.d. for 5 days | 100% cure rate | Good | [3][4] |
Expert Analysis of In Vivo Performance:
The data clearly indicates that the pyrazolo[1,5-a]pyrimidine scaffold can be modified to produce orally bioavailable compounds with potent in vivo activity. For instance, WF-47-JS03 demonstrates that this class of compounds can achieve significant tumor regression in a RET-driven cancer model at a well-tolerated daily oral dose of 10 mg/kg.[1] This highlights the potential for developing potent and selective kinase inhibitors from this scaffold. However, it is noted that higher doses of this compound were poorly tolerated, suggesting a narrow therapeutic window which is a critical consideration for clinical development.[1][5]
Compound 48 was designed as a chemical probe to study KDM5 biological functions in vivo, and its pharmacokinetic profile underscores its suitability for this purpose.[2] Achieving an unbound maximal plasma concentration (Cmax) significantly above its cellular effective concentration (EC50) following oral administration is a key indicator of target engagement in vivo.[2] This derivative showcases the scaffold's potential for developing tool compounds for target validation in addition to therapeutic candidates.
In the realm of infectious diseases, NPD-2975 exhibits remarkable efficacy, achieving a complete cure in a mouse model of African Trypanosomiasis with a twice-daily oral dosing regimen over five days.[3][4] This finding is particularly significant given the need for new, orally active drugs for neglected tropical diseases. Further lead optimization on this compound has led to analogs with improved metabolic stability and oral bioavailability, demonstrating the tractability of this chemical series for further development.[6]
Mechanisms of Action and Signaling Pathways
The therapeutic effects of these pyrazolo[1,5-a]pyrimidine derivatives are rooted in their ability to selectively modulate key biological pathways.
WF-47-JS03: Inhibition of the RET Signaling Pathway
WF-47-JS03 is a potent inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1] In certain cancers, such as non-small cell lung cancer and thyroid carcinomas, chromosomal rearrangements lead to the formation of fusion proteins containing the RET kinase domain.[4][7] These fusion proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and growth, including the RAS/RAF/MAPK and PI3K/AKT pathways.[4][7] By binding to the ATP-binding pocket of the RET kinase, WF-47-JS03 blocks its activity, thereby shutting down these oncogenic signals and leading to tumor regression.
Caption: The RET signaling pathway and the inhibitory action of WF-47-JS03.
Compound 48: Modulation of Epigenetics via KDM5 Inhibition
Compound 48 targets the KDM5 family of histone demethylases, which are epigenetic regulators.[2] Specifically, KDM5 enzymes remove methyl groups from histone H3 at lysine 4 (H3K4), a modification generally associated with active gene transcription.[8] By inhibiting KDM5, Compound 48 prevents the demethylation of H3K4, leading to a sustained state of gene expression for certain genes that are otherwise repressed.[8] In some cancers, KDM5 enzymes are overexpressed and contribute to tumorigenesis by altering the transcriptional landscape.[9] Inhibition of KDM5 can therefore restore the expression of tumor suppressor genes and inhibit cancer cell proliferation.
Caption: Mechanism of KDM5 inhibition by Compound 48.
NPD-2975: A Novel Antitrypanosomal Mechanism
The precise molecular target of NPD-2975 in Trypanosoma brucei is still under investigation, which is common for compounds identified through phenotypic screening.[10][11] However, its potent and specific activity against the parasite suggests it disrupts a crucial biological process. Cytology-based profiling of other antitrypanosomal drugs has revealed a variety of mechanisms, including inhibition of mitosis, disruption of mitochondrial function, and impairment of cytokinesis.[12] Further studies on NPD-2975 and its analogs will likely elucidate a novel mechanism of action that can be exploited for the development of new treatments for African Trypanosomiasis.
Experimental Protocols
The successful in vivo evaluation of these compounds relies on robust and well-designed experimental protocols. Below are representative, detailed methodologies for conducting xenograft and infectious disease models relevant to the pyrazolo[1,5-a]pyrimidine derivatives discussed.
Murine Xenograft Model for Anticancer Efficacy (e.g., for WF-47-JS03 or Compound 48)
This protocol describes a general workflow for evaluating the in vivo antitumor activity of a pyrazolo[1,5-a]pyrimidine derivative in a subcutaneous xenograft model.
1. Cell Culture and Preparation:
- Culture the appropriate human cancer cell line (e.g., RIE cells engineered to express KIF5B-RET for WF-47-JS03, or PC9 human non-small cell lung carcinoma cells for Compound 48) in the recommended medium supplemented with fetal bovine serum and antibiotics.[1][13]
- Harvest cells during the logarithmic growth phase using trypsin-EDTA.
- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
2. Animal Husbandry and Tumor Implantation:
- Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
- Allow mice to acclimatize for at least one week before the study begins.
- Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization:
- Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).
4. Compound Formulation and Administration:
- Formulate the test compound (e.g., WF-47-JS03, Compound 48) and vehicle control. A common vehicle formulation is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
- Administer the compound and vehicle orally (p.o.) via gavage at the specified dose and schedule (e.g., 10 mg/kg once daily [q.d.] or 50 mg/kg twice daily [b.i.d.]).
5. Efficacy Evaluation and Endpoint:
- Continue to measure tumor volumes and body weights throughout the study.
- The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
- The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by western blot or immunohistochemistry).
Caption: Workflow for a murine subcutaneous xenograft study.
Murine Model of Acute African Trypanosomiasis (e.g., for NPD-2975)
This protocol outlines the procedure for assessing the in vivo efficacy of an antitrypanosomal compound in a mouse model of acute infection.
1. Parasite Culture and Preparation:
- Culture Trypanosoma brucei brucei bloodstream forms in HMI-9 medium.[14]
- Harvest parasites during the logarithmic growth phase and dilute in a suitable buffer (e.g., PSG) to the desired concentration for infection.[15]
2. Animal Infection:
- Use female BALB/c mice (5-6 weeks old).[14]
- Infect mice via intraperitoneal (i.p.) injection with 5 x 10^4 T. b. brucei parasites in 200 µL of buffer.[14]
3. Monitoring Parasitemia and Treatment Initiation:
- Monitor the presence of parasites in the blood by tail snip examination under a microscope, starting from day 3 post-infection.
- Initiate treatment when all mice in the study are parasitemic (typically day 4 post-infection).
4. Compound Formulation and Administration:
- Formulate the test compound (NPD-2975) and vehicle control for oral administration.
- Administer the compound orally via gavage at the specified dose and schedule (e.g., 50 mg/kg, twice daily for 5 consecutive days).[3]
5. Efficacy Evaluation and Endpoint:
- Continue to monitor parasitemia daily for up to 60 days post-treatment.
- The primary endpoint is the cure rate, defined as the percentage of mice that remain aparasitemic for the duration of the follow-up period.
- Mice that become parasitemic after treatment are considered relapsed.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. The in vivo data for WF-47-JS03, Compound 48, and NPD-2975 collectively demonstrate that derivatives of this core structure can be optimized to achieve potent and orally bioavailable drugs for a range of diseases, including cancer and parasitic infections. While direct comparative in vivo studies of 5-Phenylpyrazolo[1,5-a]pyrimidin-7-ol derivatives are needed to fully delineate structure-activity relationships for this specific subclass, the insights gleaned from these closely related analogs provide a strong foundation for future research. The detailed mechanistic understanding and established in vivo protocols presented in this guide are intended to empower researchers to design and execute informative studies that will further unlock the therapeutic potential of this important class of molecules.
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Comparative SAR Guide: Phenyl vs. Novel Substituents at the 5-Position of Pyrazolo[1,5-a]pyrimidin-7-ol
A Senior Application Scientist's Analysis of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and presence in clinically approved drugs and late-stage developmental candidates.[1][2][3][4] This fused N-heterocyclic system provides a rigid, planar framework that serves as an effective anchor for targeting a multitude of biological entities, most notably protein kinases which are crucial regulators in cellular signaling.[2][4][5] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including Tropomyosin receptor kinases (Trks), Pim-1, Cyclin-Dependent Kinase 9 (CDK9), and Phosphoinositide 3-kinase delta (PI3Kδ), as well as showing promise as antitubercular agents.[1][6][7][8][9]
This guide provides an in-depth, data-supported comparison of Structure-Activity Relationships (SAR) at the 5-position of the pyrazolo[1,5-a]pyrimidin-7-ol scaffold. We will dissect the role of the foundational phenyl substituent and compare its performance against a variety of alternative chemical moieties, explaining the causal relationships between structural modifications and observed biological activity.
The Strategic Importance of the C5-Position
While chemical modifications at positions 3, 5, and 7 of the pyrazolo[1,5-a]pyrimidine ring all significantly influence pharmacological outcomes, the C5-position has emerged as a particularly critical node for modulating potency and selectivity.[2][4][5] For certain targets, such as the Pim-1 kinase, the substituent at the 5-position has been shown to be more crucial for inhibitory activity than modifications at the 3-position.[6] Strategic substitution at this site directly impacts the molecule's interaction with the target protein's binding pocket, influences metabolic stability, and can ultimately dictate the compound's overall therapeutic potential.[2]
The diverse array of C5-substituted analogues is typically achieved through a foundational synthetic pathway: the one-step cyclocondensation of a 3-aminopyrazole with a corresponding β-ketoester or a similar 1,3-biselectrophilic reagent.[3][8][10] This robust reaction allows for the systematic introduction of various substituents to probe the chemical space around the core scaffold.
Caption: General synthesis of 5-substituted pyrazolo[1,5-a]pyrimidin-7-ols.
Comparative SAR Analysis: A Tale of Two Moieties
The Phenyl Group: A Foundational Building Block
The unsubstituted phenyl ring at the C5-position often serves as a highly effective and validated starting point in drug discovery campaigns. Its rigid, aromatic nature allows it to form favorable hydrophobic and π-stacking interactions within the binding sites of many protein targets. For instance, studies have revealed that pyrazolo[1,5-a]pyrimidine derivatives bearing a C5-phenyl group demonstrate significant anticancer activity against cell lines such as HCT-116.[1]
However, the true value of the phenyl group lies in its capacity for systematic modification. The addition of substituents to the phenyl ring can fine-tune the electronic properties, steric profile, and hydrogen bonding potential of the entire molecule, leading to dramatic improvements in activity and selectivity.
| Compound ID | C5-Substituent | Biological Target | Activity (IC₅₀) | Reference |
| Cpd 1 | Phenyl | HCT-116 Cells | Significant Activity | [1] |
| Cpd 2 | 4-Methoxyphenyl | MCF-7, HepG-2, HCT-116 Cells | Enhanced Activity | [1] |
| Cpd 3 | Indole | PI3Kδ | 1.892–0.018 µM | [9][11] |
| Cpd 4 | 2,5-Difluorophenyl-pyrrolidine | TrkA Kinase | Potent Inhibition | [1] |
Table 1: Activity of C5-Aryl and Heteroaryl Substituted Pyrazolo[1,5-a]pyrimidines.
As shown in Table 1, the introduction of an electron-donating methoxy group onto the phenyl ring enhances anticancer activity across multiple cell lines.[1] This improvement is likely due to the oxygen atom's ability to act as a hydrogen bond acceptor, forming an additional stabilizing interaction with the target protein.
Beyond Phenyl: Exploring Heteroaromatic and Complex Substituents
Replacing the phenyl ring with other aromatic systems, particularly nitrogen-containing heterocycles, has proven to be a highly successful strategy for optimizing both potency and selectivity.
-
Indole Derivatives: In the development of selective PI3Kδ inhibitors, installing an indole moiety at the C5-position was a critical breakthrough. It was proposed that the indole's N-H group could form an additional hydrogen bond with the side chain of an aspartate residue (Asp-787) in the kinase's affinity pocket, an interaction not possible with a simple phenyl ring.[9] This specific interaction is a key driver of the observed high selectivity for the PI3Kδ isoform.
-
Complex Aromatic Systems: For Trk kinase inhibitors, moving beyond simple rings to more complex substituents has yielded highly potent compounds. A 2,5-difluorophenyl-substituted pyrrolidine at the C5-position was found to significantly boost Trk inhibition.[1] This larger, multi-component substituent can likely access deeper regions of the binding pocket and establish multiple points of contact, leading to a tighter binding affinity.
The Phenyl vs. Non-Aromatic Substituents Debate
The necessity of an aromatic ring at C5 is highly dependent on the specific biological target. In a study focused on developing antitubercular agents, replacing the C5-phenyl group with various non-aromatic substituents led to a complete loss of activity.
| Compound ID | C5-Substituent | Biological Target | Activity (MIC) | Reference |
| P9 | Phenyl | M. tuberculosis | Active | [12] |
| P10 | Methyl | M. tuberculosis | Inactive | [12] |
| P11 | Cyclohexyl | M. tuberculosis | Inactive | [12] |
| P12 | Isobutyl | M. tuberculosis | Inactive | [12] |
| P23 | Isopropyl | M. tuberculosis | Inactive | [12] |
Table 2: Comparison of C5-Phenyl vs. C5-Alkyl for Antitubercular Activity.
The data in Table 2 strongly suggests that for this particular antitubercular pharmacophore, the aromaticity and specific interactions afforded by the phenyl group are indispensable.[12] The smaller, more flexible alkyl groups likely fail to establish the critical binding interactions required for efficacy.
Conversely, for other targets like phosphodiesterase-4 (PDE4), simple C5-substituents like halogens (e.g., chloro, bromo) have been shown to enhance potency and, importantly, increase the metabolic stability of the compounds.[2] This highlights a crucial principle in drug design: the optimal substituent is always a function of the target's unique structural and chemical environment.
Experimental Protocols: Validating Inhibitor Potency
To quantify and compare the efficacy of these different derivatives, robust and reproducible experimental assays are essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring the activity of kinases and their inhibition by test compounds.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., C5-phenyl vs. C5-indole derivatives) in DMSO. A typical starting concentration is 10 mM.
-
Plate Setup: Add 2 µL of the diluted compounds to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Kinase Reaction Initiation:
-
Add 10 µL of a solution containing the target kinase (e.g., Pim-1, PI3Kδ) and its specific substrate in the appropriate assay buffer.
-
Incubate briefly at room temperature.
-
Initiate the kinase reaction by adding 10 µL of an ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert the ADP generated by the kinase into a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).[11][13]
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Mechanistic Causality: From Structure to Function
The collective data allows us to establish clear causal links between the chemical nature of the C5-substituent and its biological effect. The choice of substituent dictates the types of non-covalent interactions the inhibitor can form within the target's binding site, which in turn governs its binding affinity (potency) and ability to discriminate between different proteins (selectivity).
Caption: Relationship between C5-substituent, interactions, and biological effect.
Conclusion
The Structure-Activity Relationship at the 5-position of the pyrazolo[1,5-a]pyrimidin-7-ol scaffold is a nuanced and target-dependent field. The phenyl group serves as an excellent foundational moiety, providing a rigid anchor for establishing baseline activity through hydrophobic interactions. However, achieving superior potency and, critically, selectivity, necessitates moving beyond this simple starting point.
Our comparative analysis demonstrates that:
-
Substituted Phenyl Rings can fine-tune activity by altering electronics and adding hydrogen bonding capabilities.
-
Heteroaromatic Rings like indole can form specific, high-value interactions (e.g., hydrogen bonds) that dramatically improve selectivity for certain targets.[9]
-
Complex, Multi-Ring Systems can access additional binding pockets to yield highly potent inhibitors.[1]
-
Non-Aromatic Substituents may be detrimental for targets requiring significant aromatic interactions but can be suitable in other contexts.[12]
For researchers and drug development professionals, the key insight is that the C5-position is a prime handle for optimization. A successful discovery campaign will involve the rational design and synthesis of a diverse library of C5-analogs, guided by the specific structural features of the intended biological target.
References
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2015).
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). PMC.
- Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. Benchchem.
- Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). Digital Commons @ Michigan Tech.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-prolifer
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015). PubMed.
- Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. (2021). PubMed.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Semantic Scholar.
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A Comparative Analysis of the Therapeutic Index of Pyrazolo[1,5-a]pyrimidine Derivatives Versus Established Drugs
A Guide for Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Compounds bearing this heterocyclic system have shown significant promise as potent inhibitors of various protein kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology and inflammatory diseases.[1][2][3] A critical determinant of the clinical success of any new therapeutic agent is its therapeutic index (TI), the ratio between its toxic and therapeutic doses. A favorable TI is paramount, indicating a wide margin of safety between the dose required for a therapeutic effect and the dose at which toxicity occurs.
This guide provides a comprehensive assessment of the therapeutic index of representative compounds from the pyrazolo[1,5-a]pyrimidine class and compares them with established drugs in relevant therapeutic areas. As specific data for 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL is not extensively available in public literature, this guide will focus on well-researched derivatives of the pyrazolo[1,5-a]pyrimidine scaffold to provide a robust and scientifically grounded comparison.
The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that acts as a versatile scaffold for the design of targeted therapies.[1][2] Its ability to mimic the purine core of ATP allows for competitive inhibition at the ATP-binding site of numerous protein kinases, which are often dysregulated in diseases like cancer.[3] Researchers have successfully developed pyrazolo[1,5-a]pyrimidine derivatives that selectively target kinases such as RET, CDKs, and TRK, demonstrating potent anti-proliferative activity in preclinical models.[4][5][6][7][8] Furthermore, derivatives of this scaffold have exhibited significant anti-inflammatory properties, positioning them as potential alternatives to existing anti-inflammatory drugs.[9][10][11]
A notable challenge with some pyrazolo[1,5-a]pyrimidine compounds has been a narrow therapeutic window, where higher, more efficacious doses are poorly tolerated.[5] This underscores the importance of a thorough assessment of the therapeutic index during the drug development process.
Assessing the Therapeutic Index: A Methodological Overview
A comprehensive evaluation of the therapeutic index involves a series of in vitro and in vivo studies designed to determine both the efficacy and the toxicity of a compound.
In Vitro Assessment of Efficacy and Cytotoxicity
1. Target-Based Assays (Kinase Inhibition Assays):
The initial assessment of efficacy for kinase inhibitors involves determining their inhibitory concentration (IC50) against the target kinase. This is typically performed using in vitro kinase assays where the ability of the compound to inhibit the phosphorylation of a substrate is measured.[12][13]
2. Cell-Based Assays:
-
MTT Assay: This colorimetric assay is a fundamental method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.[14] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. The intensity of the purple color is proportional to the number of viable cells.
-
Clonogenic Survival Assay: This is a more stringent test of cytotoxicity that measures the ability of a single cell to undergo unlimited division and form a colony.[15][16][17] It is considered the gold standard for determining cell reproductive death after treatment with cytotoxic agents.[15]
In Vivo Assessment of Efficacy and Toxicity
1. Xenograft Models (for Oncology):
To assess in vivo efficacy, human tumor cells are implanted in immunocompromised mice. The ability of the test compound to inhibit tumor growth is then evaluated.
2. Animal Models of Inflammation:
For anti-inflammatory agents, various animal models are used to induce an inflammatory response, and the ability of the test compound to reduce inflammation is measured.
3. Toxicity Studies:
-
Acute Oral Toxicity Studies (OECD 423): These studies are designed to determine the short-term toxicity of a single oral dose of a substance.[18][19] They help in classifying the substance by its toxicity and in determining the median lethal dose (LD50).
-
Repeated Dose Toxicity Studies (OECD 407 & 408): These studies involve the daily administration of the test compound for an extended period (28 or 90 days) to assess the long-term toxic effects.[20][21][22][23][24] These studies provide crucial information on target organs of toxicity and help establish a No-Observed-Adverse-Effect Level (NOAEL).
Comparative Analysis: Pyrazolo[1,5-a]pyrimidines vs. Established Drugs
Case Study 1: RET Kinase Inhibitors in Oncology
The rearranged during transfection (RET) proto-oncogene is a driver of various cancers, including non-small cell lung cancer and medullary thyroid cancer.[25] Several pyrazolo[1,5-a]pyrimidine derivatives have been investigated as potent RET inhibitors.[5]
Pyrazolo[1,5-a]pyrimidine Derivative Example: WF-47-JS03
A study on pyrazolo[1,5-a]pyrimidine RET kinase inhibitors identified WF-47-JS03 as a potent inhibitor. In mouse xenograft models, it induced strong tumor regression at a well-tolerated dose of 10 mg/kg. However, higher doses were poorly tolerated, indicating a narrow therapeutic window for this scaffold.[5]
Established RET Inhibitors: Selpercatinib and Pralsetinib
Selpercatinib (LOXO-292) and Pralsetinib (BLU-667) are highly selective RET inhibitors that have been approved for the treatment of RET-altered cancers.[25][26][27] Clinical trials have demonstrated their significant efficacy with overall response rates of around 60% in previously treated lung cancer patients.[25] Their high selectivity for the RET kinase contributes to a more favorable therapeutic index compared to older multi-kinase inhibitors.[25]
Data Summary: RET Inhibitors
| Compound/Drug | Therapeutic Target | Efficacy (Preclinical/Clinical) | Toxicity Profile | Estimated Therapeutic Index |
| WF-47-JS03 | RET Kinase | Strong tumor regression in mice at 10 mg/kg[5] | Poorly tolerated at higher doses[5] | Narrow |
| Selpercatinib | RET Kinase | ~60% ORR in pre-treated NSCLC patients[25] | Generally well-tolerated; common adverse events include dry mouth, diarrhea, hypertension | Favorable |
| Pralsetinib | RET Kinase | ~60% ORR in pre-treated NSCLC patients[25] | Generally well-tolerated; common adverse events include constipation, hypertension, fatigue | Favorable |
Case Study 2: Anti-inflammatory Agents
The cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Some pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[9][10]
Pyrazolo[1,5-a]pyrimidine Derivative Example: Compound 11 (from a pyridine hybrid series)
In a study of novel pyrazolo[1,5-a]pyrimidine-pyridine hybrids, compound 11 emerged as a potent anti-inflammatory agent with significant inhibition of IL-6 and TNF-α.[9] It also showed good in vitro COX-2 selectivity.[9]
Established Anti-inflammatory Drug: Celecoxib
Celecoxib is a well-established selective COX-2 inhibitor used for the treatment of various inflammatory conditions. While it offers better gastrointestinal safety compared to non-selective NSAIDs, it has been associated with an increased risk of cardiovascular events.
Data Summary: Anti-inflammatory Agents
| Compound/Drug | Mechanism of Action | Efficacy (Preclinical) | Toxicity Profile (Preclinical/Clinical) |
| Compound 11 | COX-2, IL-6, TNF-α inhibition | Potent in vitro and in vivo anti-inflammatory activity[9] | Favorable safety profile in preclinical studies with low ulcerogenic potential[10] |
| Celecoxib | Selective COX-2 inhibition | Established anti-inflammatory efficacy | Reduced GI toxicity compared to non-selective NSAIDs; potential cardiovascular risks |
Experimental Protocols
MTT Assay for Cell Viability
Principle: This assay measures the activity of mitochondrial dehydrogenases in living cells to reduce MTT to a colored formazan product.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[28]
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[28][29]
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[28][30]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[29][30]
Clonogenic Survival Assay
Principle: This assay assesses the ability of a single cell to form a colony, thereby measuring its reproductive integrity after treatment.[15][16]
Protocol:
-
Plate a known number of cells into multi-well plates or petri dishes.[15][31]
-
Treat the cells with the test compound at various concentrations.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.[15][17]
-
Fix and stain the colonies with a solution like crystal violet.[15][17]
-
Count the number of colonies (typically containing at least 50 cells).
-
Calculate the surviving fraction for each treatment group relative to the control group.
In Vivo Acute Oral Toxicity Study (Adapted from OECD 423)
Principle: To determine the short-term toxicity of a single oral dose of a substance and to estimate its LD50.[18]
Protocol:
-
Use healthy, young adult rodents (e.g., rats), fasted overnight before dosing.[19][32]
-
Administer the test substance by oral gavage at a starting dose level (e.g., 2000 mg/kg for a limit test).[18][32]
-
Use a stepwise procedure with a small number of animals per step.
-
Observe the animals for mortality and clinical signs of toxicity for at least 14 days.[19][32]
-
The results are used to classify the substance based on its toxicity.
Visualizing the Concepts
Caption: The therapeutic index is the ratio between the toxic and therapeutic doses.
Caption: Workflow for assessing the therapeutic index.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold holds significant potential for the development of novel therapeutics, particularly in the fields of oncology and inflammation. While early examples of this class have shown promise, a narrow therapeutic index has been a challenge for some derivatives.[5] However, ongoing research is focused on optimizing the structure of these compounds to enhance their selectivity and improve their safety profiles.[2][3]
A rigorous and systematic assessment of the therapeutic index, employing a combination of in vitro and in vivo methodologies as outlined in this guide, is crucial for identifying promising candidates for clinical development. By comparing the efficacy and toxicity of novel pyrazolo[1,5-a]pyrimidine derivatives with those of established drugs, researchers can gain valuable insights into their potential clinical utility and make informed decisions to advance the most promising compounds. The continued exploration of this versatile scaffold is likely to yield new therapeutic agents with improved efficacy and a wider margin of safety.
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SciSpace. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
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MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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ASCO Publications. (2023). Intrapatient comparative efficacy of selective RET inhibitors using growth modulation index in patients with RET aberrant cancers. Retrieved from [Link]
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ResearchGate. (2025). Multitargeted Anti‐Inflammatory Agents: Novel Pyrazole and Pyrazolo[1,5‐a]Pyrimidine Carbonic Anhydrase and COX‐2 Inhibitors With Optimal In Vivo Efficacy and Low Toxicity. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL
As researchers and drug development professionals, our work with novel chemical entities like 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL is foundational to therapeutic innovation. This compound, belonging to the pyrazolo[1,5-a]pyrimidine class, is of significant interest due to the broad biological activities exhibited by this scaffold, including its potential as a protein kinase inhibitor in cancer therapy.[1][2] The structural complexity and bioactive nature of such molecules necessitate a robust and informed approach to laboratory safety.
This guide provides essential, immediate safety and logistical information for handling 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL. It is structured to provide not just procedural steps but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment and Risk Mitigation
-
Acute Toxicity (Oral): Harmful if swallowed.[3]
-
Skin Irritation: May cause skin irritation upon contact.[4][5]
-
Eye Irritation: Can cause serious eye irritation or damage.[3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5][6]
Given these potential risks, a thorough understanding and implementation of appropriate personal protective equipment (PPE) is the first line of defense.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side-Shields | Conforming to EN 166 (EU) or NIOSH (US) standards. This is the minimum requirement to protect against splashes and airborne particles.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact.[8][9] Always inspect gloves for tears or punctures before use. For prolonged handling or in case of a spill, consider double-gloving. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept buttoned to protect skin and personal clothing from contamination.[7][9] |
| Respiratory Protection | Respirator | All handling of solid 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL should be conducted in a certified chemical fume hood to control exposure to dust and aerosols.[8] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[7] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are mandatory in any laboratory setting to protect against spills and falling objects.[9] |
Operational and Handling Protocol
A systematic workflow is crucial for the safe handling of this compound. The following diagram and steps outline the recommended procedure.
Caption: Waste Disposal Workflow
-
Waste Segregation: Collect all contaminated solid waste, including gloves, weigh boats, and absorbent materials, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Any liquid waste containing the compound should be collected in a separate, labeled hazardous waste container.
-
Disposal: Dispose of all waste through an approved waste disposal plant in accordance with local, state, and federal regulations. [4][10]Do not pour waste down the drain. [7]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | First Aid and Response Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [4][7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. [3][4][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention. [4][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [3][7] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. [7] |
By adhering to these guidelines, you can confidently and safely work with 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL, fostering a secure research environment that enables scientific advancement.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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3 - Safety Data Sheet. (n.d.). [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Pyrimidine 98%. [Link]
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KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. [Link]
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1 - SAFETY DATA SHEET. (2010, May 14). [Link]
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PubChem. 5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one. [Link]
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Terungwa, A. A., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
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BASF. (2026, February 17). Safety data sheet. [Link]
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Terungwa, A. A., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
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Auzzi, G., et al. (1983). 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones. A new class of nonsteroidal antiinflammatory drugs devoid of ulcerogenic activity. Journal of Medicinal Chemistry. [Link]
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Farag, A. M., et al. (2021). a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Letters in Applied NanoBioScience. [Link]
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Wang, S., et al. (2005). Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as novel anti-proliferative agents: parallel synthesis for lead optimization of amide region. Bioorganic & Medicinal Chemistry Letters. [Link]
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Reddy, C. R., et al. (2024, June 28). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]
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Sharma, P., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
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Gümüş, M., et al. (2022, December 15). Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities. ResearchGate. [Link]
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de la Cuesta-Lázaro, C., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. [Link]
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- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
